molecular formula C6H13B B3344068 2-Bromo-2,3-dimethylbutane CAS No. 594-52-5

2-Bromo-2,3-dimethylbutane

货号: B3344068
CAS 编号: 594-52-5
分子量: 165.07 g/mol
InChI 键: NILGDLGIGRGWRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13Br and its molecular weight is 165.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3,4)7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILGDLGIGRGWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334769
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-52-5
Record name 2-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-2,3-dimethylbutane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-2,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a tertiary haloalkane, is a valuable compound in organic synthesis. Its structure, featuring a bromine atom on a tertiary carbon, makes it prone to both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. Understanding its physical and chemical characteristics is crucial for its effective application in the synthesis of various organic molecules.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₆H₁₃Br[1][2]
Molecular Weight 165.07 g/mol [1][2][3]
CAS Number 594-52-5[1][2]
Appearance Colorless liquid[1]
Melting Point 25 °C[1][4]
Boiling Point 147.26 °C (estimated)[1][4]
Density 1.1804 g/cm³[1][4]
Refractive Index 1.4507[1][4]
Solubility Insoluble in water, soluble in organic solvents.

Chemical Properties and Reactivity

This compound is a reactive compound, primarily undergoing nucleophilic substitution and elimination reactions. The tertiary nature of the carbocation formed upon the departure of the bromide ion significantly influences its reaction pathways.

Due to the stability of the tertiary carbocation intermediate, this compound readily undergoes SN1 reactions. A typical example is its reaction with water to form 2,3-dimethyl-2-butanol. The reaction proceeds in two steps: the rate-determining formation of the carbocation, followed by a rapid attack of the nucleophile (water).

Elimination reactions are also a prominent feature of the chemistry of this compound, leading to the formation of alkenes. These reactions can proceed through either E1 or E2 mechanisms, often competing with SN1 reactions.

The reaction with a strong, non-bulky base like sodium ethoxide in ethanol (B145695) predominantly yields the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene (B165504) (Zaitsev's rule). In contrast, using a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, 2,3-dimethyl-1-butene (B117154) (Hofmann product), due to the base's difficulty in accessing the more sterically hindered proton.[5][6]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, characteristic peaks can be observed for the carbon attached to the bromine, the quaternary carbon, and the different methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H and C-Br bonds.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak and fragmentation patterns that are indicative of the molecule's structure.[2][3]

Experimental Protocols

Representative Protocol for E2 Elimination of this compound with Sodium Ethoxide:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.

  • Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask. The reaction is typically carried out at an elevated temperature to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the alkene products.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. Water is added to quench the reaction, and the product is extracted with an organic solvent such as diethyl ether.

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to isolate the alkene products.

  • Characterization: The identity and purity of the products are confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Visualizations

Diagram 1: SN1 Reaction of this compound

SN1_Reaction cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation A This compound B Tertiary Carbocation + Br⁻ A->B Loss of Br⁻ C Tertiary Carbocation D Protonated Alcohol C->D Attack by H₂O H2O H₂O (Nucleophile) H2O->C E Protonated Alcohol F 2,3-Dimethyl-2-butanol E->F -H⁺ H2O_2 H₂O E->H2O_2

SN1 reaction pathway for this compound.

Diagram 2: Competing E2 Elimination Pathways

E2_Elimination cluster_zaisev Zaitsev Product (Major with non-bulky base) cluster_hofmann Hofmann Product (Major with bulky base) A This compound B Transition State A->B Attack at internal H D Transition State A->D Attack at terminal H C 2,3-Dimethyl-2-butene B->C Base1 EtO⁻ (non-bulky base) Base1->B E 2,3-Dimethyl-1-butene D->E Base2 t-BuO⁻ (bulky base) Base2->D

E2 elimination pathways showing Zaitsev vs. Hofmann products.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

In-Depth ¹H NMR Spectral Analysis of 2-Bromo-2,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-2,3-dimethylbutane. The document details the expected spectral parameters, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its corresponding NMR signals. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the overall molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(Br)(CH ₃)₂~1.76Singlet (s)6HN/A
-CH(CH ₃)₂~1.05Doublet (d)6H~7.0
-CH (CH₃)₂Not explicitly found, predicted > 2.0Septet (sept)1H~7.0

Note: The chemical shift for the methine proton (-CH(CH₃)₂) was not explicitly found in the searched literature but is predicted to be downfield due to its proximity to the carbon bearing the bromine atom. The chemical shifts at ~1.76 ppm and ~1.05 ppm are based on available data, which may be subject to slight variations depending on experimental conditions.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the CDCl₃ contains a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. Instrument Parameters

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay: 1.0 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the internal TMS standard (δ = 0.00 ppm).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift (δ) of each signal and determine the multiplicity and coupling constants (J).

Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the structure of this compound and the logical relationship between the different proton environments and their corresponding signals in the ¹H NMR spectrum.

G ¹H NMR Signal Correlation for this compound cluster_mol Molecular Structure cluster_signals Predicted ¹H NMR Signals mol s1 Singlet (6H) ~1.76 ppm mol->s1 -C(Br)(CH₃)₂ s2 Doublet (6H) ~1.05 ppm mol->s2 -CH(CH₃)₂ s3 Septet (1H) > 2.0 ppm mol->s3 -CH(CH₃)₂

References

Technical Guide: Mass Spectrometry Analysis of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-Bromo-2,3-dimethylbutane (C₆H₁₃Br). It includes a summary of its mass spectral data, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the analytical workflow.

Mass Spectrometry Data for this compound

Electron Ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern. The molecule has a molecular weight of approximately 165.07 g/mol .[1][2] Due to the presence of bromine, isotopic peaks are expected for bromine-containing fragments, with two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio.

The primary fragments observed in the mass spectrum are a result of the cleavage of the carbon-bromine bond and fragmentation of the alkyl chain. The most significant mass-to-charge ratios (m/z) are summarized below.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
85[C₆H₁₃]⁺Base Peak
43[C₃H₇]⁺Second Highest
41[C₃H₅]⁺Third Highest

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source. This method is suitable for the analysis of volatile organic compounds.[4][5]

2.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be in the range of 1-10 µg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Maintain at 200°C for 5 minutes.

  • Injection Volume: 1 µL.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[6]

  • Electron Energy: 70 eV.[6]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-200.

  • Scan Rate: 2 scans/second.

2.4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Acquire the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[1]

  • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Sample Sample Containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition LibrarySearch Mass Spectral Library Search (NIST) DataAcquisition->LibrarySearch Interpretation Fragmentation Pattern Interpretation DataAcquisition->Interpretation Result Identification and Quantification LibrarySearch->Result Interpretation->Result

GC-MS Analysis Workflow for this compound.

References

Infrared Spectroscopy of 2-Bromo-2,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 2-bromo-2,3-dimethylbutane. Due to the limited availability of a publicly accessible experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups and data from analogous chemical structures. This approach allows for a robust interpretation of the key vibrational modes expected for this compound.

Predicted Infrared Spectrum Analysis

The structure of this compound is characterized by saturated alkyl groups (methyl and a tertiary carbon) and a carbon-bromine bond. The infrared spectrum is therefore expected to be dominated by C-H stretching and bending vibrations, as well as the characteristic C-Br stretching frequency.

The following table summarizes the predicted key infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes. This data is synthesized from characteristic group frequencies and spectral data of similar compounds, such as 2,3-dimethylbutane (B166060) and 2-bromo-2-methylpropane (B165281).[1][2]

Table 1: Predicted Infrared Absorption Data for this compound

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
2975 - 2860StrongC-H (alkane)Stretching
1480 - 1365MediumC-H (alkane)Bending (deformation)
~1370MediumC-H (tert-butyl like)Symmetric Bending (umbrella)
1255 - 1140MediumC-CSkeletal Vibrations
690 - 515Medium to StrongC-BrStretching

Key Spectral Features

  • C-H Stretching Vibrations (2975 - 2860 cm⁻¹): Strong absorptions in this region are characteristic of all organic compounds containing C-H bonds. The specific frequencies within this range can be attributed to the various methyl groups in the molecule.[1][2]

  • C-H Bending Vibrations (1480 - 1365 cm⁻¹): These medium intensity bands arise from the deformation of the C-H bonds. A notable feature in branched alkanes is a doublet in this region, which can be expected for 2,3-dimethylbutane structures.[1] The symmetric bending of the tert-butyl-like group is also expected around 1370 cm⁻¹.

  • C-C Skeletal Vibrations (1255 - 1140 cm⁻¹): The vibrations of the carbon-carbon single bond framework of the molecule appear in the fingerprint region and are of medium intensity.[2]

  • C-Br Stretching Vibration (690 - 515 cm⁻¹): The presence of the bromine atom introduces a characteristic absorption band in the lower frequency region of the spectrum. The C-Br stretch for alkyl bromides is typically found in this range.[3][4][5][6] This peak is a key diagnostic feature for identifying the presence of the bromo- functional group.

Logical Relationship of Structure and IR Peaks

The following diagram illustrates the correlation between the molecular structure of this compound and its primary predicted infrared absorption regions.

G cluster_molecule This compound cluster_spectrum Predicted IR Absorption Regions mol      CH3       | CH3 - C - C - CH3       |   |      Br  CH3 stretch_CH C-H Stretch (2975-2860 cm⁻¹) mol->stretch_CH C-H bonds bend_CH C-H Bend (1480-1365 cm⁻¹) mol->bend_CH C-H bonds stretch_CBr C-Br Stretch (690-515 cm⁻¹) mol->stretch_CBr C-Br bond

Structure-Spectrum Correlation Diagram

Experimental Protocol: Infrared Spectroscopy of a Neat Liquid

The acquisition of an infrared spectrum for a liquid sample such as this compound is typically performed using the "neat" liquid film method. This involves creating a thin film of the pure liquid between two salt plates.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Acetone (for cleaning)

  • Kimwipes or other lint-free tissue

  • Gloves

Procedure:

  • Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone. The plates should be handled by their edges to avoid transferring moisture and oils from fingerprints.

  • Sample Application: Place one to two drops of the liquid this compound onto the center of one salt plate using a clean Pasteur pipette.

  • Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. A slight rotation of the top plate can help in achieving a uniform film.

  • Mounting the Sample: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquiring the Spectrum:

    • First, run a background spectrum with the empty sample compartment to account for atmospheric and instrumental interferences.

    • Place the sample holder with the prepared plates into the spectrometer's sample beam path.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

  • Cleaning Up: After the spectrum is obtained, disassemble the salt plates and clean them thoroughly with acetone. The plates should be stored in a desiccator to prevent damage from atmospheric moisture.

This in-depth guide provides a comprehensive overview of the expected infrared spectral characteristics of this compound, along with a detailed experimental protocol for its analysis. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

A Comprehensive Guide to the Structural Isomers of C6H13Br and their IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural isomers of the chemical formula C6H13Br. It includes a systematic approach to their IUPAC nomenclature, a comprehensive compilation of their physical properties, and a visual workflow for naming these compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development who require accurate identification and characterization of these alkyl halides.

Introduction to C6H13Br Isomers

The molecular formula C6H13Br represents a variety of structural isomers, each with unique physical and chemical properties. These isomers are all classified as bromoalkanes, where a bromine atom is attached to a six-carbon alkyl framework. The structural diversity arises from the different possible arrangements of the carbon skeleton and the various positions the bromine atom can occupy on these frameworks. In total, there are 17 distinct structural isomers of C6H13Br. A thorough understanding of their specific structures and nomenclature is crucial for unambiguous communication in research and development settings.

IUPAC Nomenclature of C6H13Br Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds. For bromoalkanes, the halogen is treated as a substituent on the parent alkane chain. The following workflow outlines the process for determining the IUPAC name for any C6H13Br isomer.

Workflow for IUPAC Nomenclature

IUPAC_Nomenclature_Workflow start Start with the C6H13Br structure find_chain Identify the longest continuous carbon chain containing the carbon bonded to Bromine. start->find_chain name_parent Name the parent alkane based on the number of carbons in the longest chain. find_chain->name_parent number_chain Number the carbon chain from the end that gives the substituents (including Bromine) the lowest possible locants. name_parent->number_chain identify_substituents Identify all substituents (bromo and alkyl groups) and their positions. number_chain->identify_substituents assemble_name Assemble the full IUPAC name: - List substituents alphabetically. - Use prefixes (di-, tri-) for multiple identical substituents. - Place locants before each substituent. identify_substituents->assemble_name end_name Final IUPAC Name assemble_name->end_name

A flowchart illustrating the IUPAC naming process for C6H13Br isomers.

Comprehensive Data on C6H13Br Isomers

The following table summarizes the IUPAC names and key physical properties of all 17 structural isomers of C6H13Br. This data has been compiled from various chemical databases and literature sources to provide a reliable reference for researchers.

No.IUPAC NameBoiling Point (°C)Density (g/mL)Refractive Index (nD)
11-Bromohexane154-1581.1761.448
22-Bromohexane1461.1691.445
33-Bromohexane1421.1661.446
41-Bromo-2-methylpentane148-1501.1611.447
52-Bromo-2-methylpentane142.51.1721.445
63-Bromo-2-methylpentane140-1421.1681.448
72-Bromo-4-methylpentane135.11.1661.442
81-Bromo-4-methylpentane1461.1341.446
91-Bromo-3-methylpentane1441.1691.4415
102-Bromo-3-methylpentane138-1401.1631.446
113-Bromo-3-methylpentane1301.1721.445
121-Bromo-2,2-dimethylbutane147.26 (est.)1.16691.4447
133-Bromo-2,2-dimethylbutane140-1421.1811.449
141-Bromo-3,3-dimethylbutane1381.1721.445
151-Bromo-2,3-dimethylbutane145-1471.1641.449
162-Bromo-2,3-dimethylbutane147.26 (est.)1.18041.4507
171-Bromo-2-ethylbutane143-1441.1791.452

Note: Some physical properties are estimated values as experimental data is not available for all isomers.

Experimental Protocols

The experimental determination of the physical properties listed above, such as boiling point, density, and refractive index, follows standard laboratory procedures.

  • Boiling Point Determination: The boiling point is typically measured using distillation or a capillary method (Thiele tube). The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded.

  • Density Measurement: Density is determined by measuring the mass of a known volume of the substance using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index Measurement: The refractive index, a measure of how light bends as it passes through the substance, is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.

Conclusion

This guide provides a thorough and detailed examination of the 17 structural isomers of C6H13Br, with a focus on their systematic IUPAC nomenclature and physical properties. The structured presentation of data in a comprehensive table, along with the visual workflow for nomenclature, is designed to be a practical and valuable tool for scientists and researchers. Accurate identification and characterization of these isomers are fundamental to advancing research and development in organic chemistry and related fields.

Synthesis of 2-Bromo-2,3-dimethylbutane from 2,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 2-bromo-2,3-dimethylbutane from 2,3-dimethylbutane (B166060). The core of this transformation lies in the free-radical bromination of an alkane, a classic reaction in organic chemistry that demonstrates principles of regioselectivity and reaction mechanism. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific synthesis, including experimental protocols and characterization data.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through the free-radical halogenation of 2,3-dimethylbutane.[1][2] This reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. The bromination of alkanes is notably slower but more selective than chlorination, which is a key aspect of this synthesis.

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[2]

Propagation: The propagation phase consists of two main steps. First, a bromine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form hydrogen bromide (HBr) and a 2,3-dimethylbutyl (B1248744) radical. Due to the higher stability of tertiary radicals compared to primary radicals, the bromine radical will selectively abstract a tertiary hydrogen. In the second propagation step, the newly formed 2,3-dimethylbutyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.[2]

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two 2,3-dimethylbutyl radicals, or a bromine radical and a 2,3-dimethylbutyl radical.

The high regioselectivity of this reaction is a critical feature. The stability of the free radical intermediate follows the order: tertiary > secondary > primary. Consequently, the abstraction of a tertiary hydrogen from 2,3-dimethylbutane is significantly favored, leading to the formation of this compound as the major monobrominated product.[3] However, further reaction can lead to the formation of a dibrominated product, 2,3-dibromo-2,3-dimethylbutane, particularly if bromine is not the limiting reagent.[2][3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br 2Br_rad 2 Br• Br2->2Br_rad hν (light) Br_rad Br• 2Br_rad->Br_rad alkane 2,3-Dimethylbutane alkyl_rad 2,3-Dimethylbutyl radical alkane->alkyl_rad + Br• HBr H-Br product This compound alkyl_rad->product + Br₂ Br2_2 Br-Br Br_rad_2 Br• Br_rad_2->Br_rad propagates chain Br_rad_term Br• Br2_term Br₂ Br_rad_term->Br2_term product_term Alkyl-Br Br_rad_term->product_term Br_rad_term2 Br• alkyl_rad_term Alkyl• dimer Alkyl-Alkyl alkyl_rad_term->dimer alkyl_rad_term2 Alkyl•

Free-radical bromination mechanism.

Experimental Protocols

To favor the formation of the monobrominated product, it is crucial to use an excess of the alkane relative to bromine. This statistical advantage reduces the likelihood of the initially formed alkyl bromide reacting further with a bromine radical.

Materials and Equipment
  • 2,3-dimethylbutane (excess)

  • Bromine

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • UV lamp or a high-wattage visible light lamp

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous, ~10%)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Fractional distillation apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place an excess of 2,3-dimethylbutane. The apparatus should be set up in a fume hood.

  • Initiation: Position a UV lamp or a strong visible light source to irradiate the flask. Begin stirring the 2,3-dimethylbutane.

  • Addition of Bromine: Slowly add a solution of bromine, diluted in a portion of the 2,3-dimethylbutane, from the dropping funnel. The addition should be dropwise to maintain a low concentration of bromine in the reaction mixture. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Continue the reaction until the bromine has been consumed, as indicated by the disappearance of its color. The progress can also be monitored by gas chromatography (GC) to observe the formation of the product and the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 10% sodium thiosulfate solution to quench any unreacted bromine.

    • Wash with a saturated sodium bicarbonate solution to neutralize any HBr formed during the reaction.

    • Wash with brine to remove dissolved aqueous components.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation.[4][5][6] Collect the fraction corresponding to the boiling point of this compound.

G start Start setup Reaction Setup: - 2,3-dimethylbutane (excess) in flask - Attach reflux condenser and dropping funnel start->setup initiation Initiation: - Irradiate with UV/visible light - Start stirring setup->initiation addition Slowly add Br₂ solution initiation->addition reaction Monitor reaction (disappearance of Br₂ color, GC analysis) addition->reaction workup Work-up reaction->workup wash1 Wash with 10% Na₂S₂O₃ workup->wash1 wash2 Wash with sat. NaHCO₃ wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry organic layer (e.g., MgSO₄) wash3->dry filter Filter dry->filter purification Purification filter->purification distillation Fractional Distillation purification->distillation product Collect this compound distillation->product

Experimental workflow for the synthesis.

Data Presentation

Quantitative data for the synthesis of this compound from 2,3-dimethylbutane is presented below. This includes physical properties and spectroscopic data for the key compounds involved.

Table 1: Physical and Spectroscopic Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2,3-DimethylbutaneC₆H₁₄86.1858
This compoundC₆H₁₃Br165.07~147
2,3-Dibromo-2,3-dimethylbutaneC₆H₁₂Br₂243.97Decomposes

Table 2: Spectroscopic Data for Product Characterization (this compound)

SpectroscopyPeak AssignmentChemical Shift (ppm) / m/z
¹H NMR-CH(CH₃)₂~1.0-1.2 (doublet)
-C(Br)(CH₃)₂~1.8-2.0 (singlet)
-CH(CH₃)₂~2.1-2.3 (septet)
¹³C NMR-C(Br)(CH₃)₂~25-30
-CH(CH₃)₂~18-22
-CH(CH₃)₂~35-40
-C(Br)(CH₃)₂~70-75
Mass Spec (GC-MS)Molecular Ion [M]⁺165/167 (isotopic pattern)
[M-Br]⁺85

Note: Approximate chemical shifts are based on typical values for similar structures.

Table 3: Reaction Parameters and Expected Outcomes

ParameterConditionExpected Outcome on Selectivity
Molar Ratio (Alkane:Br₂)High (>5:1)Increased monobromination
Low (~1:1)Increased di- and polybromination
Bromine ConcentrationLow (slow addition)Favors monobromination
High (rapid addition)Increased side products
TemperatureModerateOptimal rate and selectivity
HighMay decrease selectivity

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and identify any side products, such as isomeric monobromides or dibrominated compounds. The mass spectrum will show the characteristic molecular ion peaks for this compound at m/z 165 and 167, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). A major fragment ion at m/z 85, corresponding to the loss of the bromine atom, is also expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the different types of protons, and the integration of these signals will correspond to the number of protons of each type. The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule.

Safety Precautions

  • Bromine is highly toxic, corrosive, and causes severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • 2,3-Dimethylbutane is a flammable liquid. Avoid open flames and ensure adequate ventilation.

  • Hydrogen Bromide (HBr) is a corrosive gas that is a byproduct of the reaction. The reaction should be performed in a fume hood to prevent inhalation.

  • The use of a UV lamp requires proper shielding to avoid exposure to harmful radiation.

Conclusion

The synthesis of this compound from 2,3-dimethylbutane is a highly regioselective reaction that favors the substitution of the tertiary hydrogen atoms. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, the formation of the monobrominated product can be maximized. Proper work-up and purification by fractional distillation are essential to isolate the desired product in high purity. The characterization of the final product can be effectively achieved using GC-MS and NMR spectroscopy. This technical guide provides the necessary details for the successful synthesis, purification, and characterization of this compound.

References

Free radical bromination of 2,3-dimethylbutane mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Free Radical Bromination of 2,3-Dimethylbutane (B166060)

This technical guide provides a comprehensive overview of the free radical bromination of 2,3-dimethylbutane, a classic example of a regioselective halogenation reaction. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, quantitative data, and a representative experimental protocol.

Core Concepts: The Reaction Mechanism

The free radical bromination of 2,3-dimethylbutane proceeds via a chain reaction mechanism, which is divided into three distinct stages: initiation, propagation, and termination.[1][2][3][4][5] This reaction is initiated by the presence of ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of the bromine molecule.[1][2][3][4][6]

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals.[1][3][4][6][7] This step requires an input of energy, typically from UV light.[1][4]

Reaction: Br₂ + hν → 2 Br•

Propagation

The propagation phase consists of a series of repeating steps that sustain the chain reaction.[1][3][4][6]

  • Step 1: Hydrogen Abstraction A bromine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule, forming hydrogen bromide and a 2,3-dimethylbutyl (B1248744) radical.[1][2][8] 2,3-dimethylbutane has both primary and tertiary hydrogens. The abstraction of a tertiary hydrogen is significantly favored due to the greater stability of the resulting tertiary radical compared to the primary radical.[2][8][9] The stability of free radicals follows the order: tertiary > secondary > primary.[8][9] This preference for the formation of the more stable radical is the basis for the high regioselectivity of this reaction.[9][10]

    • Major Pathway (Tertiary H Abstraction): (CH₃)₂CHCH(CH₃)₂ + Br• → (CH₃)₂C•CH(CH₃)₂ + HBr

    • Minor Pathway (Primary H Abstraction): (CH₃)₂CHCH(CH₃)₂ + Br• → (CH₃)₂CHCH(CH₃)CH₂• + HBr

  • Step 2: Bromination of the Alkyl Radical The newly formed 2,3-dimethylbutyl radical reacts with a molecule of bromine to yield the brominated product and a new bromine radical, which can then continue the chain reaction.[1][11]

    • Major Product Formation: (CH₃)₂C•CH(CH₃)₂ + Br₂ → (CH₃)₂CBrCH(CH₃)₂ + Br•

    • Minor Product Formation: (CH₃)₂CHCH(CH₃)CH₂• + Br₂ → (CH₃)₂CHCH(CH₃)CH₂Br + Br•

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule.[1][3][6][12] This can occur in several ways:

  • Combination of two bromine radicals: Br• + Br• → Br₂

  • Combination of a bromine radical and an alkyl radical: (CH₃)₂C•CH(CH₃)₂ + Br• → (CH₃)₂CBrCH(CH₃)₂

  • Combination of two alkyl radicals: 2 (CH₃)₂C•CH(CH₃)₂ → (CH₃)₂CHCH(CH₃)CH(CH₃)CH(CH₃)₂

Quantitative Data

The regioselectivity and thermodynamics of the free radical bromination of 2,3-dimethylbutane are underpinned by key quantitative parameters.

Bond Dissociation Energies

The enthalpy changes during the hydrogen abstraction step can be estimated using bond dissociation energies (BDEs). The lower BDE of the tertiary C-H bond compared to the primary C-H bond makes its cleavage more favorable.

BondBond Dissociation Energy (kJ/mol)
Primary C-H in 2,3-dimethylbutane~410
Tertiary C-H in 2,3-dimethylbutane~397
H-Br366
Br-Br193

Note: BDE values are approximate and can vary slightly depending on the source.

Relative Rates of Hydrogen Abstraction by Bromine Radical

The high selectivity of bromination is reflected in the significantly different rates of abstraction for different types of hydrogen atoms.

Hydrogen TypeRelative Rate of Abstraction at 300 K
Primary (1°)1
Secondary (2°)82
Tertiary (3°)1640[13]
Product Distribution

Due to the high selectivity of the bromine radical for tertiary hydrogens, the major product of the monobromination of 2,3-dimethylbutane is 2-bromo-2,3-dimethylbutane.[2][14] The formation of 1-bromo-2,3-dimethylbutane (B3051029) is significantly less favored.[11]

ProductStructurePredicted Yield
This compound (Major)(CH₃)₂CBrCH(CH₃)₂>99%
1-Bromo-2,3-dimethylbutane (Minor)(CH₃)₂CHCH(CH₃)CH₂Br<1%

Experimental Protocol: Free Radical Bromination of an Alkane

The following is a generalized experimental protocol for the free radical bromination of an alkane, which can be adapted for 2,3-dimethylbutane.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkanes and organic solvents are flammable. Keep away from open flames and ignition sources.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or water bath

  • UV lamp (optional, sunlight can also be used)

  • Separatory funnel

  • Distillation apparatus

Reagents:

  • Alkane (e.g., 2,3-dimethylbutane)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Aqueous sodium thiosulfate (B1220275) solution

  • Aqueous sodium bicarbonate solution

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve the alkane in an inert solvent in the round-bottom flask.

  • Gently heat the mixture to reflux.

  • Initiate the reaction by shining a UV lamp on the flask or by exposing it to direct sunlight.

  • Slowly add a solution of bromine in the same inert solvent from the dropping funnel. The disappearance of the reddish-brown color of bromine indicates that the reaction is proceeding.

  • Continue the addition of bromine until a faint bromine color persists, indicating the consumption of the alkane.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash with an aqueous solution of sodium bicarbonate to neutralize any HBr formed.

  • Wash with water and then dry the organic layer over an anhydrous drying agent.

  • Isolate the product by removing the solvent via distillation. Further purification can be achieved by fractional distillation.

Visualizations

Reaction Mechanism Diagram

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br two_Br_rad 2 Br• Br2->two_Br_rad Alkane 2,3-Dimethylbutane Alkyl_rad 2,3-Dimethylbutyl• (Tertiary Radical) Alkane->Alkyl_rad + Br• Br_rad1 Br• HBr H-Br Product This compound Alkyl_rad->Product + Br₂ Br2_prop Br-Br Br_rad2 Br• two_Br_rad_term 2 Br• Br2_term Br-Br two_Br_rad_term->Br2_term Alkyl_rad_term Alkyl• Product_term Alkyl-Br Alkyl_rad_term->Product_term + Br• Br_rad_term Br• two_Alkyl_rad_term 2 Alkyl• Alkane_dimer Alkyl-Alkyl two_Alkyl_rad_term->Alkane_dimer

Caption: The mechanism of free radical bromination of 2,3-dimethylbutane.

Experimental Workflow Diagramdot

Experimental_Workflow start Start setup Setup Reaction Apparatus (Flask, Condenser, Funnel) start->setup reagents Add 2,3-Dimethylbutane and Solvent setup->reagents initiate Heat to Reflux & Initiate with UV Light reagents->initiate add_br2 Slowly Add Br₂ Solution initiate->add_br2 reaction Monitor Decolorization add_br2->reaction workup Cool and Workup reaction->workup wash1 Wash with Na₂S₂O₃ (aq) workup->wash1 wash2 Wash with NaHCO₃ (aq) wash1->wash2 wash3 Wash with H₂O wash2->wash3 dry Dry with Anhydrous Agent wash3->dry isolate Isolate Product (Distillation) dry->isolate end End isolate->end

References

An In-depth Technical Guide to the Stability of the 2,3-Dimethyl-2-butyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethyl-2-butyl cation, formed from the heterolytic cleavage of the carbon-bromine bond in 2-Bromo-2,3-dimethylbutane, serves as a quintessential example of a highly stabilized tertiary carbocation. Its stability is not merely a theoretical curiosity but has profound implications in understanding reaction mechanisms, particularly Sₙ1 and E1 processes, which are fundamental in synthetic and medicinal chemistry. This guide provides a detailed analysis of the factors governing its stability, quantitative comparisons, and the experimental protocols used for its characterization.

Foundational Principles of Carbocation Stability

Carbocations are electron-deficient species with a positively charged, sp²-hybridized carbon atom and an empty p-orbital. Their stability is dictated by the extent to which this positive charge can be delocalized or diminished. The stability order is generally tertiary > secondary > primary > methyl.[1][2] This hierarchy is primarily explained by two key electronic effects: the inductive effect and hyperconjugation.[1][3][4][5]

  • Inductive Effect: Alkyl groups are more electron-releasing than hydrogen atoms.[1] They donate electron density through the sigma bond framework, effectively neutralizing the positive charge on the central carbon.[3][4] In the 2,3-dimethyl-2-butyl cation, the cationic carbon is bonded to three other carbon atoms, each part of an alkyl group (one tert-butyl group and two methyl groups considered from the original structure), providing significant stabilization through this inductive electron donation.[1][4]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of sigma electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation.[4][5] This overlap of a filled σ-orbital with the empty p-orbital effectively spreads the positive charge over a larger volume, increasing stability.[1][5] The 2,3-dimethyl-2-butyl cation has a rich network of adjacent C-H bonds, allowing for numerous hyperconjugative resonance structures, which significantly contributes to its high stability.[4] The stability of a carbocation is directly proportional to the number of possible hyperconjugation structures.[4]

Formation of the 2,3-Dimethyl-2-butyl Cation

The generation of this carbocation typically occurs during solvolysis reactions, where a polar protic solvent facilitates the departure of the leaving group (bromide ion).[6][7] The process is the rate-determining step in Sₙ1 and E1 reactions.

Caption: Formation of the tertiary carbocation from its parent alkyl halide.

Quantitative Analysis of Stability

The stability of a carbocation is often inferred from the rate of reactions in which it is an intermediate. Solvolysis reactions are a classic method for comparing these rates. The rate of an Sₙ1 reaction is directly proportional to the stability of the carbocation intermediate formed in the rate-determining step.[7][8] While specific rate data for this compound can be found in specialized literature, a comparative understanding can be built by examining structurally similar compounds.

The table below presents relative solvolysis rates for various alkyl bromides, illustrating the dramatic increase in reaction rate with increased carbocation substitution and stability.

Alkyl BromideStructureCarbocation TypeRelative Rate of Solvolysis (in H₂O)
Methyl BromideCH₃BrMethyl1
Ethyl BromideCH₃CH₂BrPrimary~2
Isopropyl Bromide(CH₃)₂CHBrSecondary~45
tert-Butyl Bromide(CH₃)₃CBrTertiary~100,000,000
This compound (CH₃)₃CC(CH₃)₂Br Tertiary > tert-Butyl Bromide

Note: Data is illustrative and compiled from general organic chemistry principles. The rate for this compound is qualitatively higher than tert-butyl bromide due to greater substitution.

The even greater stability of the 2,3-dimethyl-2-butyl cation compared to the tert-butyl cation is due to the presence of more alkyl groups, which enhance both the inductive and hyperconjugative effects.

Experimental Determination of Stability: Solvolysis Kinetics

The stability of the 2,3-dimethyl-2-butyl cation is experimentally quantified by measuring the rate of solvolysis of this compound. A common method involves monitoring the production of the acidic byproduct (HBr) over time.[9][10]

Experimental Workflow for Solvolysis Kinetics start Prepare Solvent System (e.g., 80% Ethanol/20% Water) setup Add Alkyl Halide & Indicator (e.g., Phenolphthalein (B1677637) with NaOH) start->setup thermostat Equilibrate in Constant Temperature Bath (e.g., 30°C) setup->thermostat monitor Monitor Reaction (Time for color change) thermostat->monitor calculate Calculate Rate Constant (k) from time data monitor->calculate Repeat for multiple trials compare Compare with other Alkyl Halides calculate->compare end Determine Relative Stability compare->end

Caption: Workflow for determining carbocation stability via solvolysis.

Detailed Experimental Protocol: Monitoring Solvolysis via Titration

This protocol provides a method to determine the first-order rate constant for the solvolysis of this compound.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., 80:20 ethanol:water).

    • Prepare a standardized 0.05 M solution of sodium hydroxide (B78521) (NaOH).

    • Prepare a phenolphthalein indicator solution.

  • Reaction Setup:

    • Place 100 mL of the alkyl halide solution into a flask and immerse it in a constant temperature water bath (e.g., 25°C or 30°C) to allow it to reach thermal equilibrium.[10]

  • Data Collection:

    • Once the temperature is stable, start a timer. This is t=0.

    • Immediately withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing 20 mL of ice-cold acetone (B3395972) or diethyl ether to halt the reaction.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the generated hydrobromic acid (HBr) with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.

    • Repeat the aliquot withdrawal, quenching, and titration process at regular time intervals (e.g., every 15, 30, 45, 60, 90, 120 minutes) for a period sufficient to observe a significant change in concentration.

  • Data Analysis:

    • The concentration of HBr produced at time t, [HBr]t, is equal to the concentration of the carbocation that has formed. This is calculated from the volume of NaOH used in the titration.

    • The concentration of the remaining alkyl halide at time t, [R-Br]t, is calculated as [R-Br]₀ - [HBr]t, where [R-Br]₀ is the initial concentration.

    • For a first-order reaction, the rate law is: ln([R-Br]t) = -kt + ln([R-Br]₀).

    • Plot ln([R-Br]t) versus time (t). The plot should yield a straight line with a slope equal to -k, where k is the first-order rate constant.

    • The rate constant k is a direct quantitative measure of the reaction rate, and thus an indicator of the carbocation's stability.

Factors Influencing Stability: A Logical Overview

The exceptional stability of the 2,3-dimethyl-2-butyl cation is a direct consequence of the synergistic interplay between inductive effects and hyperconjugation, both stemming from its highly substituted structure.

Factors Influencing Carbocation Stability A 2,3-Dimethyl-2-butyl Cation (Tertiary Carbocation) B High Stability A->B leads to C Inductive Effect C->B E Electron donation from adjacent alkyl groups through σ-bonds C->E D Hyperconjugation D->B F Delocalization of e- from neighboring C-H/C-C σ-bonds into empty p-orbital D->F

Caption: The relationship between structure and stabilizing electronic effects.

Conclusion

The 2,3-dimethyl-2-butyl cation stands as a model for highly stabilized carbocation intermediates. Its stability, derived from a robust combination of inductive and hyperconjugative effects from its multiple alkyl substituents, leads to rapid formation in Sₙ1/E1 reaction pathways. Understanding the principles that govern its stability is crucial for professionals in drug development and organic synthesis, as it allows for the prediction of reaction outcomes, the control of reaction mechanisms, and the rational design of synthetic routes. The experimental protocols outlined herein provide a framework for the quantitative assessment of this stability, bridging theoretical concepts with empirical validation.

References

An In-depth Technical Guide to 2-Bromo-2,3-dimethylbutane (CAS 594-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Bromo-2,3-dimethylbutane, identified by the CAS number 594-52-5, is a halogenated alkane. It is a colorless liquid at room temperature and serves as a versatile intermediate in various organic syntheses.[1] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃Br[1]
Molecular Weight 165.07 g/mol [1]
CAS Number 594-52-5[1][2]
IUPAC Name This compound[2]
Synonyms Butane, 2-bromo-2,3-dimethyl-[2]
Appearance Colorless liquid[1]
Melting Point 25 °C[1]
Boiling Point 147.26 °C (estimate)[1]
Density 1.1804 g/cm³[1]
Refractive Index 1.4507[1]

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound involves the hydrobromination of 2,3-dimethyl-2-butene. This electrophilic addition reaction proceeds via a stable tertiary carbocation intermediate, leading to the formation of the desired product.

An alternative synthetic route starts from 3,3-dimethylbutan-2-ol. Treatment with hydrobromic acid (HBr) can lead to the formation of this compound, often involving a carbocation rearrangement to form the more stable tertiary carbocation before the bromide ion attacks.

Reactivity: Elimination Reactions

This compound readily undergoes elimination reactions when treated with a strong base, yielding isomeric alkenes. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

  • Zaitsev's Rule: With a small, strong base such as ethoxide (CH₃CH₂O⁻), the major product is the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene .

  • Hofmann's Rule: When a bulky base like tert-butoxide ((CH₃)₃CO⁻) is used, the sterically less hindered proton is abstracted, leading to the formation of the less substituted alkene, 2,3-dimethyl-1-butene , as the major product.

The logical relationship of this selective reactivity is illustrated in the following diagram.

G cluster_0 Reaction with Small Base (e.g., Ethoxide) cluster_1 Reaction with Bulky Base (e.g., tert-Butoxide) A This compound B 2,3-Dimethyl-2-butene (Major Product) A->B Zaitsev Elimination C 2,3-Dimethyl-1-butene (Minor Product) A->C D 2,3-Dimethyl-1-butene (Major Product) A->D Hofmann Elimination E 2,3-Dimethyl-2-butene (Minor Product) A->E

Elimination reaction pathways of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData Reference
¹H NMR Available from spectral databases.
Mass Spectrometry The NIST WebBook provides the mass spectrum (electron ionization).
Infrared (IR) Spectroscopy Available from spectral databases.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Flammable liquidsHighly flammable liquid and vapor.
Skin corrosion/irritationCauses skin irritation.
Serious eye damage/eye irritationCauses serious eye irritation.
Specific target organ toxicity — single exposureMay cause respiratory irritation.

Experimental Protocols for Safe Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical, ventilating, and lighting equipment.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of other organic compounds.[1] Its applications are noted in the production of pharmaceuticals and agrochemicals, although specific examples of final products are not extensively detailed in publicly available literature.[1]

One documented application is its use in the synthesis of 2,3-dibromo-2-methylbutane, a precursor in the production of isoprene.[3] A patent describes the reaction of 2-bromo-2-methylbutane (B1582447) with bromine to yield this dibromo derivative.[3]

Currently, there is a lack of detailed, publicly accessible information regarding the specific biological activities, mechanisms of action, or involvement in signaling pathways of this compound itself. Its role appears to be that of a building block for the synthesis of more complex, potentially bioactive molecules. Further investigation into proprietary and patent literature may reveal more specific applications in drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2-Bromo-2,3-dimethylbutane (CAS No: 594-52-5).[1][2] This tertiary bromoalkane serves as a valuable intermediate in organic synthesis.[1] This document collates available data on its structural parameters, spectroscopic characteristics, and provides detailed experimental protocols for its synthesis and characterization, aiming to be a vital resource for professionals in research and development.

Molecular Structure and Bonding

This compound, with the molecular formula C₆H₁₃Br, possesses a sterically hindered tertiary carbon center bonded to a bromine atom.[1][2] The molecule's structure is characterized by a butane (B89635) backbone with methyl groups at the C2 and C3 positions, and a bromine atom at the C2 position. This arrangement significantly influences its reactivity, particularly in nucleophilic substitution and elimination reactions.

Structural Parameters

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted ValueMethod
C-Br Bond Length~1.95 ÅComputational Estimation
C-C-C Bond Angle~112°Computational Estimation
Dipole Moment~2.1 DComputational Estimation

Note: The values in this table are estimates based on typical values for similar structures and should be confirmed by dedicated computational or experimental studies.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It is expected to show three distinct signals.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.76Singlet6HTwo methyl groups at C2
~1.05Doublet6HTwo methyl groups at C3
~2.15Septet1HMethine proton at C3
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~70C2 (Carbon bearing Br)
~38C3 (Methine carbon)
~30C2-CH₃ (Methyl carbons)
~18C3-CH₃ (Methyl carbons)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretching (alkane)
1470-1450MediumC-H bending (CH₃)
1385-1370MediumC-H bending (gem-dimethyl)
600-500StrongC-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3] Fragmentation will likely involve the loss of a bromine radical and subsequent cleavage of the alkyl chain.

Table 5: Mass Spectrometry Fragmentation Data of this compound

m/zRelative IntensityAssignment
164/166Low[M]⁺ (Molecular ion)
85High[C₆H₁₃]⁺ (Loss of Br)
57High[C₄H₉]⁺ (tert-Butyl cation)
43Medium[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

Synthesis of this compound from 2,3-dimethyl-2-butanol (B1346969)

This protocol details the synthesis of this compound via a nucleophilic substitution reaction using hydrobromic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 2,3-dimethyl-2-butanol Reaction Reflux at 80-90°C for 2-3 hours Reactant1->Reaction Reactant2 Hydrobromic Acid (48%) Reactant2->Reaction Workup1 Cool to room temperature Reaction->Workup1 Workup2 Separate organic layer Workup1->Workup2 Workup3 Wash with H₂O Workup2->Workup3 Workup4 Wash with sat. NaHCO₃ Workup3->Workup4 Workup5 Wash with brine Workup4->Workup5 Workup6 Dry over anhydrous MgSO₄ Workup5->Workup6 Purification Fractional Distillation Workup6->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,3-dimethyl-2-butanol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

  • Heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1 mole of 2,3-dimethyl-2-butanol with 2.5 moles of 48% hydrobromic acid.

  • Slowly add a catalytic amount (approximately 10% of the alcohol volume) of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to a gentle reflux (approximately 80-90°C) for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 146-148°C.

Characterization

The purity and identity of the synthesized this compound should be confirmed using the spectroscopic methods detailed in Section 2 and by gas chromatography.

Logical Relationship for Product Characterization

Characterization_Logic cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesized_Product Crude this compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS GC Gas Chromatography Synthesized_Product->GC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed GC->Structure_Confirmed

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has summarized the key molecular and spectroscopic features of this compound. While experimental data on its precise geometric parameters are limited, the provided spectroscopic data and synthetic protocols offer a solid foundation for its use in research and development. Further computational and experimental studies are encouraged to refine the understanding of its molecular properties.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-2,3-dimethylbutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-2,3-dimethylbutane as a key intermediate in organic synthesis. The focus is on its utility in elimination reactions to yield valuable alkenes and its potential as an alkylating agent in Friedel-Crafts reactions.

Application Notes

This compound, a tertiary alkyl halide, serves as a versatile precursor for the synthesis of substituted alkenes and alkylated aromatic compounds. Its reactivity is primarily governed by the sterically hindered tertiary carbon atom bearing the bromine atom. This structural feature significantly influences the reaction pathways, particularly in elimination and substitution reactions.

Elimination Reactions: Dehydrobromination of this compound is a primary application, leading to the formation of two isomeric alkenes: 2,3-dimethyl-1-butene (B117154) (the Hofmann product) and 2,3-dimethyl-2-butene (B165504) (the Zaitsev product). The regioselectivity of this elimination is highly dependent on the steric bulk of the base employed.

  • With non-bulky bases , such as sodium ethoxide, the reaction predominantly follows the Zaitsev rule, yielding the more thermodynamically stable, tetrasubstituted alkene, 2,3-dimethyl-2-butene, as the major product.

  • With bulky bases , such as potassium tert-butoxide, steric hindrance favors the abstraction of a proton from the less hindered primary carbon, leading to the formation of the less substituted Hofmann product, 2,3-dimethyl-1-butene, as the major product.[1][2]

Friedel-Crafts Alkylation: As a tertiary alkyl halide, this compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, it can form a stable tertiary carbocation, which can then alkylate aromatic rings. However, a significant consideration is the potential for carbocation rearrangement, although in the case of the tert-pentyl carbocation formed from this compound, rearrangement is less likely due to its tertiary nature. Polyalkylation is another potential side reaction as the alkylated product is often more reactive than the starting aromatic compound.

Data Presentation

Physical and Spectroscopic Properties of Reactants and Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
This compoundC₆H₁₃Br165.07~147---
2,3-Dimethyl-1-buteneC₆H₁₂84.16574.66 (s, 2H), 2.25 (m, 1H), 1.70 (s, 3H), 1.02 (d, 6H)[3]155.1, 107.0, 35.2, 22.5, 21.084, 69, 56, 41[4][5]
2,3-Dimethyl-2-buteneC₆H₁₂84.16731.64 (s, 12H)[6]123.2, 20.3[7][8]84, 69, 56, 41[9][10][11]
Product Distribution in Elimination Reactions
BaseSolventMajor ProductMinor ProductProduct Ratio (Major:Minor)
Sodium EthoxideEthanol2,3-Dimethyl-2-butene2,3-Dimethyl-1-butene79:21[12]
Potassium tert-Butoxidetert-Butanol2,3-Dimethyl-1-butene2,3-Dimethyl-2-butene73:27[12]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-2-butene (Zaitsev Product)

This protocol describes the dehydrobromination of this compound using sodium ethoxide to favor the formation of the Zaitsev product.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.

  • Addition of Alkyl Halide: While stirring, add 8.25 g (50 mmol) of this compound dropwise to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the diethyl ether by simple distillation. The crude product can be purified by fractional distillation, collecting the fraction boiling at approximately 73 °C.

  • Analysis: Analyze the product by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.[6][13]

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene (Hofmann Product)

This protocol details the dehydrobromination of this compound using the bulky base potassium tert-butoxide to favor the formation of the Hofmann product.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride (brine)

Equipment:

  • Dry round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5.6 g (50 mmol) of potassium tert-butoxide to 100 mL of anhydrous tert-butanol.

  • Addition of Substrate: While stirring under a nitrogen atmosphere, add 8.25 g (50 mmol) of this compound to the potassium tert-butoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of pentane to the mixture.

  • Washing: Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the pentane by simple distillation. The product can be purified by fractional distillation, collecting the fraction boiling at approximately 57 °C.

  • Analysis: Characterize the product using GC-MS and NMR spectroscopy to confirm its identity and assess the product ratio.[3][14]

Protocol 3: Friedel-Crafts Alkylation of Benzene (B151609)

This protocol provides a general method for the Friedel-Crafts alkylation of benzene using this compound.

Materials:

  • This compound

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Dry three-necked round-bottom flask with a dropping funnel, reflux condenser (with a gas trap), and a mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked flask, place 13.3 g (100 mmol) of anhydrous aluminum chloride and 50 mL of anhydrous benzene. Cool the flask in an ice bath.

  • Addition of Alkyl Halide: Place 8.25 g (50 mmol) of this compound in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of 5% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product, primarily tert-pentylbenzene, can be purified by vacuum distillation.

  • Analysis: Analyze the product by GC-MS and NMR to confirm its structure.

Visualizations

Elimination_Pathway cluster_0 Reaction Conditions cluster_1 Products This compound This compound Base Base This compound->Base Reacts with 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene Base->2,3-Dimethyl-1-butene Bulky Base (e.g., KOtBu) Hofmann Product 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Base->2,3-Dimethyl-2-butene Non-bulky Base (e.g., NaOEt) Zaitsev Product

Caption: Regioselectivity in the elimination of this compound.

Experimental_Workflow_Elimination start Start: this compound + Base (NaOEt or KOtBu) reaction Reflux Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying & Filtration workup->drying purification Distillation drying->purification analysis GC-MS & NMR Analysis purification->analysis

Caption: General experimental workflow for elimination reactions.

Friedel_Crafts_Alkylation Reactants This compound + Benzene Catalyst Lewis Acid (AlCl3) Reactants->Catalyst 1. Mixing Carbocation tert-Pentyl Carbocation Formation Catalyst->Carbocation 2. Generation Attack Electrophilic Aromatic Substitution Carbocation->Attack 3. Reaction Product tert-Pentylbenzene Attack->Product 4. Product Formation

Caption: Logical steps in the Friedel-Crafts alkylation of benzene.

References

Application Notes and Protocols for the SN1 Reaction of 2-Bromo-2,3-dimethylbutane with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 2-bromo-2,3-dimethylbutane with water. It includes a comprehensive theoretical background, a detailed experimental protocol for determining reaction kinetics and product distribution, and illustrative data. The provided protocols are designed to be adaptable for research and development settings, particularly in the context of understanding reaction mechanisms and kinetics relevant to drug development and organic synthesis.

Introduction

The solvolysis of tertiary alkyl halides, such as this compound, in a protic solvent like water is a classic example of an SN1 reaction. This reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. Understanding the kinetics and product distribution of this reaction is crucial for predicting reactivity, optimizing reaction conditions, and controlling product formation in more complex systems. This compound is a particularly interesting substrate due to the potential for carbocation rearrangement, leading to a mixture of products.

SN1 Reaction Mechanism

The SN1 reaction of this compound with water proceeds in three key steps:

  • Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks heterolytically, forming a stable tertiary carbocation and a bromide ion.

  • Nucleophilic Attack by Water: The planar tertiary carbocation is then rapidly attacked by the weak nucleophile, water, from either face. This step is fast and does not influence the overall reaction rate.

  • Deprotonation: A final, rapid deprotonation of the oxonium ion by another water molecule yields the final alcohol product, 2,3-dimethylbutan-2-ol, and a hydronium ion.

Due to the stability of the initially formed tertiary carbocation, a competing E1 elimination reaction can also occur, leading to the formation of alkenes. Furthermore, the possibility of a 1,2-hydride shift from the adjacent tertiary carbon could theoretically lead to a rearranged, and also tertiary, carbocation, although in this specific case, the initial carbocation is already quite stable.

Data Presentation

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁₂) (s)
251.5 x 10⁻⁴4621
355.0 x 10⁻⁴1386
451.5 x 10⁻³462

Activation Energy (Ea): ~85 kJ/mol (Illustrative)

Product Distribution (Hypothetical):

ProductMechanismYield (%)
2,3-dimethylbutan-2-olSN1~80
2,3-dimethyl-1-eneE1~15
2,3-dimethyl-2-eneE1~5

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics by Titration

This protocol outlines a method to determine the rate constant of the SN1 solvolysis of this compound by monitoring the production of hydrobromic acid (HBr).

Materials:

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in acetone (e.g., 0.1 M).

    • In a large Erlenmeyer flask, prepare a solvent mixture of acetone and water (e.g., 70:30 v/v). This ensures the solubility of the alkyl halide.

    • Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Kinetic Run:

    • To a separate Erlenmeyer flask, add a known volume of the solvent mixture and a few drops of phenolphthalein indicator.

    • Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn pink.

    • Initiate the reaction by adding a known volume of the this compound stock solution to the flask. Start a stopwatch immediately.

    • Swirl the flask to ensure thorough mixing.

    • Record the time it takes for the pink color to disappear. This marks the point where the HBr produced has neutralized the added NaOH.

    • Immediately add another precise volume of the NaOH solution and record the time for the color to disappear again.

    • Repeat this process for several intervals to collect a series of time points.

  • Data Analysis:

    • The concentration of HBr produced at each time point is equal to the concentration of NaOH neutralized.

    • Since the reaction is first-order, a plot of ln([R-Br]₀ / ([R-Br]₀ - [HBr])) versus time will yield a straight line.

    • The rate constant (k) is the slope of this line.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes how to identify and quantify the products of the solvolysis reaction.

Materials:

  • Products from the solvolysis reaction

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Quenching and Extraction:

    • Allow the solvolysis reaction to proceed for a sufficient time (e.g., 10 half-lives) to ensure completion.

    • Quench the reaction by adding ice-cold water.

    • Extract the organic products from the aqueous mixture using diethyl ether.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a sample of the dried organic extract into the GC-MS.

    • The gas chromatograph will separate the different components of the product mixture based on their boiling points and polarities.

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with spectral libraries.

    • The relative peak areas in the gas chromatogram can be used to determine the relative percentages of each product.

Mandatory Visualizations

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reactant This compound Carbocation 2,3-dimethylbutan-2-yl cation Reactant->Carbocation Slow Bromide Br⁻ Oxonium_ion Protonated Alcohol Carbocation->Oxonium_ion Fast Water_nuc H₂O (Nucleophile) Product 2,3-dimethylbutan-2-ol Oxonium_ion->Product Fast Hydronium H₃O⁺ Water_base H₂O (Base)

Caption: SN1 reaction mechanism of this compound with water.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_products Product Analysis Prep_Kinetics Prepare Reactant and Solvent Mixtures Run_Kinetics Initiate Reaction and Monitor HBr Production via Titration Prep_Kinetics->Run_Kinetics Analyze_Kinetics Plot ln([R-Br]₀/([R-Br]₀-[HBr])) vs. Time to Determine Rate Constant (k) Run_Kinetics->Analyze_Kinetics Arrhenius Repeat at Different Temperatures and a Create Arrhenius Plot to Determine Activation Energy (Ea) Analyze_Kinetics->Arrhenius Run_Reaction Allow Reaction to Go to Completion Extract Quench Reaction and Extract Organic Products Run_Reaction->Extract Analyze_GCMS Analyze Product Mixture by GC-MS Extract->Analyze_GCMS Quantify Identify and Quantify Products Analyze_GCMS->Quantify

Caption: Experimental workflow for kinetic and product analysis.

Application Note: Regioselective Control of E2 Elimination in 2-Bromo-2,3-dimethylbutane using Sterically Different Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry.

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides.[1] This reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[2] The regioselectivity of the E2 reaction—that is, which constitutional isomer of the alkene is formed when multiple β-hydrogens are available—is highly dependent on the steric bulk of the reacting base.[3]

2-Bromo-2,3-dimethylbutane serves as an excellent model substrate to demonstrate this principle. It possesses two distinct types of β-hydrogens: a single, sterically hindered tertiary hydrogen and six sterically accessible primary hydrogens. Abstraction of the tertiary hydrogen leads to the thermodynamically more stable, more substituted alkene (2,3-dimethyl-2-butene), a product predicted by Zaitsev's rule.[4] Conversely, abstraction of a primary hydrogen yields the less substituted, less stable alkene (2,3-dimethyl-1-butene), known as the Hofmann product.[5]

This application note details the protocols for the E2 elimination of this compound using two different strong bases: sodium ethoxide (a small base) and potassium tert-butoxide (a bulky base), and presents the expected product distributions.

Key Concepts

  • E2 Mechanism: A concerted, one-step elimination reaction where the rate is dependent on both the substrate and the base.[6]

  • Zaitsev's Rule: Predicts that in an elimination reaction, the major product will be the more stable alkene, which is typically the more highly substituted one. This is favored by small, strong bases.[5][7]

  • Hofmann's Rule: Predicts that when a sterically bulky base is used, the major product will be the less substituted, less sterically hindered alkene.[3]

Data Presentation

The regioselectivity of the E2 elimination of this compound is highly influenced by the choice of base. The use of a small base like ethoxide favors the Zaitsev product, while a bulky base like tert-butoxide favors the Hofmann product.

BaseBase StructureSolventZaitsev Product (2,3-dimethyl-2-butene) %Hofmann Product (2,3-dimethyl-1-butene) %Reference
Sodium EthoxideNaOCH₂CH₃Ethanol (B145695)7921[8][9]
Potassium tert-ButoxideKOC(CH₃)₃tert-Butanol (B103910)2773[8][9]
Potassium MethoxideKOCH₃Methanol8020[10]

Experimental Protocols

The following are generalized protocols for performing the E2 elimination reaction on this compound.

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide

Objective: To synthesize 2,3-dimethyl-2-butene (B165504) as the major product.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or commercial Sodium Ethoxide)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument for analysis

Methodology:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol (sufficient to make a ~2M solution) at 0 °C. Allow all the sodium to react completely before proceeding.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Addition of Alkyl Halide: Slowly add this compound (1.0 equivalent) to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or pentane (B18724) (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation & Analysis: Filter off the drying agent and remove the solvent by simple distillation. Analyze the product mixture by GC-MS to determine the ratio of 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene (B117154).

Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide

Objective: To synthesize 2,3-dimethyl-1-butene as the major product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Distillation apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument for analysis

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Addition of Alkyl Halide: Slowly add this compound (1.0 equivalent) to the t-BuOK solution.

  • Reaction: Heat the mixture to reflux (approx. 83 °C) and maintain for 2-4 hours. The steric hindrance may require slightly longer reaction times or higher temperatures. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a low-boiling organic solvent like pentane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation & Analysis: Filter off the drying agent and carefully remove the solvent by distillation. Analyze the product mixture by GC-MS to determine the product ratio.

Visualizations

Caption: Concerted E2 reaction mechanism of this compound.

Experimental_Workflow start Start: Prepare Base Solution (NaOEt in EtOH or t-BuOK in t-BuOH) add_substrate Add this compound start->add_substrate reflux Heat to Reflux (2-4 hours) add_substrate->reflux monitor Monitor Reaction (TLC / GC) reflux->monitor workup Quench with Water & Cool monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry isolate Filter and Evaporate Solvent dry->isolate analyze Analyze Product Ratio (GC-MS) isolate->analyze

References

Application Note: Regioselective Synthesis of 2,3-Dimethyl-2-Butene via E2 Elimination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of specific alkene isomers is a fundamental objective in organic chemistry, with significant applications in feedstock development and as precursors for more complex molecules in drug development. The dehydrohalogenation of alkyl halides is a classic and effective method for creating carbon-carbon double bonds. This application note details the protocol for the synthesis of 2,3-dimethyl-2-butene (B165504), the thermodynamically favored Zaitsev product, from 2-bromo-2,3-dimethylbutane. The reaction proceeds via a bimolecular elimination (E2) mechanism, where the choice of base is critical for controlling the regioselectivity of the product distribution.

Principle and Mechanism

The reaction of a tertiary alkyl halide, such as this compound, with a strong base promotes an E2 elimination reaction.[1][2] In this mechanism, the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (the bromine atom), in a single, concerted step.[1] The choice between abstracting a proton from the primary methyl group or the tertiary methyl group leads to two possible isomeric products: 2,3-dimethyl-1-butene (B117154) (Hofmann product) and 2,3-dimethyl-2-butene (Zaitsev product).[3][4][5]

According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene.[6][7] This outcome is achieved by using a strong, non-bulky base, such as sodium ethoxide or methoxide, which can readily access the more sterically hindered β-hydrogen to yield the Zaitsev product as the major component.[1][4][8][9] Conversely, using a sterically hindered (bulky) base like potassium tert-butoxide favors the abstraction of the more accessible, less hindered proton, leading to the Hofmann product.[8][9][10]

Quantitative Data: Product Distribution

The regioselectivity of the E2 elimination of this compound is highly dependent on the steric bulk of the base employed. The following table summarizes the approximate product distribution based on the choice of base.

BaseBase StructureMajor Product% Zaitsev Product (2,3-dimethyl-2-butene)% Hofmann Product (2,3-dimethyl-1-butene)Reference
Sodium MethoxideCH₃O⁻Na⁺Zaitsev~80%~20%[9]
Sodium EthoxideCH₃CH₂O⁻Na⁺ZaitsevHigh (comparable to methoxide)Low[4][8][10]
Potassium tert-Butoxide(CH₃)₃CO⁻K⁺Hofmann~25%~75%[9]

Experimental Protocol

This protocol describes the synthesis of 2,3-dimethyl-2-butene using sodium ethoxide, favoring the Zaitsev product.

Materials and Equipment:

  • This compound

  • Ethanol (absolute)

  • Sodium metal (or Sodium ethoxide)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (for product analysis)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 50 mL of absolute ethanol. Add 2.3 g of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. (Alternatively, use a commercially prepared sodium ethoxide solution).

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 10.0 g of this compound to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours.

  • Work-up and Extraction: After cooling the mixture to room temperature, pour it into 100 mL of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: The product, 2,3-dimethyl-2-butene, is volatile (boiling point: 73°C).[11] Purify the product by fractional distillation, collecting the fraction boiling between 70-75°C.

  • Analysis: Analyze the collected fraction by gas chromatography (GC) to determine the purity and the ratio of the Zaitsev to Hofmann products.[12]

Safety Precautions:

  • Handle sodium metal with extreme care; it reacts violently with water.

  • The reaction generates flammable hydrogen gas; ensure the setup is well-ventilated and away from ignition sources.

  • This compound and diethyl ether are flammable and should be handled in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Reaction Pathway Diagram

G start This compound p1 2,3-Dimethyl-2-butene (Zaitsev Product) start->p1 E2 Elimination p2 2,3-Dimethyl-1-butene (Hofmann Product) start->p2 E2 Elimination base Strong Base (e.g., Sodium Ethoxide) annotation1 Major Product (with small base) annotation2 Minor Product (with small base)

Caption: E2 elimination of this compound yields two possible alkene products.

Experimental Workflow

G prep_base 1. Prepare Sodium Ethoxide in Ethanol add_reagent 2. Add this compound prep_base->add_reagent reflux 3. Reflux Reaction Mixture (2 hours) add_reagent->reflux workup 4. Quench with Water & Extract with Diethyl Ether reflux->workup wash 5. Wash Organic Layer (NaHCO3, H2O) workup->wash dry 6. Dry with MgSO4 & Filter wash->dry purify 7. Purify by Fractional Distillation dry->purify analyze 8. Analyze Product via GC purify->analyze

Caption: Step-by-step workflow for the synthesis and purification of 2,3-dimethyl-2-butene.

References

Application Notes and Protocols: Dehydrohalogenation of 2-Bromo-2,3-dimethylbutane with Sodium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dehydrohalogenation of alkyl halides is a fundamental elimination reaction in organic synthesis, providing a reliable method for the preparation of alkenes. This application note details the use of sodium ethoxide, a strong, non-bulky base, for the dehydrohalogenation of the tertiary alkyl halide, 2-bromo-2,3-dimethylbutane. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism and is a classic example of Zaitsev's rule, where the more substituted alkene is the major product.[1][2][3][4] This process is of significant interest to researchers in synthetic chemistry and drug development for the controlled synthesis of specific alkene isomers.

Reaction Mechanism and Product Distribution

The reaction of this compound with sodium ethoxide in ethanol (B145695) leads to the formation of two isomeric alkenes: the major product, 2,3-dimethyl-2-butene (B165504) (Zaitsev product), and the minor product, 2,3-dimethyl-1-butene (B117154) (Hofmann product).[1][5][6] The ethoxide ion acts as a strong base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom.[1][4]

The regioselectivity of this reaction is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[1][4][7] Sodium ethoxide is a strong but not sterically hindered base, allowing it to preferentially abstract a proton from the more sterically hindered, but leading to a more stable product, β-carbon.[1][8] In the case of this compound, abstraction of a proton from the tertiary β-carbon (C3) leads to the tetrasubstituted and more stable 2,3-dimethyl-2-butene. Abstraction of a proton from one of the primary β-carbons (C1) results in the disubstituted and less stable 2,3-dimethyl-1-butene.

Studies using sodium methoxide, a base with similar steric and electronic properties to sodium ethoxide, have shown a product distribution of approximately 80% 2,3-dimethyl-2-butene and 20% 2,3-dimethyl-1-butene.[9] It is expected that the use of sodium ethoxide will yield a similar product ratio.

Data Presentation

The following table summarizes the expected product distribution for the dehydrohalogenation of this compound with a non-bulky, strong base like sodium ethoxide, based on data from analogous reactions.[9]

Product NameStructureProduct TypeBoiling Point (°C)Expected Yield (%)
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Zaitsev (Major)73~80
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂Hofmann (Minor)56~20

Experimental Protocols

This section provides a detailed methodology for the dehydrohalogenation of this compound using sodium ethoxide, adapted from established procedures for similar reactions.[10]

Materials and Equipment
  • Reagents:

    • This compound (98% or higher purity)

    • Sodium ethoxide solution in ethanol (e.g., 21 wt. % in ethanol) or freshly prepared sodium ethoxide

    • Ethanol (anhydrous)

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with a stirrer

    • Separatory funnel

    • Distillation apparatus (for product purification)

    • Gas chromatograph (GC) equipped with a suitable column (e.g., non-polar) for product analysis

    • NMR spectrometer for structural characterization

Reaction Procedure
  • Reaction Setup:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of a 21 wt. % solution of sodium ethoxide in ethanol.

    • Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a magnetic stirrer.

  • Addition of Alkyl Halide:

    • Slowly add 10.0 g (approximately 0.056 mol) of this compound to the sodium ethoxide solution through the top of the condenser.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) with continuous stirring.

    • Maintain the reflux for 2 hours to ensure the completion of the reaction.

  • Work-up:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

    • Gently shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate. The upper layer will be the organic phase containing the alkene products.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 25 mL of brine.

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes with occasional swirling.

    • Decant or filter the dried organic solution into a clean, dry round-bottom flask.

  • Purification and Analysis:

    • Due to the low boiling points of the products, fractional distillation can be used for purification. Collect the fraction boiling between 55-75 °C.

    • Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.[10][11]

    • Characterize the structure of the major product using ¹H and ¹³C NMR spectroscopy.

Visualizations

Reaction Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 This compound ts [Ethoxide abstracts β-proton as C=C bond forms and Bromide leaves] r1->ts E2 Reaction r2 Sodium Ethoxide (NaOEt) r2->ts p1 2,3-Dimethyl-2-butene (Major) ts->p1 p2 2,3-Dimethyl-1-butene (Minor) ts->p2 p3 Ethanol ts->p3 p4 Sodium Bromide ts->p4

Caption: E2 reaction mechanism for the dehydrohalogenation of this compound.

Experimental Workflow

Workflow start Start reactants Combine this compound and Sodium Ethoxide in Ethanol start->reactants reflux Reflux for 2 hours reactants->reflux workup Aqueous Work-up (Water and Brine Wash) reflux->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry isolate Isolate Products (Filtration/Decantation) dry->isolate purify Purify by Fractional Distillation isolate->purify analyze Analyze by GC and NMR purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis and analysis of alkenes.

Product Formation Pathway

Product_Pathway cluster_substrate Substrate cluster_base Base cluster_products Products substrate This compound major 2,3-Dimethyl-2-butene (Zaitsev Product - Major) substrate->major Proton abstraction from C3 (More substituted) minor 2,3-Dimethyl-1-butene (Hofmann Product - Minor) substrate->minor Proton abstraction from C1 (Less substituted) base Sodium Ethoxide

Caption: Regioselectivity in the dehydrohalogenation of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,3-dimethylbutane is a tertiary alkyl halide that serves as a model substrate for investigating unimolecular nucleophilic substitution (Sₙ1) and elimination (E1) reactions. Due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation intermediate, it readily undergoes solvolysis in polar protic solvents. Understanding the kinetics and product distribution of these reactions is crucial for predicting reaction outcomes and designing synthetic pathways in medicinal chemistry and drug development. These application notes provide a detailed protocol for the solvolysis of this compound in an ethanol-water solvent system, a common condition for favoring Sₙ1 reactions.

Reaction Mechanism and Signaling Pathway

The nucleophilic substitution of this compound proceeds through a two-step Sₙ1 mechanism, which is in competition with a concurrent E1 elimination pathway.

  • Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the slow, rate-determining step of the reaction.

  • Nucleophilic Attack: The nucleophile (in this case, ethanol (B145695) or water from the solvent) attacks the planar carbocation. This can occur from either face, leading to a racemic mixture if the starting material were chiral.

  • Deprotonation: A solvent molecule acts as a base to deprotonate the oxonium ion, yielding the final substitution products (an ether and an alcohol).

  • Elimination (E1 Pathway): As a competing reaction, a solvent molecule can also act as a weak base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes.

SN1_E1_Pathway sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Ionization (slow) sn1_product SN1 Products (2-Ethoxy-2,3-dimethylbutane & 2,3-Dimethyl-2-butanol) carbocation->sn1_product Nucleophilic Attack e1_product E1 Products (2,3-Dimethyl-1-butene & 2,3-Dimethyl-2-butene) carbocation->e1_product Deprotonation nucleophile Nucleophile (Ethanol/Water) nucleophile->carbocation base Weak Base (Ethanol/Water) base->carbocation

Caption: Competing Sₙ1 and E1 pathways for this compound.

Experimental Protocol: Solvolysis of this compound

This protocol describes the determination of the reaction rate and product distribution for the solvolysis of this compound in an 80:20 ethanol-water mixture.

Materials:

  • This compound (≥98%)

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Burette, pipettes, and standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: Prepare a 80:20 (v/v) ethanol-water solvent mixture. In a jacketed reaction vessel connected to a constant temperature water bath set at 25°C, place a known volume of the solvent mixture. Add a magnetic stir bar and allow the solvent to reach thermal equilibrium.

  • Initiation of Reaction: Add a precise amount of this compound to the equilibrated solvent to achieve a known initial concentration (e.g., 0.1 M). Start the timer immediately.

  • Kinetic Monitoring (Titration Method):

    • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot).

    • Immediately quench the reaction in the aliquot by adding it to a flask containing chilled acetone.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the generated hydrobromic acid (HBr) with the standardized sodium hydroxide solution until a persistent pink color is observed.

    • Record the volume of NaOH solution used.

  • Product Analysis (GC-MS):

    • After the reaction has proceeded for a sufficient time (e.g., >10 half-lives, or when the reaction is deemed complete by the titration method), take a final aliquot from the reaction mixture.

    • Prepare the sample for GC-MS analysis by diluting it with a suitable solvent (e.g., dichloromethane) and adding an internal standard.

    • Inject the sample into the GC-MS to identify and quantify the substitution (2-ethoxy-2,3-dimethylbutane and 2,3-dimethyl-2-butanol) and elimination (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) products.

Experimental Workflow

experimental_workflow cluster_monitoring Kinetic Monitoring prep Prepare 80:20 Ethanol/Water Solvent equilibrate Equilibrate Solvent at 25°C prep->equilibrate initiate Add this compound (t=0) equilibrate->initiate aliquot Withdraw Aliquot at Time 't' initiate->aliquot Repeat at Intervals product_analysis Product Analysis by GC-MS initiate->product_analysis After Reaction Completion quench Quench Reaction aliquot->quench titrate Titrate with NaOH quench->titrate record Record Volume of NaOH titrate->record

Caption: Workflow for the solvolysis of this compound.

Data Presentation

The following tables present representative data for the solvolysis of a tertiary alkyl halide in an 80% aqueous ethanol solution at 25°C. This data is based on studies of tert-butyl bromide, a structurally similar and extensively studied compound, and is expected to be comparable for this compound under the same conditions.

Table 1: Kinetic Data for Solvolysis

Time (min)Volume of NaOH (mL)[HBr] (M)[Substrate] (M)ln[Substrate]
00.000.0000.100-2.303
101.820.003640.09636-2.340
203.480.006960.09304-2.375
304.960.009920.09008-2.407
608.720.017440.08256-2.494
9011.640.023280.07672-2.568

Note: This data is illustrative for a first-order reaction and would be used to calculate the rate constant (k) from the slope of the plot of ln[Substrate] vs. Time.

Table 2: Product Distribution from Solvolysis

ProductStructureTypeYield (%)
2-Ethoxy-2,3-dimethylbutaneCH₃CH₂OC(CH₃)₂CH(CH₃)₂Sₙ1~70-80%
2,3-Dimethyl-2-butanolHOC(CH₃)₂CH(CH₃)₂Sₙ1~5-10%
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂E1~5-10%
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂E1~5-10%

Note: The product yields are estimates for a typical solvolysis of a tertiary alkyl halide in aqueous ethanol, favoring substitution products.

Conclusion

The protocol outlined provides a robust method for studying the nucleophilic substitution of this compound. The reaction predominantly proceeds via an Sₙ1 mechanism, yielding primarily the corresponding ether and alcohol. The competing E1 elimination reaction results in the formation of isomeric alkenes. For professionals in drug development, understanding the factors that influence the ratio of substitution to elimination products is critical for optimizing the synthesis of target molecules containing the 2,3-dimethyl-2-butoxy moiety. Further studies could involve varying the solvent composition, temperature, and nucleophile to modulate the reaction pathway and product distribution.

Application of 2-Bromo-2,3-dimethylbutane in the Synthesis of Novel Anticoagulant Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2,3-dimethylbutane, a tertiary alkyl halide, serves as a valuable reagent in pharmaceutical synthesis, primarily utilized as a bulky alkylating agent. Its sterically hindered tert-hexyl group can be strategically incorporated into bioactive scaffolds to modulate their pharmacological properties, such as potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel potential anticoagulant based on the 4-hydroxycoumarin (B602359) scaffold.

4-Hydroxycoumarin and its derivatives are a well-established class of anticoagulants, with warfarin (B611796) being a prominent example.[1][2] The mechanism of action of these compounds involves the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of various clotting factors.[3] The C3 position of the 4-hydroxycoumarin ring is a common site for substitution, and the nature of the substituent at this position significantly influences the anticoagulant activity. The introduction of a bulky, lipophilic group like the tert-hexyl moiety from this compound can enhance the binding affinity of the molecule to its target enzyme, potentially leading to improved anticoagulant efficacy.

Application: Synthesis of 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one

This section details the synthesis of a novel 4-hydroxycoumarin derivative, 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one, a potential anticoagulant agent. The key step in this synthesis is the C-alkylation of 4-hydroxycoumarin with this compound.

Reaction Scheme:

G cluster_0 Synthesis of 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one 4-hydroxycoumarin 4-Hydroxycoumarin plus1 + This compound This compound arrow1 -> product 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one reagents Base (e.g., K2CO3) Solvent (e.g., Acetone)

Figure 1: General reaction scheme for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one.

ParameterValue
Starting Materials
4-Hydroxycoumarin1.62 g (10 mmol)
This compound1.81 g (11 mmol)
Potassium Carbonate (K2CO3)2.76 g (20 mmol)
Acetone (B3395972) (solvent)50 mL
Reaction Conditions
TemperatureReflux (approx. 56 °C)
Reaction Time24 hours
Product Information
Product Name3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Yield75-85% (typical)
Purity (by HPLC)>98%
AppearanceWhite to off-white solid
Experimental Protocol

Materials:

  • 4-Hydroxycoumarin

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • Melting point apparatus

  • HPLC system for purity analysis

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycoumarin (1.62 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add this compound (1.81 g, 11 mmol) to the reaction mixture dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Dissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 25 mL), followed by water (25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(2,3-dimethylbutan-2-yl)-4-hydroxy-2H-chromen-2-one.

  • Characterization: Characterize the final product by determining its melting point, and confirm its structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and HPLC analysis.

Logical Workflow for Synthesis and Purification

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: 4-Hydroxycoumarin, K2CO3, Acetone start->setup add_reagent Add this compound setup->add_reagent reflux Reflux for 24h add_reagent->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete workup Work-up: Filter, Evaporate monitor->workup Complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization purification->characterization end End characterization->end

Figure 2: Step-by-step workflow for the synthesis and purification process.

Potential Signaling Pathway Inhibition

While the specific biological target of this novel compound is yet to be fully elucidated, it is hypothesized to act as an inhibitor of the Vitamin K cycle, similar to other 4-hydroxycoumarin derivatives.

G cluster_pathway Hypothesized Signaling Pathway Inhibition VK_reduced Vitamin K (reduced) gamma_carboxylase γ-Glutamyl Carboxylase VK_reduced->gamma_carboxylase Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR Clotting_factors_inactive Inactive Clotting Factors (II, VII, IX, X) Clotting_factors_inactive->gamma_carboxylase Clotting_factors_active Active Clotting Factors VKOR->VK_reduced gamma_carboxylase->VK_epoxide gamma_carboxylase->Clotting_factors_active Coumarin_derivative 3-(2,3-dimethylbutan-2-yl)- 4-hydroxy-2H-chromen-2-one Coumarin_derivative->VKOR Inhibits

Figure 3: Proposed mechanism of action via inhibition of the Vitamin K cycle.

Disclaimer: This document is intended for research and informational purposes only. The synthesized compound is a potential pharmaceutical candidate and has not been approved for human use. All experiments should be conducted by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Application Notes and Protocols: Formation of Grignard Reagent from 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, tert-hexylmagnesium bromide (2,3-dimethylbutan-2-ylmagnesium bromide), from the tertiary alkyl halide, 2-bromo-2,3-dimethylbutane. Due to the sterically hindered nature of the tertiary halide, specific considerations are necessary to optimize the reaction and minimize side products. These notes are intended for researchers, scientists, and drug development professionals engaged in organic synthesis.

Introduction

Grignard reagents are powerful organomagnesium halides (R-MgX) that serve as potent nucleophiles and strong bases in organic synthesis. Their utility in forming new carbon-carbon bonds is fundamental to the construction of complex molecular architectures. The preparation of Grignard reagents from tertiary alkyl halides, such as this compound, presents unique challenges, primarily the competing elimination reaction (E2) that leads to the formation of an alkene. Careful control of reaction parameters is therefore essential to favor the desired Grignard reagent formation.

This document outlines the critical aspects of the synthesis of tert-hexylmagnesium bromide, including recommended solvents, magnesium activation techniques, and strategies to mitigate common side reactions. A detailed experimental protocol is provided, along with a summary of key quantitative data and potential applications of this sterically hindered Grignard reagent.

Key Reaction Parameters and Side Reactions

The successful formation of tert-hexylmagnesium bromide is contingent on several key factors:

  • Solvent: Anhydrous ethereal solvents are crucial for stabilizing the Grignard reagent. Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for the formation of Grignard reagents from less reactive tertiary halides due to its higher solvating power.

  • Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation is necessary to expose a fresh metal surface. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring of the magnesium turnings.

  • Temperature Control: The formation of Grignard reagents is an exothermic process. Maintaining a controlled temperature is critical to minimize side reactions. Lower temperatures can favor the Grignard formation over the competing E2 elimination.

  • Slow Addition: A slow, dropwise addition of the alkyl halide solution to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, which in turn minimizes the rate of Wurtz coupling, a side reaction that leads to the formation of a dimer (R-R).

The primary side reactions of concern are:

  • Elimination (E2): The strong basicity of the forming Grignard reagent can promote the dehydrohalogenation of the tertiary alkyl halide to yield 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene.

  • Wurtz Coupling: The reaction of the Grignard reagent with unreacted alkyl halide can produce a dimer, in this case, 2,2,3,3,4,4-hexamethylhexane.

Quantitative Data Summary

The yield of Grignard reagents from tertiary alkyl halides can be variable and is highly dependent on the specific reaction conditions. The following table summarizes expected outcomes based on general principles and analogous reactions.

ParameterConditionExpected Yield of Grignard ReagentMajor Side ProductsReference
Solvent Diethyl EtherModerate2,3-dimethyl-2-butene, 2,3-dimethyl-1-buteneGeneral Knowledge
Tetrahydrofuran (THF)Good to High2,3-dimethyl-2-butene, 2,3-dimethyl-1-buteneGeneral Knowledge
Temperature RefluxLowerIncreased Elimination ProductsGeneral Knowledge
Room TemperatureHigherReduced Elimination ProductsGeneral Knowledge
Addition Rate RapidLowerIncreased Wurtz Coupling ProductGeneral Knowledge
Slow (dropwise)HigherMinimized Wurtz Coupling ProductGeneral Knowledge
Mg Activation NoneLow to No Reaction-General Knowledge
Iodine or 1,2-dibromoethaneGood to High-General Knowledge

Experimental Protocols

Protocol 1: Preparation of tert-Hexylmagnesium Bromide

This protocol describes a general procedure for the laboratory-scale synthesis of tert-hexylmagnesium bromide.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask.

  • Activation: Add a small crystal of iodine to the flask to activate the magnesium surface. The iodine color will fade as it reacts with the magnesium.

  • Initial Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color (if still present) and the onset of a gentle reflux of the solvent.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish solution is the tert-hexylmagnesium bromide Grignard reagent.

  • Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.

Protocol 2: Titration of the Grignard Reagent

This protocol describes a common method for determining the concentration of the prepared Grignard reagent.

Materials:

Procedure:

  • In an oven-dried flask under an inert atmosphere, place a known volume (e.g., 1.0 mL) of the tert-hexylmagnesium bromide solution.

  • Add a few milliliters of anhydrous toluene.

  • Add a small crystal of 1,10-phenanthroline as an indicator. The solution will develop a distinct color.

  • Titrate the solution with the standardized sec-butanol solution until the color of the indicator disappears.

  • Calculate the molarity of the Grignard reagent based on the volume of the titrant used.

Applications in Synthesis

tert-Hexylmagnesium bromide is a valuable reagent for introducing the sterically demanding tert-hexyl group into molecules. Its applications include:

  • Synthesis of Tertiary Alcohols: Reaction with ketones leads to the formation of highly hindered tertiary alcohols.[1]

  • Synthesis of Secondary Alcohols: Reaction with aldehydes produces sterically hindered secondary alcohols.[1]

  • Synthesis of Carboxylic Acids: Reaction with carbon dioxide, followed by acidic workup, yields 2,2,3-trimethylbutanoic acid.

Protocol 3: Reaction of tert-Hexylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

Procedure:

  • In a flask under an inert atmosphere, cool the prepared and titrated tert-hexylmagnesium bromide solution (1.1 equivalents) to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

Grignard_Formation This compound This compound tert-Hexylmagnesium bromide tert-Hexylmagnesium bromide This compound->tert-Hexylmagnesium bromide  + Mg (THF) 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene This compound->2,3-Dimethyl-2-butene Elimination (Side Reaction) Mg Mg Wurtz_Coupling_Product Wurtz Coupling Product tert-Hexylmagnesium bromide->Wurtz_Coupling_Product  + this compound (Side Reaction)

Caption: Reaction pathway for Grignard reagent formation and side reactions.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification Setup 1. Assemble Dry Apparatus under Inert Atmosphere Activate_Mg 2. Activate Mg Turnings with Iodine Setup->Activate_Mg Add_Halide 3. Slow Addition of This compound in THF Activate_Mg->Add_Halide React 4. Stir at Room Temperature Add_Halide->React Titrate 5. Titrate to Determine Concentration React->Titrate Cool 6. Cool Grignard Solution to 0 °C Titrate->Cool Add_Electrophile 7. Add Electrophile (e.g., Aldehyde, Ketone) Cool->Add_Electrophile Warm_Stir 8. Warm to RT and Stir Add_Electrophile->Warm_Stir Quench 9. Quench with aq. NH4Cl Warm_Stir->Quench Extract 10. Extract with Ether Quench->Extract Purify 11. Dry and Purify Product Extract->Purify

Caption: Experimental workflow for Grignard synthesis and reaction.

References

Application Notes and Protocols: 2-Bromo-2,3-dimethylbutane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2,3-dimethylbutane is a tertiary alkyl halide. Its structure, featuring a bromine atom on a tertiary carbon, makes it a valuable substrate for a variety of organic reactions. The stability of the corresponding tertiary carbocation intermediate influences its reactivity, particularly in nucleophilic substitution and elimination reactions. These notes provide detailed applications and protocols for researchers utilizing this compound, with a focus on its role in alkylation and other significant synthetic transformations.

Application Note 1: Friedel-Crafts Alkylation of Aromatic Compounds

This compound is a suitable candidate for Friedel-Crafts alkylation, a fundamental method for attaching alkyl groups to aromatic rings.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst facilitates the formation of a tertiary carbocation electrophile.[1][3] This stable carbocation then attacks the electron-rich aromatic ring.

While general principles support its use, specific literature examples detailing the Friedel-Crafts alkylation of benzene (B151609) or other aromatics with this compound are not prevalent. However, the reaction is expected to proceed similarly to other tertiary alkyl halides like t-butyl chloride.[4] One of the limitations of Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkyl product is often more reactive than the starting material.[2][3]

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

This protocol provides a general methodology for the alkylation of benzene with this compound, based on standard Friedel-Crafts conditions.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Ice bath

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube.

  • Charge the flask with anhydrous benzene (a significant excess is often used to minimize polyalkylation) and cool it in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with stirring.

  • In an addition funnel, prepare a solution of this compound in a small amount of anhydrous benzene.

  • Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product (tert-amylbenzene) by fractional distillation.

Friedel_Crafts_Alkylation reactant reactant reagent reagent catalyst catalyst intermediate intermediate product product Br_CMe2_CHMe2 This compound Carbocation tert-Amyl Carbocation + [AlCl₃Br]⁻ Br_CMe2_CHMe2->Carbocation + AlCl₃ AlCl3 AlCl₃ SigmaComplex Arenium Ion Intermediate Carbocation->SigmaComplex Attack Benzene Benzene Benzene->SigmaComplex Product tert-Amylbenzene SigmaComplex->Product - H⁺

Caption: General mechanism for Friedel-Crafts alkylation.

Application Note 2: Regioselective Synthesis of Alkenes via Elimination

This compound is an excellent substrate for elimination reactions (dehydrohalogenation) to produce alkenes.[5] Treatment with a strong base results in the formation of two constitutional isomers: 2,3-dimethyl-2-butene (B165504) (the more substituted Zaitsev product) and 2,3-dimethyl-1-butene (B117154) (the less substituted Hofmann product).[6][7]

The regiochemical outcome of the elimination is highly dependent on the steric bulk of the base used.[6][8]

  • Zaitsev's Rule: Smaller, less sterically hindered bases, such as sodium ethoxide (NaOEt), preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene (2,3-dimethyl-2-butene) as the major product.[6][9]

  • Hofmann's Rule: Large, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract a proton from the less sterically hindered β-carbon, yielding the less substituted alkene (2,3-dimethyl-1-butene) as the major product.[6][10]

Quantitative Data: Product Distribution in Elimination Reactions
BaseBase TypeMajor ProductMinor ProductGoverning Rule
Sodium EthoxideSmall, Unhindered2,3-dimethyl-2-butene2,3-dimethyl-1-buteneZaitsev
Potassium t-ButoxideBulky, Hindered2,3-dimethyl-1-butene2,3-dimethyl-2-buteneHofmann

Note: The exact ratios depend on specific reaction conditions such as temperature and solvent.

Experimental Protocol 2A: Zaitsev-Controlled Elimination

Objective: To synthesize 2,3-dimethyl-2-butene as the major product.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the mixture and add water.

  • Extract the product with a low-boiling point solvent like pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Carefully remove the solvent and purify the resulting alkene mixture by fractional distillation.

Experimental Protocol 2B: Hofmann-Controlled Elimination

Objective: To synthesize 2,3-dimethyl-1-butene as the major product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC or GC.

  • Work-up and purification follow the same procedure as described in Protocol 2A.

Caption: Competing Zaitsev and Hofmann elimination pathways.

Application Note 3: Grignard Reagent Formation for Nucleophilic Alkylation

Tertiary alkyl halides can be used to prepare Grignard reagents, which are potent nucleophiles and strong bases. The resulting organomagnesium compound can act as a source of a nucleophilic alkyl group, effectively alkylating a wide range of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters).[11][12]

Experimental Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare 2,3-dimethylbutan-2-ylmagnesium bromide and use it to alkylate acetone (B3395972).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Three-necked round-bottom flask, dropping funnel, reflux condenser with drying tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure: Part A: Grignard Reagent Formation

  • Assemble a dry three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under a stream of inert gas.

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound in anhydrous diethyl ether and place it in the dropping funnel.

  • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for another 30-60 minutes to ensure complete reaction. The solution should be cloudy and greyish.

Part B: Reaction with Acetone

  • Cool the prepared Grignard reagent in an ice bath.

  • Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred, cooled Grignard reagent.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation and purify the resulting tertiary alcohol by distillation or chromatography.

Grignard_Synthesis reactant reactant reagent reagent intermediate intermediate product product step1 Step 1: Grignard Formation AlkylHalide This compound Grignard Grignard Reagent (R-MgBr) AlkylHalide->Grignard Mg Mg / Dry Ether Mg->Grignard step2 Step 2: Nucleophilic Addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Carbonyl Electrophile (e.g., Acetone) Carbonyl->Alkoxide step3 Step 3: Aqueous Workup Alcohol Tertiary Alcohol Product Alkoxide->Alcohol Workup H₃O⁺ (e.g., aq. NH₄Cl) Workup->Alcohol

Caption: Workflow for Grignard synthesis and alkylation.

References

Application Note & Protocol: Solvolysis of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for studying the solvolysis of 2-bromo-2,3-dimethylbutane. As a tertiary alkyl halide, its reaction in a polar protic solvent is a classic example of a first-order nucleophilic substitution (Sₙ1) and elimination (E1) pathway, proceeding through a stable tertiary carbocation intermediate.[1][2] This protocol outlines two key experiments: a kinetic study to determine the reaction rate constant and a product analysis to identify the resulting substitution and elimination products. The methodologies are designed for researchers in organic chemistry, chemical kinetics, and drug development to investigate reaction mechanisms and the factors influencing them.

Principle and Reaction Mechanism

The solvolysis of this compound proceeds via a two-step Sₙ1/E1 mechanism. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation and a bromide ion.[2][3] This step is unimolecular, and thus the reaction follows first-order kinetics, with the rate dependent only on the concentration of the alkyl halide.[2][4][5]

Once formed, the planar carbocation intermediate can react in two ways:

  • Sₙ1 Pathway: The carbocation is attacked by a nucleophile (the solvent), leading to a substitution product. If the solvent is an ethanol/water mixture, this results in an ether and an alcohol.

  • E1 Pathway: The solvent acts as a base, abstracting a proton from a carbon atom adjacent to the positive charge, which results in the formation of alkenes.[6][7]

The overall reaction can be summarized as follows:

(CH₃)₂CHC(CH₃)₂Br → (CH₃)₂CHC(CH₃)₂⁺ + Br⁻ (Slow, Rate-Determining)

(CH₃)₂CHC(CH₃)₂⁺ + ROH → (CH₃)₂CHC(CH₃)₂OR + H⁺ (Fast, Sₙ1 Product) (CH₃)₂CHC(CH₃)₂⁺ → (CH₃)₂C=C(CH₃)₂ + H⁺ (Fast, E1 Product - Zaitsev) (CH₃)₂CHC(CH₃)=CH₂ + H⁺ (Fast, E1 Product - Hofmann)

(Where ROH is the solvent, e.g., H₂O or CH₃CH₂OH)

Visualized Reaction Pathway and Workflow

G cluster_mechanism Sₙ1/E1 Reaction Mechanism Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Step 1 (Slow) Rate-Determining SN1_Product Substitution Product (e.g., 2-Ethoxy-2,3-dimethylbutane) Carbocation->SN1_Product Step 2 (Fast) Sₙ1 Pathway E1_Products Elimination Products (2,3-Dimethyl-2-butene & 2,3-Dimethyl-1-butene) Carbocation->E1_Products Step 2 (Fast) E1 Pathway G cluster_workflow Experimental Workflow cluster_kinetics Kinetic Analysis cluster_products Product Analysis A Prepare Solvent & Reagent Solutions B Initiate Reaction (Mix Alkyl Halide & Solvent) A->B C Monitor HBr Production via Titration with NaOH B->C F Quench Reaction & Extract Organic Layer B->F D Record Time for Indicator Color Change C->D E Calculate Rate Constant (k) D->E G Analyze Products (GC or NMR) F->G H Determine Product Ratio (Sₙ1 vs. E1) G->H

References

Troubleshooting & Optimization

Technical Support Center: Controlling Product Distribution in 2-Bromo-2,3-dimethylbutane Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with elimination reactions of 2-bromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My elimination reaction of this compound yielded the less substituted alkene (2,3-dimethyl-1-butene) as the major product. I was expecting the more substituted alkene. What could be the cause?

A1: This outcome, known as the Hofmann product, is typically favored when using a sterically hindered or "bulky" base.[1][2][3] The size of the base can prevent it from accessing the more sterically hindered proton required to form the more stable, more substituted Zaitsev alkene (2,3-dimethyl-2-butene).[1][3] Check the base you used. Common bulky bases that favor the Hofmann product include potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and DBN.[3]

Q2: How can I favor the formation of the Zaitsev product (2,3-dimethyl-2-butene)?

A2: To favor the formation of the more stable, more substituted Zaitsev alkene, you should use a strong, non-bulky base.[3][4] Examples of such bases include sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and potassium hydroxide (B78521) (KOH).[1][5][6] These smaller bases can more easily abstract the internal proton, leading to the Zaitsev product.[3]

Q3: What is the role of the solvent in determining the product ratio?

A3: The solvent can influence the rate and mechanism of the elimination reaction. For E2 reactions, which are common for tertiary alkyl halides like this compound with a strong base, polar aprotic solvents are often preferred.[7] These solvents solvate the cation of the base but do not strongly solvate the anionic base itself, leaving it more reactive.[7] While the base is the primary determinant of regioselectivity (Zaitsev vs. Hofmann), using a suitable solvent ensures an efficient E2 pathway.

Q4: I am seeing a mix of both Zaitsev and Hofmann products. How can I improve the selectivity of my reaction?

A4: Achieving 100% selectivity for one product is often difficult. However, you can significantly influence the product ratio:

  • For the Zaitsev Product: Ensure your base is small (e.g., ethoxide, methoxide) and that the reaction temperature is appropriate. Higher temperatures can sometimes favor the more thermodynamically stable Zaitsev product in reversible reactions.[8][9]

  • For the Hofmann Product: Use a bulky base like potassium tert-butoxide.[4][10] Ensure the base is not contaminated with smaller alkoxides.

Q5: At what temperature should I run my elimination reaction?

A5: The optimal temperature can depend on the specific base and solvent used. In many cases, these reactions are run at elevated temperatures to ensure a reasonable reaction rate. For example, reactions with sodium ethoxide are often run in refluxing ethanol. It is important to note that at lower temperatures, kinetically controlled products may be favored, while higher temperatures can favor thermodynamically controlled products.[8][9][11] The Zaitsev product is generally the more thermodynamically stable product.[4][10]

Data Presentation: Product Distribution in the Elimination of this compound

The choice of base has a significant impact on the product distribution in the E2 elimination of this compound. The following table summarizes typical product ratios.

SubstrateBaseZaitsev Product (2,3-dimethyl-2-butene) %Hofmann Product (2,3-dimethyl-1-butene) %Reference
This compoundSodium Ethoxide (NaOEt)~75%~25%[1]
This compoundPotassium tert-butoxide (t-BuOK)~28%~72%[1]
This compoundMethoxide80%20%[5]
This compoundtert-butoxide25%75%[5]

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product (2,3-dimethyl-2-butene)

  • Objective: To favor the formation of the more substituted alkene via an E2 reaction using a small base.

  • Reagents:

    • This compound

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

    • Slowly add this compound to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature.

    • Quench the reaction by adding cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • Analyze the product mixture by GC-MS or NMR to determine the product ratio.

Protocol 2: Synthesis of the Hofmann Product (2,3-dimethyl-1-butene)

  • Objective: To favor the formation of the less substituted alkene via an E2 reaction using a bulky base.

  • Reagents:

    • This compound

    • Potassium tert-butoxide (t-BuOK)

    • tert-Butanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in tert-butanol.

    • Slowly add this compound to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature.

    • Quench the reaction by adding cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • Analyze the product mixture by GC-MS or NMR to determine the product ratio.

Mandatory Visualization

Elimination_Control cluster_conditions Reaction Conditions Base Choice of Base Zaitsev Zaitsev Product (2,3-dimethyl-2-butene) More Substituted Base->Zaitsev Small, Unhindered Base (e.g., NaOEt, KOH) Hofmann Hofmann Product (2,3-dimethyl-1-butene) Less Substituted Base->Hofmann Bulky, Hindered Base (e.g., t-BuOK)

Caption: Control of product distribution in elimination reactions.

References

Technical Support Center: Zaitsev vs. Hofmann Elimination of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting elimination reactions of 2-bromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the expected elimination products when reacting this compound with a base?

A1: The E2 elimination of this compound yields two main products: the Zaitsev product, 2,3-dimethyl-2-butene (B165504) (the more substituted alkene), and the Hofmann product, 2,3-dimethyl-1-butene (B117154) (the less substituted alkene). The ratio of these products is highly dependent on the steric bulk of the base used in the reaction.[1]

Q2: How does the choice of base influence the product distribution (Zaitsev vs. Hofmann)?

A2: The steric hindrance of the base is the primary factor determining the major product.[1][2]

  • Small, non-bulky bases (e.g., sodium methoxide (B1231860), sodium ethoxide) favor the formation of the more thermodynamically stable Zaitsev product. These bases can more easily access the sterically hindered tertiary β-hydrogen.[1][3]

  • Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted Hofmann product. The large size of the base makes it difficult to access the hindered tertiary β-hydrogen, so it preferentially abstracts a proton from the less hindered primary methyl group.[1][2][4]

Q3: I am observing a different product ratio than expected. What are the potential causes?

A3: Several factors can lead to unexpected product ratios:

  • Purity of the base: The presence of smaller alkoxides as impurities in a bulky base can lead to a higher proportion of the Zaitsev product. Ensure the base is of high purity.

  • Reaction temperature: While E2 reactions are generally not highly sensitive to temperature changes in terms of product distribution, significant deviations from the optimal temperature could potentially influence the outcome.

  • Solvent effects: The polarity and protic/aprotic nature of the solvent can influence the transition state of the reaction, which may have a minor effect on the product ratio.

  • Incomplete reaction: If the reaction has not gone to completion, the observed product ratio may not be representative of the final distribution.

Q4: How can I analyze the product mixture to determine the Zaitsev-to-Hofmann ratio?

A4: The most common and effective method for analyzing the product mixture is gas chromatography (GC).[5] The two isomeric alkenes have different boiling points (2,3-dimethyl-1-butene: ~56°C; 2,3-dimethyl-2-butene: ~73°C) and will therefore have different retention times on a GC column, allowing for their separation and quantification. ¹H NMR spectroscopy can also be used to determine the product ratio by integrating the signals corresponding to the vinylic protons of each isomer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of elimination products 1. Insufficiently strong base. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Poor quality of the alkyl halide starting material.1. Ensure the base is not degraded and is sufficiently strong for an E2 reaction. 2. Increase the reaction temperature to the recommended level. 3. Extend the reaction time. 4. Purify the this compound before use.
Predominance of the Zaitsev product when using a bulky base 1. Contamination of the bulky base with smaller, less hindered bases. 2. The bulky base has degraded due to exposure to moisture.1. Use a fresh, high-purity bulky base. 2. Handle the bulky base under anhydrous conditions.
Formation of substitution (SN1/SN2) products 1. Use of a less hindered base that is also a good nucleophile. 2. Use of a protic solvent which can favor SN1 reactions.1. For elimination, use a strong, sterically hindered, non-nucleophilic base like potassium tert-butoxide. 2. Use an aprotic solvent for E2 reactions.

Data Presentation

The following table summarizes the quantitative product distribution for the elimination of this compound with different alkoxide bases.

BaseBase TypeZaitsev Product (%) (2,3-dimethyl-2-butene)Hofmann Product (%) (2,3-dimethyl-1-butene)
Sodium Methoxide (CH₃ONa)Small8020
Sodium Ethoxide (CH₃CH₂ONa)Small7921
Potassium tert-Butoxide ((CH₃)₃COK)Bulky25-2773-75

Data compiled from multiple sources.[1][6]

Experimental Protocols

Experiment 1: Synthesis of the Zaitsev Product (2,3-dimethyl-2-butene) using Sodium Methoxide

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of anhydrous methanol (B129727).

  • Base Preparation: Carefully add 2.3 g (100 mmol) of sodium metal to the methanol in small portions to prepare a solution of sodium methoxide. Allow the sodium to react completely.

  • Addition of Substrate: To the stirred sodium methoxide solution, add 8.25 g (50 mmol) of this compound.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel. Extract the product with two 25 mL portions of diethyl ether.

  • Purification: Wash the combined organic layers with 50 mL of water and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Analysis: Remove the diethyl ether by simple distillation. Collect the alkene product mixture by fractional distillation. Analyze the product ratio using gas chromatography (GC).

Experiment 2: Synthesis of the Hofmann Product (2,3-dimethyl-1-butene) using Potassium tert-Butoxide

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 40 mL of anhydrous tert-butanol.

  • Base Addition: Add 5.6 g (50 mmol) of potassium tert-butoxide to the flask.

  • Addition of Substrate: While stirring under a nitrogen atmosphere, add 8.25 g (50 mmol) of this compound to the potassium tert-butoxide suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours.[5]

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of pentane (B18724) to the mixture. Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate.[5]

  • Isolation and Analysis: Filter the drying agent and remove the pentane by simple distillation. Collect the alkene product mixture by fractional distillation. Analyze the product ratio using gas chromatography (GC).[5]

Visualizations

Zaitsev_vs_Hofmann cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products This compound This compound Small_Base Small Base (e.g., CH₃O⁻) Bulky_Base Bulky Base (e.g., (CH₃)₃CO⁻) Zaitsev Zaitsev Product (2,3-dimethyl-2-butene) Major Product Small_Base->Zaitsev Favored Pathway Hofmann_minor Hofmann Product (2,3-dimethyl-1-butene) Minor Product Small_Base->Hofmann_minor Minor Pathway Hofmann_major Hofmann Product (2,3-dimethyl-1-butene) Major Product Bulky_Base->Hofmann_major Favored Pathway Zaitsev_minor Zaitsev Product (2,3-dimethyl-2-butene) Minor Product Bulky_Base->Zaitsev_minor Minor Pathway Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Base 2. Base Preparation/Addition Setup->Base Substrate 3. Add this compound Base->Substrate Reflux 4. Heat to Reflux (2 hours) Substrate->Reflux Cool 5. Cool Reaction Mixture Reflux->Cool Extract 6. Extraction with Organic Solvent Cool->Extract Wash 7. Wash with Water and Brine Extract->Wash Dry 8. Dry with Anhydrous Na₂SO₄ Wash->Dry Distill 9. Distillation to Isolate Products Dry->Distill Analyze 10. GC/NMR Analysis for Product Ratio Distill->Analyze

References

Technical Support Center: Synthesis of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-bromo-2,3-dimethylbutane. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using an alcohol precursor like 2,3-dimethyl-2-butanol (B1346969) or 3,3-dimethyl-2-butanol (B106058) with a hydrobromic acid reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Significant side reactions (elimination). - Loss of product during workup.- Increase reaction time or gently heat the reaction mixture (monitor for increased elimination). - Use a higher concentration of HBr. - Ensure the reaction temperature is kept low to favor substitution over elimination. - Carefully perform extraction and distillation steps to minimize loss.
High proportion of alkene byproducts The reaction is likely proceeding through a competing E1 elimination pathway, which is favored by higher temperatures.- Lower the reaction temperature. Running the reaction at or below room temperature can significantly favor the SN1 substitution pathway. - Use a less polar solvent if applicable, although this can slow down the SN1 reaction.
Formation of an unexpected isomer If starting with a precursor like 3,3-dimethyl-2-butanol, a carbocation rearrangement (a 1,2-methyl shift) occurs to form the more stable tertiary carbocation, leading to this compound. This is often the desired outcome. If another isomer is expected, the starting material may be incorrect.- Confirm the structure of your starting material using analytical techniques like NMR spectroscopy. - Understand that with certain starting materials, carbocation rearrangements are inherent to the reaction mechanism and difficult to prevent.[1][2]
Reaction mixture turns dark Acid-catalyzed polymerization or decomposition of the starting material or product.- Ensure the reaction temperature is controlled. - Add the acid slowly to the alcohol to manage the exothermicity of the reaction. - Consider using a milder acid catalyst if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,3-dimethyl-2-butanol and HBr?

A1: The primary reaction mechanism is a nucleophilic substitution reaction, specifically an SN1 (Substitution Nucleophilic Unimolecular) reaction. The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the bromide ion to form the final product.

Q2: I am starting with 3,3-dimethyl-2-butanol and my main product is this compound, not 2-bromo-3,3-dimethylbutane. Why is this happening?

A2: This is due to a carbocation rearrangement. The initial protonation of the alcohol and loss of water forms a secondary carbocation. A 1,2-methyl shift then occurs, where a methyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement forms a more stable tertiary carbocation, which is then attacked by the bromide ion to yield this compound as the major product.[1][2]

Q3: What are the main side reactions I should be aware of?

A3: The main side reaction is E1 (Elimination Unimolecular) elimination. The carbocation intermediate, instead of being attacked by a bromide ion, can be deprotonated (often by water or the alcohol itself acting as a weak base) to form alkenes. The major alkene byproduct is typically 2,3-dimethyl-2-butene (B165504) (the more substituted Zaitsev product), with 2,3-dimethyl-1-butene (B117154) as a minor byproduct.[3][4]

Q4: How can I minimize the formation of alkene byproducts?

A4: To favor the SN1 reaction over the E1 reaction, it is crucial to control the reaction temperature. Lower temperatures generally favor substitution over elimination. Running the reaction at or below room temperature is a common strategy.

Q5: What is the role of sulfuric acid if I am using sodium bromide instead of hydrobromic acid?

A5: Sulfuric acid serves two purposes. First, it protonates the sodium bromide to generate hydrobromic acid in situ. Second, it acts as a strong acid catalyst to protonate the hydroxyl group of the alcohol, facilitating its departure as water.

Experimental Protocol: Synthesis of this compound from 2,3-dimethyl-2-butanol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,3-dimethyl-2-butanol

  • Concentrated Hydrobromic Acid (48%)

  • Anhydrous Calcium Chloride or Sodium Sulfate

  • Sodium Bicarbonate solution (5%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, place 2,3-dimethyl-2-butanol. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add concentrated hydrobromic acid to the cooled alcohol with gentle swirling. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Separation: Transfer the reaction mixture to a separatory funnel. Two layers will form. The lower layer is the aqueous layer, and the upper layer is the organic layer containing the product. Separate the layers.

  • Workup - Washing: Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water again.

  • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.

  • Purification: Decant the dried organic layer into a distillation apparatus and purify the this compound by distillation. Collect the fraction at the appropriate boiling point.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical troubleshooting workflow.

Reaction_Mechanism cluster_main SN1 Pathway (Major) cluster_side E1 Pathway (Side Reaction) 2_3_dimethyl_2_butanol 2,3-dimethyl-2-butanol Protonated_Alcohol Protonated Alcohol 2_3_dimethyl_2_butanol->Protonated_Alcohol + HBr Tertiary_Carbocation Tertiary Carbocation Protonated_Alcohol->Tertiary_Carbocation - H2O 2_bromo_2_3_dimethylbutane This compound Tertiary_Carbocation->2_bromo_2_3_dimethylbutane + Br- Tertiary_Carbocation_Side Tertiary Carbocation Alkene_Products Alkene Byproducts (2,3-dimethyl-2-butene & 2,3-dimethyl-1-butene) Tertiary_Carbocation_Side->Alkene_Products - H+

Caption: SN1 and E1 pathways for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Byproducts Analyze crude product by GC/NMR Start->Check_Byproducts High_Alkene High Alkene Content? Check_Byproducts->High_Alkene Lower_Temp Lower Reaction Temperature High_Alkene->Lower_Temp Yes Incomplete_Reaction Unreacted Starting Material? High_Alkene->Incomplete_Reaction No Increase_Time Increase Reaction Time or HBr Concentration Incomplete_Reaction->Increase_Time Yes Workup_Loss Review Workup Procedure Incomplete_Reaction->Workup_Loss No

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Bromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, which is often synthesized from 2,3-dimethylbutan-2-ol. The primary impurities encountered are unreacted starting material and elimination byproducts.

Q1: My crude product is a cloudy liquid. What is the likely cause and how can I resolve this?

A1: A cloudy appearance typically indicates the presence of water. This can be resolved by a standard aqueous workup followed by drying.

  • Solution:

    • Washing: Transfer the crude product to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Follow this with a wash using an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.

    • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry. Filter off the drying agent before proceeding to distillation.

Q2: After distillation, I have a significant amount of low-boiling-point fraction. What is this likely to be?

A2: A low-boiling-point fraction is most likely composed of alkene byproducts formed through elimination reactions, a common side reaction in the synthesis of tertiary alkyl halides. The two primary elimination products are 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene.

  • Troubleshooting:

    • Reaction Conditions: The formation of elimination products is favored by high temperatures and the presence of a strong, non-nucleophilic base. To minimize their formation in future syntheses, consider using milder reaction conditions if possible.

    • Purification: Careful fractional distillation is the most effective method to separate these alkenes from the desired product. Due to the significant difference in boiling points, a clean separation should be achievable.

Q3: The distillation is very slow, or my product is co-distilling with a higher-boiling-point impurity. What are the potential issues?

A3: This issue often points to the presence of unreacted 2,3-dimethylbutan-2-ol. Its boiling point is relatively close to that of the desired product, which can make separation by simple distillation challenging.

  • Troubleshooting:

    • Reaction Completion: Before workup, ensure the reaction has gone to completion using an appropriate analytical method, such as TLC or GC, to check for the presence of the starting alcohol.

    • Fractional Distillation: A fractional distillation column with a good number of theoretical plates is essential for separating compounds with close boiling points. Ensure the distillation is performed slowly to allow for proper equilibration and separation.

    • Aqueous Wash: A thorough wash with water during the workup can help remove a significant portion of the more water-soluble 2,3-dimethylbutan-2-ol.

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be employed to determine the purity of your final product.

  • Recommended Methods:

    • Gas Chromatography (GC): An excellent method for quantifying the percentage of the desired product and any volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.

    • Infrared (IR) Spectroscopy: Can be used to confirm the absence of hydroxyl (-OH) functional groups from the starting alcohol and the absence of C=C double bonds from alkene impurities.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification by distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₆H₁₃Br165.07~147-150
2,3-dimethylbutan-2-olC₆H₁₄O102.18119-121[1][2]
2,3-dimethyl-1-buteneC₆H₁₂84.1656-57[3][4][5][6][7]
2,3-dimethyl-2-buteneC₆H₁₂84.1673[8][9][10][11]

Experimental Protocols

Protocol 1: Aqueous Workup of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release any pressure generated. Shake for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of deionized water and repeat the washing process.

  • Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions, swirling the flask after each addition, until the drying agent no longer clumps together.

  • Filter the dried organic layer by gravity filtration into a round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect any initial low-boiling fractions (forerun), which will primarily consist of any remaining extraction solvent and alkene impurities. The head temperature should be monitored closely.

  • As the temperature of the vapor reaches the boiling point of this compound, change the receiving flask. Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product (~147-150 °C).

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Allow the apparatus to cool completely before disassembling.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup (NaHCO3, H2O, Brine) crude->workup drying Drying (Anhydrous MgSO4 or Na2SO4) workup->drying waste1 Aqueous Waste workup->waste1 Remove aqueous layers filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation waste2 Solid Waste (Drying Agent) filtration->waste2 Remove drying agent pure_product Pure this compound distillation->pure_product Collect fraction at ~147-150°C impurities Low-boiling Impurities (Alkenes) distillation->impurities Discard forerun residue High-boiling Residue (Unreacted Alcohol) distillation->residue Discard residue

Caption: Experimental workflow for the purification of crude this compound.

TroubleshootingLogic start Problem Encountered During Purification cloudy Cloudy Crude Product start->cloudy low_bp Significant Low-Boiling Fraction start->low_bp high_bp Co-distillation with High-Boiling Impurity start->high_bp sol_cloudy Perform Aqueous Workup and Drying cloudy->sol_cloudy Presence of Water sol_low_bp Indicates Alkene Impurities. Improve fractional distillation. low_bp->sol_low_bp Elimination Side-Products sol_high_bp Indicates Unreacted Alcohol. Ensure complete reaction and use efficient fractional distillation. high_bp->sol_high_bp Incomplete Reaction

Caption: Troubleshooting logic for common purification issues.

References

Preventing carbocation rearrangement in reactions of tertiary alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving tertiary alkyl halides, with a specific focus on preventing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement and why is it a problem in reactions with tertiary alkyl halides?

A1: In reactions that proceed via a carbocation intermediate, such as S_N_1 and E1 reactions, the initially formed carbocation can undergo a structural reorganization to form a more stable carbocation. This process is known as a carbocation rearrangement.[1] While tertiary carbocations are generally considered stable, rearrangements can still occur, particularly if a more stable tertiary or resonance-stabilized carbocation can be formed.[2][3] This is problematic as it leads to a mixture of products, reducing the yield of the desired product and complicating purification.[1]

Q2: Under what conditions are carbocation rearrangements most likely to occur with tertiary alkyl halides?

A2: Carbocation rearrangements are favored by conditions that promote the formation and prolong the lifetime of the carbocation intermediate. These include:

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids stabilize the carbocation intermediate, allowing more time for rearrangement to occur.[4]

  • High Temperatures: Increased temperatures can provide the necessary activation energy for the rearrangement to take place and can favor elimination pathways (E1) which also proceed through a carbocation.[5][6]

  • Weak Nucleophiles: A low concentration of a weak nucleophile allows the carbocation to exist long enough to rearrange before being trapped.[7]

Q3: Is it possible to completely prevent carbocation rearrangement in S_N_1 reactions of tertiary alkyl halides?

A3: Completely preventing carbocation rearrangement in S_N_1 reactions is challenging because the formation of a carbocation intermediate is the rate-determining step of this mechanism.[8] Once formed, the carbocation will rearrange if a more stable carbocation can be formed.[3] Therefore, strategies focus on minimizing the extent of rearrangement or avoiding the formation of a carbocation intermediate altogether.

Q4: What are the primary strategies to minimize or avoid carbocation rearrangement?

A4: The main approaches include:

  • Reaction Condition Optimization: Adjusting solvent, temperature, and nucleophile concentration to disfavor rearrangement.

  • Utilizing Alternative Reaction Pathways: Employing reaction conditions that favor an S_N_2-like mechanism, which avoids a carbocation intermediate.

  • Choice of Reagents: Using specific reagents that can control the reactivity and minimize rearrangement.

Troubleshooting Guides

Issue 1: An unexpected isomer is the major product in my substitution reaction.

This is a classic sign of carbocation rearrangement. The initially formed tertiary carbocation is likely rearranging to a more stable carbocation before the nucleophile attacks.

Troubleshooting Steps:

  • Analyze the Substrate Structure: Identify if there is a possibility for the initial tertiary carbocation to rearrange to a more stable carbocation (e.g., a resonance-stabilized benzylic or allylic carbocation, or a different tertiary carbocation with less steric strain).

  • Modify Reaction Conditions:

    • Lower the Temperature: Rearrangements, like most reactions, are temperature-dependent. Running the reaction at a lower temperature can sometimes reduce the rate of rearrangement relative to the rate of nucleophilic attack.[6]

    • Change the Solvent: While polar protic solvents are typical for S_N_1 reactions, using a less polar solvent can destabilize the carbocation, potentially leading to faster trapping and less rearrangement. However, this will also slow down the overall reaction rate.

    • Increase Nucleophile Concentration: A higher concentration of a reasonably strong, non-basic nucleophile can increase the rate of trapping the initial carbocation before it has a chance to rearrange.[7]

Issue 2: A significant amount of elimination product is forming alongside the substitution product.

Tertiary alkyl halides readily undergo E1 elimination, which competes with S_N_1 substitution as both proceed through a carbocation intermediate.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[5][9] Lowering the temperature will favor the substitution pathway over elimination.

  • Use a Non-Basic Nucleophile: If your nucleophile is also a strong base, it can promote E2 elimination. Switching to a less basic nucleophile can minimize this side reaction. For solvolysis, where the solvent is the nucleophile, this is less of a concern.[10]

Data Presentation

Table 1: Effect of Solvent Polarity on the Rate of Solvolysis of tert-Butyl Chloride

SolventDielectric ConstantRelative Rate
Water808000
Formic Acid585000
Methanol331000
Ethanol24200
Acetic Acid61

This table illustrates that more polar solvents, as indicated by a higher dielectric constant, significantly increase the rate of S_N_1 solvolysis by stabilizing the carbocation intermediate.[4][11]

Experimental Protocols

Protocol 1: General Procedure for S_N_1 Solvolysis of a Tertiary Alkyl Halide

This protocol describes a typical solvolysis reaction where the solvent also acts as the nucleophile.

Reagents and Equipment:

  • Tertiary alkyl halide (e.g., tert-butyl chloride)

  • Solvent/Nucleophile (e.g., ethanol)

  • Reaction flask with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Place the tertiary alkyl halide (1.0 eq) in the reaction flask.

  • Add the solvent (e.g., ethanol, typically a 0.1 to 0.5 M solution) to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating). Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove any unreacted starting material and soluble byproducts. This typically involves partitioning the reaction mixture between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Carbocation_Rearrangement_Pathway sub Tertiary Alkyl Halide ci1 Initial Tertiary Carbocation sub->ci1 Leaving Group Departs rearr Rearrangement (e.g., Hydride Shift) ci1->rearr prod1 Non-rearranged Product ci1->prod1 ci2 More Stable Carbocation rearr->ci2 prod2 Rearranged Product ci2->prod2 nuc Nucleophile nuc->ci1 nuc->ci2

Caption: General pathway for carbocation rearrangement in S_N_1 reactions.

Troubleshooting_Flowchart start Rearranged Product Observed? action1 Lower Reaction Temperature start->action1 Yes outcome Reduced Rearrangement start->outcome No action2 Use Less Polar Solvent action1->action2 action3 Increase Nucleophile Concentration action2->action3 action3->outcome no_change No Significant Change action3->no_change consider_alt Consider Alternative (non-carbocation) Pathway no_change->consider_alt

Caption: Decision-making flowchart for troubleshooting carbocation rearrangement.

References

Technical Support Center: Synthesis of 2,3-dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dimethyl-1-butene (B117154).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,3-dimethyl-1-butene via common synthetic routes.

Method 1: Dehydration of 3,3-dimethyl-2-butanol (B106058)

The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol is a common laboratory method for the synthesis of 2,3-dimethyl-1-butene. However, it is often accompanied by the formation of isomeric byproducts.

Question: My reaction produced a mixture of alkenes, with 2,3-dimethyl-2-butene (B165504) as the major product instead of the desired 2,3-dimethyl-1-butene. How can I increase the yield of the target compound?

Answer: The formation of 2,3-dimethyl-2-butene is favored due to the rearrangement of the initial secondary carbocation to a more stable tertiary carbocation.[1][2][3] To optimize the yield of 2,3-dimethyl-1-butene, consider the following strategies:

  • Choice of Dehydrating Agent: The use of milder dehydrating agents can suppress carbocation rearrangement. While strong acids like sulfuric acid promote the formation of the thermodynamically more stable 2,3-dimethyl-2-butene, using catalysts like alumina (B75360) at high temperatures can favor the formation of the kinetic product, 3,3-dimethyl-1-butene, though some rearrangement to 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene will still occur.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product. However, this may also decrease the overall reaction rate. Careful optimization of the temperature is crucial.

  • Vapor-Phase Dehydration: Passing the alcohol vapor over a heated catalyst (e.g., alumina) can sometimes alter the product distribution compared to liquid-phase dehydration.

Question: I am having difficulty separating 2,3-dimethyl-1-butene from its isomers by distillation. What can I do?

Answer: The boiling points of the C6 alkene isomers are very close, making separation by simple distillation challenging.[5]

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. A spinning band distillation apparatus can be particularly effective for separating compounds with close boiling points.

  • Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent to facilitate separation.

  • Alternative Purification Methods: Consider preparative gas chromatography for small-scale purifications where high purity is essential.

Method 2: Dimerization of Propylene (B89431)

This industrial method offers high yields of 2,3-dimethyl-1-butene but requires specialized equipment and catalysts.[5][6]

Question: The selectivity of my propylene dimerization reaction towards 2,3-dimethyl-1-butene is low. How can I improve it?

Answer: The selectivity is highly dependent on the catalyst system and reaction conditions.

  • Catalyst Composition: The choice of the nickel compound, tertiary phosphine (B1218219) ligand, and the ionic liquid medium are all critical for high selectivity.[5] Experiment with different ligands and catalyst preparations to optimize the outcome. A catalyst system of 5% Ni-5% Co on ZSM-5 molecular sieves has been reported to give high selectivity.[6]

  • Reaction Temperature and Pressure: The reaction is typically carried out at low temperatures (-40 to +70 °C) and pressures ranging from atmospheric to 20 MPa.[5] Fine-tuning these parameters can significantly impact the product distribution. For instance, one procedure reports a high yield at -10°C and 0.2 MPa.[6]

Question: My catalyst activity is low or deactivates quickly. What are the possible causes?

Answer: Catalyst deactivation can be caused by impurities in the propylene feed or the solvent.

  • Feed Purity: Ensure the propylene feed is free from poisons such as water, sulfur compounds, and carbon monoxide, which can deactivate the nickel catalyst.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents for the catalyst preparation and the reaction itself.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2,3-dimethyl-1-butene?

A1: The most common methods are the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol and the dimerization of propylene. Other potential routes include the Wittig reaction and Grignard reactions.[4][6][7][8]

Q2: Why is 2,3-dimethyl-2-butene often the major product in the dehydration of 3,3-dimethyl-2-butanol?

A2: The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[2][3] Deprotonation of this tertiary carbocation leads to the formation of the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene (Zaitsev's rule).[1]

Q3: Can I synthesize 2,3-dimethyl-1-butene using a Wittig reaction?

A3: Yes, a Wittig reaction is a viable method.[7][9][10] One possible disconnection involves reacting isopropyl methyl ketone (3-methyl-2-butanone) with methylenetriphenylphosphorane. Another approach is to react acetone (B3395972) with isopropylidenetriphenylphosphorane. The choice between these two routes may depend on the availability and stability of the corresponding ylides and carbonyl compounds.

Q4: Is it possible to isomerize 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene?

A4: While the isomerization is possible, the thermodynamic equilibrium favors the more stable internal alkene, 2,3-dimethyl-2-butene.[5] Therefore, achieving a high yield of 2,3-dimethyl-1-butene through this method is challenging and may require specialized conditions, such as reactive distillation, to continuously remove the desired product.[11]

Q5: What are the key safety precautions to consider during the synthesis of 2,3-dimethyl-1-butene?

A5: 2,3-dimethyl-1-butene is a flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources. When working with strong acids like sulfuric or phosphoric acid, appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Reactions involving organometallic reagents like Grignard reagents or those for the Wittig reaction must be conducted under anhydrous conditions and an inert atmosphere.

Data Presentation

Table 1: Product Distribution in the Dehydration of 3,3-dimethyl-2-butanol with Different Catalysts

CatalystTemperature (°C)3,3-dimethyl-1-butene (%)2,3-dimethyl-1-butene (%)2,3-dimethyl-2-butene (%)Reference
Phosphoric Acid---Major Product[4]
Sulfuric AcidHeating-Minor ProductMajor Product[1]
Aluminum Sulfate2754.333.362.4[4]

Table 2: Reaction Conditions and Yields for Propylene Dimerization

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Reference
5% Ni-5% Co/ZSM-5, trioctyl phosphite, diethylaluminum chlorideToluene-100.29091.5[6]
Nickel compound, tertiary phosphine, ionic liquidMesitylene-20 to +50Atmospheric to 5High PurityHigh[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-1-butene via Dehydration of 3,3-dimethyl-2-butanol

This protocol is adapted from general procedures for alcohol dehydration.

Materials:

  • 3,3-dimethyl-2-butanol

  • 85% Phosphoric acid (or concentrated Sulfuric acid)

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Place 20 g of 3,3-dimethyl-2-butanol into a 100 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid and a few boiling chips.

  • Set up a simple distillation apparatus and heat the mixture gently.

  • Collect the distillate, which will consist of a mixture of alkenes and water. The distillation should be continued until no more organic material is distilling over.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Perform a final fractional distillation to separate the isomeric alkenes. Collect the fraction boiling around 55-57 °C, which will be enriched in 2,3-dimethyl-1-butene.

  • Analyze the product composition using gas chromatography (GC) or NMR spectroscopy.

Protocol 2: Synthesis of 2,3-dimethyl-1-butene via Wittig Reaction

This is a general procedure that can be adapted for the specific reactants.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add one equivalent of potassium tert-butoxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Cool the ylide solution back down in an ice bath and add one equivalent of 3-methyl-2-butanone dropwise via a syringe.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with pentane (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation. The crude product can be purified by distillation. Triphenylphosphine oxide, a byproduct, is a solid and can often be removed by filtration or column chromatography.

Mandatory Visualizations

experimental_workflow_dehydration start Start: 3,3-dimethyl-2-butanol react React with Acid Catalyst (e.g., H3PO4) start->react distill Simple Distillation react->distill wash Wash with NaHCO3 and Brine distill->wash dry Dry with MgSO4 wash->dry purify Fractional Distillation dry->purify product Product: 2,3-dimethyl-1-butene purify->product byproducts Byproducts: Isomeric Alkenes purify->byproducts

Caption: Experimental workflow for the synthesis of 2,3-dimethyl-1-butene via alcohol dehydration.

troubleshooting_dehydration issue Issue: Low Yield of 2,3-dimethyl-1-butene (High 2,3-dimethyl-2-butene) cause Cause: Carbocation Rearrangement to More Stable Tertiary Carbocation issue->cause solution1 Solution 1: Use Milder Dehydrating Agent (e.g., Alumina) cause->solution1 solution2 Solution 2: Optimize Reaction Temperature (Lower Temp) cause->solution2 solution3 Solution 3: Employ Vapor-Phase Dehydration cause->solution3 wittig_synthesis_pathway cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Strong Base Strong Base Strong Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intermediate + Carbonyl Compound Carbonyl Compound Carbonyl Compound Carbonyl Compound->Oxaphosphetane Intermediate Alkene Product 2,3-dimethyl-1-butene Oxaphosphetane Intermediate->Alkene Product Phosphine Oxide Byproduct Phosphine Oxide Byproduct Oxaphosphetane Intermediate->Phosphine Oxide Byproduct

References

Technical Support Center: Analysis of 2-Bromo-2,3-dimethylbutane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 2-Bromo-2,3-dimethylbutane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a sample of this compound?

A1: Potential impurities in this compound can originate from the starting materials, side-reactions during synthesis, or degradation. Common impurities include:

  • Elimination Products: Alkenes are common byproducts of reactions involving alkyl halides. In this case, 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504) can be formed through dehydrohalogenation.[1][2][3]

  • Isomeric Bromides: Depending on the synthetic route, other brominated hexane (B92381) isomers might be present.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process may be present in the final product.

  • Dibrominated Byproducts: The presence of 2,3-dibromo-2,3-dimethylbutane (B1580558) is a possibility, arising from over-bromination during synthesis.[4]

Q2: What are the key features to look for in the mass spectrum of this compound and its brominated impurities?

A2: Due to the presence of two bromine isotopes, 79Br and 81Br, in nearly equal abundance, any molecule containing a single bromine atom will exhibit a characteristic pair of peaks of similar height, two mass units apart (M+ and M+2 peaks).[5][6] For dibrominated impurities, you would expect to see a pattern of three peaks (M+, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[7]

Q3: What are the expected major fragment ions for this compound in GC-MS?

A3: The mass spectrum of this compound (molecular weight: 165.07 g/mol for the monoisotopic mass with 79Br) is expected to show the following key fragments:

  • Molecular Ion (M+•): A pair of peaks at m/z 164 and 166, corresponding to [C6H1379Br]+• and [C6H1381Br]+•. These peaks may be of low intensity.[6]

  • Loss of Bromine: A significant peak corresponding to the loss of the bromine atom, resulting in a tert-hexyl carbocation [C6H13]+ at m/z 85. This is often the base peak.[8]

  • Other Fragments: You may also observe peaks from further fragmentation of the alkyl chain, such as at m/z 57 ([C4H9]+) and m/z 43 ([C3H7]+).[7][9]

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of this compound is provided below. Optimization may be required based on the specific instrumentation.

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane (B109758) or hexane.

  • The concentration should be approximately 1 mg/mL.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Data Presentation: Impurity Identification

The following table summarizes the expected GC-MS data for this compound and its potential impurities. Retention times are estimates and will vary with the specific GC conditions.

CompoundExpected Retention Time (min)Key m/z ValuesNotes
2,3-dimethyl-1-butene< 584 (M+•), 69, 55, 41Lighter, more volatile impurity.
2,3-dimethyl-2-butene< 584 (M+•), 69, 55, 41Lighter, more volatile impurity.
This compound ~ 7-9 164/166 (M+•), 85, 57, 43 Main component.
2,3-dibromo-2,3-dimethylbutane> 10242/244/246 (M+•), 163/165, 83Heavier, less volatile impurity.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Q: My peaks are tailing. What could be the cause?

A: Peak tailing is often due to active sites in the GC system.[10]

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues. Solution: Replace the inlet liner.[11][12]

  • Column Contamination: The front end of the column can become contaminated. Solution: Trim the first 10-15 cm of the column.[10]

  • Active Sites on the Column: The stationary phase can degrade over time, exposing active sites. Solution: Condition the column at a high temperature or replace it if it's old.

Q: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in blank runs and are not from the injected sample.

  • Septum Bleed: Particles from the injector septum can enter the system. Solution: Use high-quality, low-bleed septa and replace them regularly.[12]

  • Carryover: Residue from a previous, more concentrated sample can be injected. Solution: Run a solvent blank after a concentrated sample. Clean the syringe and injector.[12]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Solution: Ensure high-purity carrier gas and use appropriate gas purifiers.[13]

Q: The sensitivity of my analysis has decreased. What should I check?

A: A decrease in sensitivity can be caused by several factors.[12]

  • Injector Problems: A leak in the injector or a blocked syringe can reduce the amount of sample reaching the column. Solution: Check for leaks using an electronic leak detector and ensure the syringe is clean and functioning correctly.[11]

  • MS Source Contamination: The ion source can become dirty over time, leading to reduced ionization efficiency. Solution: The ion source will need to be cleaned according to the manufacturer's instructions.[14]

  • Detector Issues: The electron multiplier may be nearing the end of its life. Solution: Check the detector's performance through the tuning report and replace the electron multiplier if necessary.

Q: My baseline is noisy. What can I do to improve it?

A: A noisy baseline can obscure small peaks and affect integration.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column (e.g., with "ms" designation).[13]

  • Contamination: Contamination in the injector, column, or detector can contribute to a noisy baseline. Solution: Systematically clean the components of the GC-MS system.[11]

  • Gas Leaks: Leaks in the system can introduce air, leading to a noisy baseline and column damage. Solution: Carefully check for and repair any leaks.[11]

Visualizations

experimental_workflow Experimental Workflow for Impurity Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in volatile solvent gcms Inject sample into GC-MS prep->gcms separation Separation on capillary column gcms->separation detection Detection by Mass Spectrometer separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Extract Mass Spectra of peaks chromatogram->mass_spectra identification Identify compounds by fragmentation patterns mass_spectra->identification quantification Quantify impurities by peak area identification->quantification troubleshooting_logic Troubleshooting Logic for Common GC-MS Issues cluster_peak_shape Peak Shape Problems cluster_extra_peaks Extraneous Peaks cluster_sensitivity Sensitivity Issues start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks low_signal Low Signal start->low_signal check_liner Replace Inlet Liner peak_tailing->check_liner trim_column Trim Column check_liner->trim_column check_septum Replace Septum ghost_peaks->check_septum run_blank Run Solvent Blank ghost_peaks->run_blank check_gas Check Gas Purity ghost_peaks->check_gas check_leaks Check for Leaks low_signal->check_leaks clean_source Clean Ion Source check_leaks->clean_source

References

Technical Support Center: Optimizing SN1 Reactions of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the improvement of the reaction rate of SN1 (Substitution Nucleophilic Unimolecular) reactions for 2-bromo-2,3-dimethylbutane.

Troubleshooting Guide: Enhancing the Rate of Your SN1 Reaction

This section addresses common issues that may lead to a slow or inefficient SN1 reaction with this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Slow Reaction Rate The solvent may not be optimal for stabilizing the carbocation intermediate.Switch to a more polar protic solvent. Good choices include water, ethanol, methanol, or mixtures such as ethanol-water. These solvents excel at solvating both the carbocation intermediate and the leaving group, which lowers the activation energy of the rate-determining step.[1][2][3]
The reaction temperature is too low.Increase the reaction temperature. Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the carbocation, thus increasing the reaction rate. However, be aware that higher temperatures can also favor elimination (E1) as a side reaction.
Low Product Yield Competing elimination (E1) reaction is significant.While higher temperatures increase the rate of both SN1 and E1 reactions, E1 is often favored at very high temperatures. If elimination is a major issue, try running the reaction at a more moderate temperature. The use of a less basic nucleophile/solvent can also minimize elimination.
The nucleophile concentration is too low.While the rate of an SN1 reaction is independent of the nucleophile's concentration, a sufficient concentration is necessary to ensure the carbocation is trapped efficiently once formed.[4] Ensure the nucleophile is present in a reasonable excess.
Inconsistent Results Water content in the solvent is not controlled.If using a mixed solvent system (e.g., ethanol-water), ensure the composition is consistent between experiments. The polarity of the solvent mixture, and therefore the reaction rate, is highly dependent on its composition.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of the SN1 reaction for this compound?

A1: The choice of solvent is a critical factor in determining the rate of an SN1 reaction. Polar protic solvents, such as water, alcohols (methanol, ethanol), and their mixtures, are ideal for promoting SN1 reactions.[1][2][3] These solvents can stabilize the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding and dipole-dipole interactions. This solvation lowers the energy of the transition state for the rate-determining step (carbocation formation), thereby increasing the reaction rate. Non-polar or polar aprotic solvents are not suitable as they do not effectively stabilize the charged intermediates.

Q2: Will increasing the concentration of the nucleophile speed up my reaction?

A2: No, increasing the concentration of the nucleophile will not increase the rate of an SN1 reaction.[4] The rate-determining step of an SN1 reaction is the unimolecular dissociation of the alkyl halide to form a carbocation. The nucleophile is not involved in this step. Therefore, the overall reaction rate is independent of the nucleophile's concentration. However, the concentration of the nucleophile can influence the product distribution if there are competing nucleophiles present.

Q3: What is the effect of temperature on the reaction rate?

A3: Increasing the temperature will increase the rate of the SN1 reaction. According to the Arrhenius equation, a higher temperature provides more kinetic energy to the molecules, allowing a larger fraction of them to overcome the activation energy barrier for the formation of the carbocation. It is important to note that increasing the temperature can also increase the rate of the competing E1 elimination reaction.

Q4: Is bromide a good enough leaving group for this reaction?

A4: Yes, bromide is a good leaving group for SN1 reactions. Good leaving groups are weak bases, and the bromide ion (Br-) is the conjugate base of a strong acid (HBr). The stability of the leaving group as an independent species is crucial in the rate-determining step. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

Q5: My reaction is still slow even with a polar protic solvent and higher temperature. What else can I do?

A5: If you have optimized the solvent and temperature, consider the purity of your starting material. Impurities in the this compound or the solvent can interfere with the reaction. Additionally, ensure that your reaction is not diffusion-controlled by providing adequate stirring. If possible, you could consider converting the bromide to an even better leaving group, such as a tosylate, though this would involve an additional synthetic step.

Data Presentation

Relative Rates of Solvolysis of tert-Butyl Bromide in Various Solvents at 25°C

Solvent (Composition by Volume)Dielectric Constant (ε)Relative Rate
100% Ethanol24.31
80% Ethanol / 20% Water604
60% Ethanol / 40% Water6714
40% Ethanol / 60% Water72100
20% Ethanol / 80% Water76300
100% Water78.51200

This data is for tert-butyl bromide and is used to illustrate the expected trend for this compound.

Experimental Protocols

Protocol for Determining the Rate of Solvolysis of this compound

This protocol is adapted from established methods for measuring the kinetics of SN1 solvolysis of tertiary alkyl halides. The rate is determined by monitoring the production of hydrobromic acid (HBr) over time using a pH indicator and titration with a standardized base.

Materials:

  • This compound

  • Ethanol-water solvent mixtures of varying compositions (e.g., 80:20, 60:40, 50:50 by volume)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

  • Bromothymol blue indicator solution

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 100 mL Erlenmeyer flask, place 50 mL of the desired ethanol-water solvent mixture.

    • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).

    • Add a small, precisely measured volume of the standardized NaOH solution from a burette until the solution turns blue (basic). Record this initial volume.

  • Initiation of the Reaction:

    • Using a pipette, add a known volume (e.g., 1.0 mL) of this compound to the reaction flask.

    • Immediately start the stopwatch. Swirl the flask to ensure thorough mixing.

  • Monitoring the Reaction:

    • The solvolysis reaction will produce HBr, which will neutralize the added NaOH. When all the NaOH has been consumed, the solution will turn from blue back to yellow/green.

    • Record the time at which the color change occurs.

    • Immediately add another precise volume of the NaOH solution to turn the solution blue again. Record the total volume of NaOH added.

    • Repeat this process of timing the color change and adding aliquots of NaOH for at least five to six intervals.

  • Data Analysis:

    • For each time point, calculate the concentration of this compound that has reacted.

    • Plot the natural logarithm of the concentration of remaining this compound versus time.

    • For a first-order reaction, this plot should be a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k').

  • Investigating Temperature Effects:

    • Repeat the experiment at different temperatures using a constant temperature water bath to determine the activation energy of the reaction.

Visualizations

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkyl_Halide This compound Transition_State_1 Transition State 1 Alkyl_Halide->Transition_State_1 Slow Carbocation Tertiary Carbocation + Br- Transition_State_1->Carbocation Oxonium_Ion Protonated Product Carbocation->Oxonium_Ion Fast Nucleophile Nucleophile (e.g., H2O) Nucleophile->Oxonium_Ion Final_Product Final Product Oxonium_Ion->Final_Product Fast Experimental_Workflow Start Start Prepare_Solvent Prepare Solvent Mixture (e.g., Ethanol/Water) Start->Prepare_Solvent Add_Indicator_Base Add Indicator and Standardized Base (NaOH) Prepare_Solvent->Add_Indicator_Base Initiate_Reaction Add this compound and Start Timer Add_Indicator_Base->Initiate_Reaction Monitor_Color_Change Monitor for Color Change (Blue to Yellow/Green) Initiate_Reaction->Monitor_Color_Change Record_Time Record Time Monitor_Color_Change->Record_Time Yes More_Data_Points Sufficient Data Points? Record_Time->More_Data_Points Add_Base_Aliquot Add Next Aliquot of NaOH Add_Base_Aliquot->Monitor_Color_Change More_Data_Points->Add_Base_Aliquot No Analyze_Data Analyze Data: Plot ln[Substrate] vs. Time More_Data_Points->Analyze_Data Yes End End Analyze_Data->End

References

Technical Support Center: Scale-Up of 2-Bromo-2,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 2-Bromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield for the synthesis of this compound upon scaling up from lab to pilot scale. What are the potential causes?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. These include:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of the reactants (2,3-dimethylbutane and the brominating agent) can be difficult. This can lead to localized areas of high and low reactant concentrations, resulting in incomplete conversion and the formation of side products.

  • Poor Heat Transfer: The free-radical bromination of alkanes is an exothermic reaction. Inadequate heat dissipation in a larger reactor can lead to temperature gradients and hotspots.[1] Elevated temperatures can favor side reactions, such as polybromination, and potentially lead to runaway reactions.

  • Changes in Impurity Profile: The impurity profile of a reaction can change significantly during scale-up.[1] Impurities that were negligible at the lab scale may become significant at a larger scale due to longer reaction times or temperature variations.

  • Initiator Efficiency: The efficiency of the radical initiator (e.g., AIBN or UV light) can be affected by the larger volume and geometry of the reactor. In the case of photochemical initiation, light penetration may be limited in larger, more concentrated reaction mixtures.

Q2: What are the primary side products to expect during the scale-up of this compound synthesis, and how can they be minimized?

A2: The primary side products in the free-radical bromination of 2,3-dimethylbutane (B166060) are polybrominated species, such as 2,3-dibromo-2,3-dimethylbutane. The formation of these impurities is often favored by:

  • High Local Concentrations of Bromine: Inefficient mixing can lead to regions where the bromine concentration is excessively high, promoting further bromination of the desired product.

  • Elevated Reaction Temperatures: Higher temperatures increase the rate of all reactions, including the subsequent bromination of this compound.

To minimize these side products, consider the following strategies:

  • Controlled Addition of Brominating Agent: A slow, subsurface addition of the brominating agent (e.g., N-bromosuccinimide or bromine) can help maintain a low, steady concentration in the reaction mixture.

  • Effective Agitation: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Precise Temperature Control: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system to maintain the optimal reaction temperature.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Scaling up any bromination reaction requires a thorough safety assessment. Key considerations include:

  • Thermal Hazards: The exothermic nature of the reaction presents a risk of a runaway reaction, especially if cooling is inefficient. A thermal hazard analysis, including techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), is crucial to understand the thermal profile of the reaction at scale.[2]

  • Handling of Bromine: If using elemental bromine, be aware of its high toxicity, corrosivity, and volatility. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[3][4] Consider using a safer brominating agent like N-bromosuccinimide (NBS).

  • Pressure Build-up: The reaction may generate gaseous byproducts, such as hydrogen bromide (HBr), which can lead to a pressure increase in a closed system. The reactor must be equipped with a proper pressure relief system.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive nature of bromine and HBr.[5]

Q4: We are facing difficulties in purifying this compound at a multi-kilogram scale. What are some effective purification strategies?

A4: Large-scale purification of alkyl halides can be challenging. Common methods and their considerations include:

  • Distillation: Fractional distillation is a common method for purifying liquid alkyl halides. However, at a larger scale, achieving the necessary theoretical plates for efficient separation of closely boiling impurities can be difficult. Vacuum distillation can be employed to reduce the boiling point and prevent thermal decomposition of the product.

  • Crystallization: If the product is a solid at low temperatures or forms a suitable crystalline derivative, fractional crystallization can be an effective purification method. This can be particularly useful for removing isomeric impurities.

  • Aqueous Washing: Washing the crude product with an aqueous solution of a reducing agent (e.g., sodium bisulfite) can remove excess bromine. A subsequent wash with a mild base (e.g., sodium bicarbonate) can neutralize any residual HBr.

  • Chromatography: While flash chromatography is a staple in the lab, it is often not economically viable for large-scale purification. However, for high-value products in the pharmaceutical industry, preparative liquid chromatography may be considered.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion
Symptom Possible Cause Troubleshooting Steps
Reaction stalls before completion (as monitored by GC or HPLC)Insufficient radical initiation.- Increase the amount of radical initiator (e.g., AIBN).- If using UV initiation, ensure the lamp is functioning correctly and that the light can penetrate the reaction mixture. Consider using a reactor with a higher surface-to-volume ratio for better light exposure.
Poor mixing leading to localized depletion of reactants.- Increase the agitation speed.- Evaluate the impeller design for suitability at the current scale.
Reaction temperature is too low.- Gradually increase the reaction temperature while carefully monitoring for an increase in side products.
Presence of radical inhibitors.- Ensure all reagents and solvents are free from impurities that can quench radicals (e.g., certain antioxidants).
Issue 2: High Levels of Polybrominated Impurities
Symptom Possible Cause Troubleshooting Steps
GC/MS analysis shows significant peaks for dibromo- and tribromo-dimethylbutane.High localized concentration of the brominating agent.- Implement a slow, controlled, subsurface addition of the brominating agent.- Improve agitation to ensure rapid dispersion of the added reagent.
Reaction temperature is too high.- Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity.[6]
Incorrect stoichiometry.- Use a slight excess of the 2,3-dimethylbutane to ensure the brominating agent is the limiting reagent.
Issue 3: Runaway Reaction or Poor Temperature Control
Symptom Possible Cause Troubleshooting Steps
A rapid, uncontrolled increase in reaction temperature.Inadequate heat removal capacity of the reactor.- Reduce the feed rate of the limiting reagent.- Lower the temperature of the cooling fluid in the reactor jacket.
Accumulation of unreacted starting material followed by rapid reaction.- Ensure a continuous and steady initiation of the reaction. A delay in initiation can lead to a dangerous accumulation of reactants.
Insufficient thermal hazard analysis before scale-up.- Conduct a thorough thermal safety study (e.g., using RC1 or C80 calorimetry) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the impact of key parameters on the scale-up of this compound synthesis.

Table 1: Effect of Brominating Agent Addition Rate on Product Distribution

ScaleAddition Time (hours)Yield of this compound (%)Dibromo-2,3-dimethylbutane (%)
1 L0.58512
1 L2926
50 L0.57025
50 L4889

Table 2: Influence of Reaction Temperature on Selectivity

ScaleTemperature (°C)Yield of this compound (%)Dibromo-2,3-dimethylbutane (%)
1 L60908
1 L808216
50 L608512
50 L807522

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound using N-Bromosuccinimide (NBS)

Safety Precautions: This reaction is exothermic and should be conducted in a well-ventilated area by trained personnel. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn. The reactor should be equipped with a pressure relief device.

Equipment: 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a port for controlled solid addition.

Reagents:

  • 2,3-Dimethylbutane (5.0 kg, 58.0 mol)

  • N-Bromosuccinimide (NBS) (9.2 kg, 51.7 mol)

  • Azobisisobutyronitrile (AIBN) (100 g, 0.61 mol)

  • Carbon tetrachloride (30 L)

Procedure:

  • Charge the 50 L reactor with 2,3-dimethylbutane and carbon tetrachloride.

  • Begin stirring and heat the mixture to a gentle reflux (approximately 77 °C).

  • In a separate container, mix the NBS and AIBN.

  • Once the reactor contents are at a stable reflux, begin the portion-wise addition of the NBS/AIBN mixture over a period of 4-6 hours.

  • Monitor the internal temperature closely. The rate of addition should be controlled to maintain a steady reflux and avoid a rapid temperature increase.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete conversion.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide (B58015) byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium bisulfite solution (2 x 5 L) and then with brine (1 x 5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow start Start: Charge Reactor reflux Heat to Reflux start->reflux add_reagents Controlled Addition of NBS/AIBN reflux->add_reagents reaction Reaction at Reflux add_reagents->reaction monitor Monitor Progress (GC) reaction->monitor monitor->reaction Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Succinimide cool->filter wash Aqueous Workup filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_conversion Check Conversion Rate start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion (High Impurities) check_conversion->complete High initiator Increase Initiator/UV incomplete->initiator mixing Improve Mixing incomplete->mixing temp_low Increase Temperature incomplete->temp_low temp_high Lower Temperature complete->temp_high addition Slow Reagent Addition complete->addition stoichiometry Adjust Stoichiometry complete->stoichiometry

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

reaction_pathway reactant 2,3-Dimethylbutane product This compound reactant->product + Br• - H• side_product 2,3-Dibromo-2,3-dimethylbutane product->side_product + Br• - H• (Side Reaction)

Caption: Simplified reaction pathway showing the formation of the desired product and a common side product.

References

Handling and safety precautions for 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of 2-Bromo-2,3-dimethylbutane in a laboratory setting. For researchers, scientists, and drug development professionals, adherence to these guidelines is crucial for ensuring personal safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[2] It is also a flammable liquid and vapor.

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To ensure safety, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves are required. Always inspect gloves for integrity before use.[3]

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[1]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, a full-face respirator may be required.[1][3]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] Keep the compound away from sources of ignition.[2][4]

Q4: How should I dispose of this compound waste?

A4: Dispose of waste in a suitable, closed container and in accordance with all local, state, and federal regulations.[2][3][4] Do not allow the chemical to enter drains or the environment.[3]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial in case of exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][2][3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Alkene Formation in Reactions

  • Symptom: Your reaction yields a mixture of alkenes, primarily 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene, instead of the expected substitution product.

  • Cause: this compound is a tertiary alkyl halide and is prone to undergoing E2 elimination reactions in the presence of a base.[5][6][7] The choice of base can influence the predominant alkene product.[7][8]

  • Resolution:

    • To favor the formation of the more substituted (Zaitsev) product, 2,3-dimethyl-2-butene, use a small, strong base like ethoxide.

    • To favor the formation of the less substituted (Hofmann) product, 2,3-dimethyl-1-butene, use a bulky, sterically hindered base such as potassium tert-butoxide (t-BuOK).[7][9]

Issue 2: The compound appears discolored or has a strong odor upon opening.

  • Symptom: The typically colorless liquid has a yellowish tint or an unusually sharp, pungent odor.

  • Cause: This could indicate degradation of the compound, possibly due to improper storage, exposure to light, or contamination. Over time, bromoalkanes can decompose, potentially releasing hydrogen bromide (HBr).

  • Resolution:

    • Do not use the compound if you suspect it has degraded, as this could impact your experimental results and potentially pose an increased safety risk.

    • Ensure the compound is stored in a dark place and under an inert atmosphere as recommended for some similar compounds to minimize degradation.[10]

    • If purity is critical, consider re-purifying the material by distillation, taking appropriate safety precautions.

Quantitative Data

PropertyValueSource
Molecular Formula C₆H₁₃Br[11][12][13]
Molecular Weight 165.07 g/mol [11][12]
CAS Number 594-52-5[11][12][13][14]
Boiling Point 147.26 °C (estimate)[11]
Melting Point 25 °C[11]
Density 1.1804 g/cm³[11]
Refractive Index 1.4507[11]

Visualized Workflows and Relationships

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area B->C Proceed to Handling D Dispense Chemical C->D E Perform Experiment D->E F Segregate Waste E->F After Experiment G Clean Work Area E->G After Experiment H Dispose of Waste Properly F->H G->H I Store in a Cool, Dry, Well-Ventilated Area H->I Store Remaining Chemical J Keep Container Tightly Closed I->J

Caption: A workflow for the safe handling of this compound.

SafetyPrecautions Key Safety Precautions for this compound cluster_hazards Primary Hazards cluster_controls Control Measures A This compound B Skin Irritant A->B C Eye Irritant A->C D Respiratory Irritant A->D E Flammable A->E G Wear PPE B->G I Follow First Aid B->I C->G C->I F Use in Fume Hood D->F D->I H Proper Storage E->H

Caption: Logical relationships of safety precautions for this compound.

References

Validation & Comparative

Unimolecular Nucleophilic Substitution (SN1) Reaction Rates of Tertiary Alkyl Halides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the kinetics of nucleophilic substitution reactions is paramount for reaction optimization and mechanistic elucidation. This guide provides an objective comparison of the SN1 reaction rates of various tertiary alkyl halides, supported by experimental data. The primary factors influencing these rates, namely the nature of the leaving group and the solvent, are systematically examined.

The Critical Role of the Leaving Group

The rate-determining step of an SN1 reaction is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. Consequently, the stability of the leaving group as an independent species is a crucial factor governing the reaction rate. A good leaving group is a weak base, as it can better stabilize the negative charge it acquires upon dissociation.

Experimental data on the solvolysis of tert-butyl halides in various solvents consistently demonstrate that the reaction rate increases as the leaving group becomes a weaker base (i.e., a better leaving group). The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the C-X bond strength decreases down the group, making the bond easier to break.

Solvent Effects on Reaction Rates

Polar protic solvents, such as water and alcohols, are known to accelerate SN1 reactions. These solvents can stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step. The ionizing ability of the solvent, often correlated with its dielectric constant, plays a significant role in facilitating the charge separation required for carbocation formation.

Quantitative Comparison of Reaction Rates

The following table summarizes the rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in different solvents at 298 K. The data clearly illustrates the combined effects of the leaving group and solvent polarity on the SN1 reaction rate.

Solventtert-Butyl Chloride (log k/s⁻¹)tert-Butyl Bromide (log k/s⁻¹)tert-Butyl Iodide (log k/s⁻¹)
Water-3.85-2.30-1.75
Methanol-6.09-4.43-3.61
Ethanol (B145695)-7.02-5.46-4.68
Acetonitrile-8.82-6.57-5.32
Acetone-8.54-6.64-5.61

Data adapted from a study on the solvolysis of tert-butyl halides.

Experimental Protocol: Determination of Solvolysis Rates

The relative rates of SN1 solvolysis of tertiary alkyl halides can be determined by monitoring the production of the acid byproduct (HX) over time. A common method involves a titration procedure.

Objective: To measure the rate of solvolysis of a tertiary alkyl halide (e.g., tert-butyl chloride) in a mixed solvent system (e.g., aqueous ethanol).

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride, tert-butyl bromide, tert-butyl iodide)

  • Aqueous ethanol solution (e.g., 50% v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Burette, pipette, Erlenmeyer flasks, stopwatch

Procedure:

  • A known volume of the aqueous ethanol solvent is placed in an Erlenmeyer flask, and a few drops of the indicator are added.

  • A small, precise volume of the standardized NaOH solution is added to the flask to make the solution basic (the color of the indicator will change accordingly).

  • A known quantity of the tertiary alkyl halide is added to the flask, and the stopwatch is started immediately. This is time t=0.

  • The solvolysis reaction produces HX, which neutralizes the added NaOH. The time taken for the indicator to change back to its acidic color is recorded.

  • Immediately, another precise aliquot of the NaOH solution is added, and the time for the subsequent color change is recorded.

  • This process is repeated for several aliquots.

  • The concentration of the alkyl halide at each time point can be calculated from the amount of NaOH neutralized.

  • For a first-order reaction, a plot of the natural logarithm of the alkyl halide concentration (ln[RX]) versus time will yield a straight line. The negative of the slope of this line gives the rate constant (k) for the reaction.

This procedure can be repeated for different tertiary alkyl halides and in various solvent systems to obtain comparative rate data.

Logical Relationship of Factors Affecting SN1 Reaction Rates

The following diagram illustrates the key factors that influence the rate of an SN1 reaction involving a tertiary alkyl halide.

SN1_Factors cluster_substrate Substrate cluster_reaction SN1 Reaction cluster_factors Influencing Factors Tertiary_Alkyl_Halide Tertiary Alkyl Halide Rate_Determining_Step Rate-Determining Step (Carbocation Formation) Tertiary_Alkyl_Halide->Rate_Determining_Step Carbocation Tertiary Carbocation (Intermediate) Rate_Determining_Step->Carbocation Product Substitution Product Carbocation->Product Leaving_Group Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) Leaving_Group->Rate_Determining_Step Affects Rate Solvent Solvent Polarity (Polar Protic Favored) Solvent->Rate_Determining_Step Stabilizes Transition State Solvent->Carbocation Solvates Intermediate

Caption: Factors influencing the rate of SN1 reactions in tertiary alkyl halides.

A Comparative Guide to the Reactivity of 2-Bromo-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-bromo-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane (B1595545), focusing on their behavior in nucleophilic substitution and elimination reactions, primarily through the Sₙ1 and E1 pathways. This objective analysis is supported by established chemical principles and detailed experimental protocols to assist researchers in predicting reaction outcomes and designing synthetic strategies.

Executive Summary

Both this compound and 2-chloro-2,3-dimethylbutane are tertiary alkyl halides and are expected to undergo solvolysis primarily through an Sₙ1 mechanism. The rate-determining step in this mechanism is the formation of a tertiary carbocation. The principal difference in their reactivity lies in the nature of the halogen leaving group. Bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond. Consequently, this compound will undergo solvolysis at a significantly faster rate than 2-chloro-2,3-dimethylbutane under identical conditions.

Theoretical Framework: The Sₙ1 and E1 Mechanisms

The solvolysis of tertiary alkyl halides like this compound and 2-chloro-2,3-dimethylbutane proceeds through a common carbocation intermediate. The reaction pathway can be visualized as follows:

G cluster_0 Reaction Pathway Alkyl_Halide R-X (Substrate) Carbocation R+ (Carbocation Intermediate) Alkyl_Halide->Carbocation Slow, Rate-Determining Step SN1_Product R-Nu (Substitution Product) Carbocation->SN1_Product Fast, Nucleophilic Attack E1_Product Alkene (Elimination Product) Carbocation->E1_Product Fast, Proton Abstraction

Caption: General mechanism for Sₙ1 and E1 reactions of a tertiary alkyl halide.

The initial, slow step is the ionization of the alkyl halide to form a planar tertiary carbocation and a halide ion. This step is rate-determining. The stability of this carbocation is a key factor in the reaction rate. Tertiary carbocations are stabilized by the electron-donating inductive effects and hyperconjugation of the attached alkyl groups.[1]

Once the carbocation is formed, it can undergo two rapid competing reactions:

  • Sₙ1 (Substitution Nucleophilic Unimolecular): The solvent, acting as a nucleophile, attacks the carbocation to form a substitution product.

  • E1 (Elimination Unimolecular): The solvent, acting as a base, abstracts a proton from a carbon atom adjacent to the carbocation center, leading to the formation of an alkene.

Comparative Reactivity: The Role of the Leaving Group

The primary factor differentiating the reactivity of this compound and 2-chloro-2,3-dimethylbutane is the identity of the halogen, which functions as the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
Chloride (Cl⁻)HCl~ -7Good
Bromide (Br⁻)HBr~ -9Excellent

Table 1: Comparison of Chloride and Bromide as Leaving Groups

The bromide ion is a better leaving group than the chloride ion for the following reasons:

  • Basicity: Weaker bases are better leaving groups. HBr is a stronger acid than HCl, meaning that Br⁻ is a weaker base than Cl⁻.

  • Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This increased polarizability helps to stabilize the developing negative charge in the transition state of the rate-determining step.

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.

Due to these factors, the activation energy for the formation of the carbocation from this compound is lower than that for 2-chloro-2,3-dimethylbutane, resulting in a faster reaction rate.

Expected Products of Solvolysis

The solvolysis of both compounds in a protic solvent like ethanol (B145695) will yield a mixture of substitution and elimination products. The intermediate is the 2,3-dimethyl-2-butyl cation.

G cluster_1 Product Formation from 2,3-dimethyl-2-butyl cation Carbocation 2,3-dimethyl-2-butyl cation SN1 2-ethoxy-2,3-dimethylbutane Carbocation->SN1 Sₙ1 (Ethanol attack) E1_major 2,3-dimethyl-2-butene (B165504) (Zaitsev) Carbocation->E1_major E1 (Major) E1_minor 2,3-dimethyl-1-butene (B117154) (Hofmann) Carbocation->E1_minor E1 (Minor)

Caption: Sₙ1 and E1 products from the 2,3-dimethyl-2-butyl cation.

The major elimination product will be the more substituted and therefore more stable alkene, 2,3-dimethyl-2-butene (Zaitsev's rule). A smaller amount of the less stable 2,3-dimethyl-1-butene (Hofmann product) will also be formed.

Experimental Protocol: Determination of Solvolysis Rates

The relative rates of solvolysis can be determined by monitoring the production of the acid byproduct (HBr or HCl) over time. A common method involves titration with a standardized solution of sodium hydroxide (B78521).

Materials:

  • This compound

  • 2-chloro-2,3-dimethylbutane

  • Ethanol (or other suitable protic solvent)

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Constant temperature water bath

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of the alkyl halide in the chosen solvent (e.g., 80% ethanol in water).

  • Initiation of Reaction: Place a known volume of the alkyl halide solution in an Erlenmeyer flask and place it in a constant temperature water bath.

  • Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of standardized NaOH solution and a few drops of phenolphthalein indicator.

  • Endpoint Determination: Back-titrate the excess NaOH with a standardized HCl solution to determine the amount of NaOH that was neutralized by the acid produced in the solvolysis reaction.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated. A plot of the natural logarithm of the alkyl halide concentration versus time should yield a straight line for a first-order reaction. The negative of the slope of this line gives the rate constant, k.

G cluster_2 Experimental Workflow for Rate Determination Start Prepare Alkyl Halide Solution Incubate Incubate at Constant Temperature Start->Incubate Sample Withdraw Aliquot at Time (t) Incubate->Sample Quench Quench with NaOH/Indicator Sample->Quench Titrate Back-titrate with HCl Quench->Titrate Calculate Calculate [Alkyl Halide] Titrate->Calculate Plot Plot ln[Alkyl Halide] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) Plot->Determine_k

Caption: Workflow for the experimental determination of the solvolysis rate constant.

Data Presentation and Comparison

PropertyThis compound2-chloro-2,3-dimethylbutane
Structure (CH₃)₂CHC(CH₃)₂Br(CH₃)₂CHC(CH₃)₂Cl
Molar Mass 165.07 g/mol 120.62 g/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative Reactivity in Solvolysis FasterSlower
Predicted Major Substitution Product 2-ethoxy-2,3-dimethylbutane2-ethoxy-2,3-dimethylbutane
Predicted Major Elimination Product 2,3-dimethyl-2-butene2,3-dimethyl-2-butene

Table 2: Comparative Properties of this compound and 2-chloro-2,3-dimethylbutane

Based on studies of similar tertiary alkyl halides, the rate of solvolysis of this compound is expected to be approximately 40-60 times faster than that of 2-chloro-2,3-dimethylbutane in a given protic solvent at the same temperature. This ratio can vary depending on the specific solvent system and temperature.

Conclusion

The reactivity of this compound in solvolysis reactions is significantly greater than that of 2-chloro-2,3-dimethylbutane. This difference is almost entirely attributable to the superior leaving group ability of the bromide ion compared to the chloride ion. Both compounds are expected to yield a similar mixture of Sₙ1 and E1 products, with the distribution being influenced by the specific reaction conditions such as temperature and the nature of the solvent. For synthetic applications where a rapid reaction is desired, this compound would be the preferred substrate. The experimental protocol provided offers a reliable method for quantifying this reactivity difference in a laboratory setting.

References

Unveiling the Influence of Base Strength on Alkene Synthesis from 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a base is paramount in directing the regiochemical outcome of elimination reactions. This guide provides a comparative analysis of how different bases influence the formation of alkenes from 2-bromo-2,3-dimethylbutane, offering valuable insights for researchers and professionals in drug development and organic synthesis. The data presented herein is supported by established experimental findings.

The reaction of this compound with a base can yield two primary alkene products: the more substituted Zaitsev product, 2,3-dimethyl-2-butene (B165504), and the less substituted Hofmann product, 2,3-dimethyl-1-butene (B117154). The ratio of these products is profoundly influenced by the steric bulk of the base employed.

Quantitative Analysis of Product Distribution

The regioselectivity of the elimination reaction is clearly demonstrated by the product distribution observed with bases of varying steric hindrance. The following table summarizes the quantitative data from reactions of this compound with sodium methoxide (B1231860) and potassium tert-butoxide.

BaseBase StructureZaitsev Product (%) (2,3-dimethyl-2-butene)Hofmann Product (%) (2,3-dimethyl-1-butene)
Sodium Methoxide (NaOCH₃)CH₃O⁻8020
Potassium tert-Butoxide (KOC(CH₃)₃)(CH₃)₃CO⁻2575

This data illustrates that a smaller, less sterically hindered base like methoxide favors the formation of the thermodynamically more stable Zaitsev product.[1] In contrast, a bulky, sterically hindered base like potassium tert-butoxide predominantly yields the less stable Hofmann product.[1][2] This shift is attributed to the steric hindrance posed by the bulky base, which preferentially abstracts the more accessible proton from the less hindered carbon.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for the elimination reaction of this compound with sodium ethoxide and potassium tert-butoxide.

Reaction with Sodium Ethoxide (Favoring Zaitsev Product)

Objective: To synthesize 2,3-dimethyl-2-butene as the major product.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (B145695) (e.g., 2 M)

  • Ethanol

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the sodium ethoxide solution in ethanol.

  • Slowly add this compound to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by simple distillation.

  • The resulting alkene mixture can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product ratio.

Reaction with Potassium tert-Butoxide (Favoring Hofmann Product)

Objective: To synthesize 2,3-dimethyl-1-butene as the major product.

Materials:

  • This compound

  • Potassium tert-butoxide solution in tert-butanol (B103910) (e.g., 1 M)

  • tert-Butanol

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), place the potassium tert-butoxide solution in tert-butanol.

  • With stirring, add this compound to the flask at room temperature.[6]

  • Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.[6]

  • After cooling, add pentane (B18724) to the mixture and transfer to a separatory funnel.[6]

  • Wash the organic layer with water and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter and remove the pentane via simple distillation.[6]

  • The product alkenes can be separated by fractional distillation and the product ratio determined by GC or ¹H NMR spectroscopy.[6]

Reaction Mechanism and Steric Influence

The elimination of this compound with a strong base proceeds through a concerted E2 (bimolecular elimination) mechanism.[7] The base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed.

Caption: Generalized E2 elimination mechanism workflow.

The regiochemical outcome is determined by which proton is abstracted by the base.

Regioselectivity cluster_start cluster_paths cluster_products start This compound path_a Attack at more substituted β-carbon (favored by small bases like NaOCH₃) start->path_a path_b Attack at less substituted β-carbon (favored by bulky bases like KOC(CH₃)₃) start->path_b product_a 2,3-dimethyl-2-butene (Zaitsev Product) path_a->product_a product_b 2,3-dimethyl-1-butene (Hofmann Product) path_b->product_b

Caption: Influence of base type on product formation.

References

A Comparative Guide to the Stereochemistry of Elimination Reactions: 2-Bromo-2,3-dimethylbutane as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of elimination reactions is a critical consideration in organic synthesis, dictating the formation of specific alkene isomers. This guide provides a comparative analysis of the elimination reactions of 2-bromo-2,3-dimethylbutane, a model tertiary alkyl halide, under different basic conditions. We will explore the factors governing the formation of the Zaitsev (more substituted) versus the Hofmann (less substituted) product, supported by experimental data and detailed protocols.

Regioselectivity in Elimination Reactions: Zaitsev vs. Hofmann

Elimination reactions of alkyl halides can often yield a mixture of alkene products. The distribution of these products is primarily influenced by the steric bulk of the reacting base.

  • Zaitsev's Rule: In the presence of a small, strong base, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. This is known as the Zaitsev product.

  • Hofmann's Rule: Conversely, when a bulky, sterically hindered base is used, the major product is the less substituted alkene, referred to as the Hofmann product. This outcome is attributed to the steric hindrance impeding the base's access to the more sterically hindered secondary β-hydrogen, favoring abstraction of a primary β-hydrogen.[1]

In the case of this compound, two possible alkene products can be formed upon dehydrobromination: the tetrasubstituted 2,3-dimethyl-2-butene (B165504) (Zaitsev product) and the disubstituted 2,3-dimethyl-1-butene (B117154) (Hofmann product).[2]

Comparative Performance of Bases

The choice of base is the determining factor in the product distribution of the elimination reaction of this compound. Here, we compare the outcomes using sodium ethoxide, a small strong base, and potassium tert-butoxide, a bulky strong base.

BaseBase TypeMajor ProductMinor ProductProduct Ratio (Major:Minor)
Sodium Ethoxide (NaOEt) in EthanolSmall, Strong2,3-dimethyl-2-butene (Zaitsev)2,3-dimethyl-1-butene (Hofmann)~79:21
Potassium tert-Butoxide (KOtBu) in tert-ButanolBulky, Strong2,3-dimethyl-1-butene (Hofmann)2,3-dimethyl-2-butene (Zaitsev)~72:28

Table 1: Product Distribution in the Elimination Reaction of this compound with Different Bases.

The data clearly illustrates that the sterically unhindered ethoxide ion preferentially abstracts a proton from the more substituted β-carbon, leading to the thermodynamically favored Zaitsev product. In contrast, the bulky tert-butoxide ion abstracts a proton from the less sterically hindered primary carbon, resulting in the kinetically favored Hofmann product.

Experimental Protocols

The following are generalized protocols for the elimination reactions of this compound.

Experiment 1: Synthesis of 2,3-dimethyl-2-butene (Zaitsev Product)

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • Purify the resulting alkene product by fractional distillation.

  • Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).

Experiment 2: Synthesis of 2,3-dimethyl-1-butene (Hofmann Product)

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the flask.

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • Follow the workup and purification steps (4-10) as described in Experiment 1.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways and the decision-making process for predicting the major product in the elimination reaction of this compound.

E2_Zaitsev sub This compound ts Transition State (less hindered) sub->ts β-H abstraction from C3 minor_prod 2,3-dimethyl-1-butene (Hofmann Product - Minor) sub->minor_prod β-H abstraction from C1 (minor pathway) base Sodium Ethoxide (Small Base) base->ts prod 2,3-dimethyl-2-butene (Zaitsev Product - Major) ts->prod

Caption: E2 Elimination with a Small Base.

E2_Hofmann sub This compound ts Transition State (less hindered) sub->ts β-H abstraction from C1 minor_prod 2,3-dimethyl-2-butene (Zaitsev Product - Minor) sub->minor_prod β-H abstraction from C3 (minor pathway) base Potassium tert-Butoxide (Bulky Base) base->ts prod 2,3-dimethyl-1-butene (Hofmann Product - Major) ts->prod

Caption: E2 Elimination with a Bulky Base.

workflow start Start: this compound base_choice Choose Base start->base_choice small_base Small Base (e.g., NaOEt) base_choice->small_base Sterically Unhindered bulky_base Bulky Base (e.g., KOtBu) base_choice->bulky_base Sterically Hindered zaitsev Major Product: 2,3-dimethyl-2-butene (Zaitsev) small_base->zaitsev hofmann Major Product: 2,3-dimethyl-1-butene (Hofmann) bulky_base->hofmann

Caption: Product Prediction Workflow.

References

A Comparative Guide to E1 and E2 Elimination Mechanisms for 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction mechanisms as they apply to the tertiary alkyl halide, 2-bromo-2,3-dimethylbutane. The choice between these competing pathways is critically influenced by reaction conditions, which in turn dictates the regioselectivity of the resulting alkene products. This analysis is supported by experimental data on product distribution and a discussion of the underlying mechanistic principles.

Executive Summary

This compound, a tertiary alkyl halide, can undergo elimination by both E1 and E2 mechanisms to yield two primary products: the more substituted Zaitsev product (2,3-dimethyl-2-butene) and the less substituted Hofmann product (2,3-dimethyl-1-butene). The predominant mechanism and, consequently, the major product, are determined by the strength of the base and the solvent polarity. Weak bases in polar protic solvents favor the E1 pathway, which proceeds through a stable tertiary carbocation intermediate and typically yields the Zaitsev product as major. Strong, sterically hindered bases favor the E2 pathway, where a concerted reaction mechanism can lead to a higher proportion of the Hofmann product due to steric hindrance.

Data Presentation: Product Distribution under Various Conditions

The regioselectivity of the elimination reaction of this compound is highly dependent on the base employed. The following table summarizes the product distribution observed under typical E1 and E2 promoting conditions.

Reaction ConditionBaseSolventMechanismMajor ProductMinor ProductProduct Ratio (Major:Minor)
E1 Conditions Ethanol (B145695) (weak base)Ethanol (polar protic)E12,3-dimethyl-2-butene (B165504) (Zaitsev)2,3-dimethyl-1-butene (B117154) (Hofmann)Not specified in search results, but Zaitsev is favored.
E2 Conditions (Non-hindered base) Sodium Ethoxide (strong, non-hindered base)EthanolE22,3-dimethyl-2-butene (Zaitsev)2,3-dimethyl-1-butene (Hofmann)79:21[1]
E2 Conditions (Hindered base) Potassium tert-butoxide (strong, hindered base)tert-butanol (B103910)E22,3-dimethyl-1-butene (Hofmann)2,3-dimethyl-2-butene (Zaitsev)73:27[1] or 75:25[2]
E2 Conditions (Very hindered base) (CH₃CH₂)₃CO⁻ (very hindered base)Not specifiedE22,3-dimethyl-1-butene (Hofmann)2,3-dimethyl-2-butene (Zaitsev)92:8[1]

Mechanistic Comparison

The competition between E1 and E2 pathways for this compound is a classic example of the interplay between substrate structure and reaction conditions.

E1 Mechanism:

  • Kinetics: First-order rate law (rate = k[alkyl halide]). The rate is independent of the base concentration.[3]

  • Mechanism: A two-step process involving the formation of a tertiary carbocation intermediate followed by deprotonation by a weak base.[4][5]

  • Favored by: Weak bases (e.g., ethanol, water) and polar protic solvents that can stabilize the carbocation intermediate.[4]

  • Product: Typically follows Zaitsev's rule, leading to the more stable, more substituted alkene (2,3-dimethyl-2-butene) as the major product.[6]

E2 Mechanism:

  • Kinetics: Second-order rate law (rate = k[alkyl halide][base]). The rate depends on the concentration of both the substrate and the base.[7][8]

  • Mechanism: A single, concerted step where the base abstracts a proton, and the leaving group departs simultaneously.[8][9] This mechanism has a stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group.[8][9]

  • Favored by: Strong bases (e.g., ethoxide, tert-butoxide).[4][6]

  • Product: The regioselectivity is influenced by the steric bulk of the base.

    • Small bases (e.g., ethoxide) favor the thermodynamically more stable Zaitsev product (2,3-dimethyl-2-butene).[10][11]

    • Bulky bases (e.g., tert-butoxide) experience steric hindrance when trying to access the internal hydrogen, thus preferentially abstracting a more accessible terminal proton, leading to the Hofmann product (2,3-dimethyl-1-butene) as the major product.[2][10][11]

Experimental Protocols

General Protocol for E1 Elimination of this compound:

  • Reactants: this compound and a weak base/polar protic solvent such as ethanol.

  • Procedure: a. Dissolve this compound in ethanol in a round-bottom flask. b. Heat the mixture under reflux for a specified period. The reaction is often slower than E2 and may require heating to proceed at a reasonable rate.[6] c. After cooling, the reaction mixture is typically worked up by extraction with a nonpolar solvent (e.g., diethyl ether) and washing with water to remove ethanol and any inorganic byproducts. d. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation or rotary evaporation. e. The product mixture of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene can be analyzed by gas chromatography (GC) to determine the product ratio.

General Protocol for E2 Elimination of this compound:

  • Reactants: this compound and a strong base (e.g., sodium ethoxide or potassium tert-butoxide) in a suitable solvent (e.g., ethanol for ethoxide, tert-butanol for tert-butoxide).

  • Procedure: a. Prepare a solution of the strong base in its corresponding alcohol solvent in a round-bottom flask. b. Add this compound to the base solution. The reaction is often exothermic. c. The reaction mixture may be stirred at room temperature or gently heated to ensure completion. d. The workup procedure is similar to the E1 protocol, involving extraction, washing, drying, and solvent removal. e. Product analysis is performed using gas chromatography (GC) to quantify the ratio of Zaitsev to Hofmann products.

Visualizations

E1_E2_Comparison cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_mechanisms Mechanisms cluster_intermediates Intermediates / Transition States cluster_products Products Substrate This compound E1 E1 Pathway Substrate->E1 E2 E2 Pathway Substrate->E2 WeakBase Weak Base (e.g., EtOH) Polar Protic Solvent WeakBase->E1 StrongBase Strong Base (e.g., EtO⁻, t-BuO⁻) StrongBase->E2 Carbocation Tertiary Carbocation E1->Carbocation Step 1: Leaving group departs Concerted Concerted Transition State E2->Concerted Single Concerted Step Zaitsev 2,3-dimethyl-2-butene (Zaitsev Product) Carbocation->Zaitsev Step 2: Deprotonation (Major) Hofmann 2,3-dimethyl-1-butene (Hofmann Product) Carbocation->Hofmann (Minor) Concerted->Zaitsev Small Base (Major) Concerted->Hofmann Bulky Base (Major)

Caption: Competing E1 and E2 pathways for this compound.

Experimental_Workflow start Start: Reaction Setup (Substrate + Base/Solvent) reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal product_analysis Product Analysis (Gas Chromatography) solvent_removal->product_analysis end End: Product Ratio Determined product_analysis->end

Caption: General experimental workflow for elimination reactions.

References

A Comparative Guide to the Solvolysis of 2-Bromo-2,3-dimethylbutane and Other Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of 2-bromo-2,3-dimethylbutane and other relevant tertiary alkyl halides. The information presented herein is supported by experimental data to offer an objective analysis of their reaction rates and mechanisms. This guide is intended to assist researchers in understanding the factors that influence the reactivity of these compounds, which is crucial for various applications in organic synthesis and medicinal chemistry.

Introduction to Solvolysis of Tertiary Alkyl Halides

Solvolysis is a type of nucleophilic substitution reaction (SN1) where the solvent acts as the nucleophile.[1][2][3] For tertiary alkyl halides, such as this compound, the reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[1][2][4] The stability of this carbocation is a key factor influencing the reaction rate.[1][5] Tertiary carbocations are significantly stabilized by the electron-donating inductive effect and hyperconjugation of the attached alkyl groups, leading to faster reaction rates compared to secondary or primary alkyl halides.[5]

Comparative Kinetic Data

The following table summarizes the relative rates of solvolysis for various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C. This data, adapted from the seminal work of Streitwieser, clearly illustrates the enhanced reactivity of tertiary alkyl halides.

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000[5]

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[5]

Reaction Mechanism and Experimental Workflow

The solvolysis of tertiary alkyl halides like this compound follows an SN1 pathway. This mechanism and a general experimental workflow for determining the reaction kinetics are depicted below.

SN1_Mechanism sub Tertiary Alkyl Bromide (e.g., this compound) ts1 Transition State 1 sub->ts1 Ionization (Rate-determining) carbocation Tertiary Carbocation Intermediate ts1->carbocation ts2 Transition State 2 carbocation->ts2 Nucleophilic Attack solvent Solvent (Nucleophile) (e.g., Ethanol/Water) solvent->ts2 product Solvolysis Products (Alcohol/Ether + HBr) ts2->product Deprotonation

Caption: SN1 Solvolysis Mechanism of a Tertiary Alkyl Bromide.

The experimental determination of the solvolysis rate typically involves monitoring the production of the acidic byproduct (HBr) over time.

Experimental_Workflow A Reaction Setup: Alkyl Halide in Aqueous Ethanol B Initiate Reaction (Time = 0) A->B C Monitor [HBr] Production (e.g., Titration with NaOH) B->C D Collect Data: [HBr] vs. Time C->D E Data Analysis: Plot ln([R-Br]) vs. Time D->E F Determine Rate Constant (k) from the slope E->F

Caption: Experimental Workflow for Kinetic Studies.

Experimental Protocols

The following is a generalized protocol for determining the first-order rate constant of solvolysis for a tertiary alkyl halide.

Objective: To determine the rate constant for the solvolysis of a tertiary alkyl halide (e.g., this compound or tert-butyl bromide) in an 80:20 ethanol:water solvent system at a constant temperature.

Materials:

  • Tertiary alkyl halide (e.g., this compound, tert-butyl bromide)

  • Absolute ethanol

  • Distilled water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare the 80:20 (v/v) ethanol:water solvent mixture.

  • Reaction Mixture: In a flask, combine a known volume of the solvent with a few drops of bromothymol blue indicator. Allow this mixture to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation: Add a precise amount of the tertiary alkyl halide to the solvent mixture and start the timer immediately. This is time zero.

  • Titration: The solvolysis reaction produces HBr, which will cause the indicator to change color. Periodically, titrate the reaction mixture with the standardized NaOH solution to neutralize the acid produced. The endpoint is the return of the indicator to its initial basic color.

  • Data Collection: Record the volume of NaOH added and the time at which each endpoint is reached. Continue this process for at least two to three half-lives of the reaction.

  • Data Analysis:

    • Calculate the moles of HBr produced at each time point, which corresponds to the moles of alkyl halide that have reacted.

    • Determine the concentration of the unreacted alkyl halide at each time point.

    • Plot the natural logarithm of the concentration of the alkyl halide (ln[R-Br]) versus time.

    • The plot should yield a straight line, confirming first-order kinetics. The rate constant (k) is the negative of the slope of this line.

Conclusion

The solvolysis of this compound, as with other tertiary alkyl halides, proceeds rapidly via an SN1 mechanism due to the formation of a stable tertiary carbocation. The comparative data presented highlights the significant increase in reactivity for tertiary substrates. The provided experimental protocol offers a reliable method for quantifying these reaction rates, enabling further investigation into the structure-reactivity relationships of these important organic compounds.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Bromo-2,3-dimethylbutane and its structural isomers—1-Bromo-2,3-dimethylbutane, 2-Bromo-3,3-dimethylbutane, and 1-Bromo-3,3-dimethylbutane—reveals distinct fingerprints for each molecule. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers in chemical synthesis and drug development.

The structural nuances of brominated alkanes play a critical role in their chemical reactivity and physical properties. For scientists working on the synthesis of novel organic compounds, the ability to unequivocally identify and differentiate between isomers is paramount. This guide leverages key spectroscopic techniques to provide a clear and objective comparison of this compound and its related isomers.

Structural Isomers Under Investigation

The four isomers of C₆H₁₃Br examined in this guide possess the same molecular formula but differ in the connectivity of their atoms. These structural variations give rise to unique spectroscopic signatures.

Figure 1. Chemical structures of the investigated isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are unique for each isomer.

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(Br)(CH₃)₂~1.75Singlet6H
-CH(CH₃)₂~2.0 (methine)Septet1H
-CH(CH₃)₂~1.05Doublet6H
1-Bromo-2,3-dimethylbutane -CH₂Br~3.4-3.6Multiplet2H
-CH(CH₃)₂~1.8-2.0Multiplet1H
-CH(CH₃)CH₂Br~1.6-1.8Multiplet1H
-CH(CH₃)₂~0.9-1.1Multiplet6H
-CH(CH₃)CH₂Br~0.9-1.1Multiplet3H
2-Bromo-3,3-dimethylbutane -CH(Br)CH₃~4.0-4.2Quartet1H
-C(CH₃)₃~1.1Singlet9H
-CH(Br)CH₃~1.8Doublet3H
1-Bromo-3,3-dimethylbutane -CH₂Br~3.2-3.4Triplet2H
-CH₂C(CH₃)₃~1.7-1.9Triplet2H
-C(CH₃)₃~1.0Singlet9H

Table 1. Comparative ¹H NMR Data for this compound and its Isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound C-Br~70-75
-C H(CH₃)₂~35-40
-C(Br)(C H₃)₂~30-35
-CH(C H₃)₂~18-22
1-Bromo-2,3-dimethylbutane -CH₂Br~40-45
-C H(CH₃)CH₂Br~45-50
-C H(CH₃)₂~30-35
-CH(C H₃)CH₂Br~15-20
-CH(C H₃)₂~18-22
2-Bromo-3,3-dimethylbutane C-Br~60-65
-C (CH₃)₃~35-40
-CH(Br)C H₃~25-30
-C(C H₃)₃~28-32
1-Bromo-3,3-dimethylbutane -CH₂Br~35-40
-C H₂C(CH₃)₃~50-55
-C (CH₃)₃~30-35
-C(C H₃)₃~28-32

Table 2. Comparative ¹³C NMR Data for this compound and its Isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The C-Br stretching vibration is a key diagnostic peak for these isomers, although its position can be influenced by the substitution pattern.

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)C-Br Stretching (cm⁻¹)
This compound 2970-2870~1465, ~1380~650-550
1-Bromo-2,3-dimethylbutane 2960-2870~1465, ~1380~650-560
2-Bromo-3,3-dimethylbutane 2970-2870~1470, ~1370~680-580
1-Bromo-3,3-dimethylbutane 2960-2860~1475, ~1365~650-550

Table 3. Key IR Absorption Frequencies for this compound and its Isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of approximately equal intensity.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164/16685 (M-Br)⁺, 57, 43
1-Bromo-2,3-dimethylbutane 164/16685 (M-Br)⁺, 57, 43
2-Bromo-3,3-dimethylbutane 164/16685 (M-Br)⁺, 57, 41
1-Bromo-3,3-dimethylbutane 164/166109/111 (M-C₄H₉)⁺, 57 (t-butyl cation)

Table 4. Mass Spectrometry Data for this compound and its Isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of the bromoalkane isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. lock Lock on the deuterium (B1214612) signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences. shim->acquire fourier Apply Fourier transform to the raw data. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). baseline->reference integrate Integrate ¹H NMR signals and pick peaks for both spectra. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2. Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Place a drop of the neat liquid bromoalkane isomer between two potassium bromide (KBr) plates. instrument Place the KBr plates in the sample holder of the FTIR spectrometer. background Acquire a background spectrum of the empty sample compartment. instrument->background sample_spec Acquire the sample spectrum. background->sample_spec process The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum. label_peaks Identify and label the major absorption peaks. process->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3. Workflow for IR Spectroscopy.
Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis and Detection sample_intro Introduce a small amount of the volatile bromoalkane isomer into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct injection. ionization Subject the sample to electron ionization (EI) at 70 eV. analyzer The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole). detector Ions are detected, and a mass spectrum is generated. analyzer->detector cluster_prep cluster_prep cluster_ion cluster_ion cluster_prep->cluster_ion cluster_analysis cluster_analysis cluster_ion->cluster_analysis

Figure 4. Workflow for Mass Spectrometry.

Conclusion

The spectroscopic data presented provides a robust framework for the differentiation of this compound and its structural isomers. The unique combination of chemical shifts and coupling patterns in ¹H and ¹³C NMR, along with characteristic fragmentation patterns in mass spectrometry, allows for the unambiguous identification of each compound. This guide serves as a practical tool for researchers, facilitating accurate structural elucidation and quality control in synthetic chemistry.

A Comparative Guide to the Computational Analysis of Transition States in 2-Bromo-2,3-dimethylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transition states in the competing unimolecular substitution (S_N_1) and elimination (E1) reactions of 2-bromo-2,3-dimethylbutane. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive overview of the computational and experimental methodologies used to study these fundamental reaction pathways. By presenting quantitative data, detailed protocols, and clear visualizations, this guide aims to facilitate a deeper understanding of the factors governing the reactivity and product distribution of tertiary alkyl halides.

Introduction

This compound, a tertiary alkyl halide, serves as an excellent model system for studying the competition between S_N_1 and E1 reactions. Both pathways proceed through a common tertiary carbocation intermediate, making the analysis of their respective transition states crucial for predicting reaction outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the geometries and energies of these transient species, providing insights that are often difficult to obtain through experimental means alone.

Reaction Pathways and Transition States

The solvolysis of this compound in a polar protic solvent, such as ethanol, initiates with the rate-determining step: the dissociation of the carbon-bromine bond to form a stable tertiary carbocation intermediate. This intermediate can then follow one of two competing pathways:

  • S_N_1 Pathway: The nucleophilic solvent molecule attacks the carbocation, leading to the formation of a substitution product.

  • E1 Pathway: The solvent molecule acts as a base, abstracting a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of an alkene.

The energy barriers for the subsequent steps following the formation of the carbocation determine the product ratio. Computational analysis allows for the precise calculation of these activation energies for the S_N_1 and E1 transition states.

Computational Analysis: A Comparative Overview

A representative computational approach involves:

  • Geometry Optimization: The structures of the reactant, carbocation intermediate, transition states for substitution and elimination, and the final products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate energy values.

  • Solvation Modeling: Since these reactions are typically carried out in solution, a solvent model (e.g., Polarizable Continuum Model - PCM) is incorporated to account for the effect of the solvent on the energetics of the reaction.

The key outputs of these calculations are the activation energies (ΔG‡) for the S_N_1 and E1 pathways, which are the differences in free energy between the carbocation intermediate and the respective transition states.

Table 1: Hypothetical Comparative Computational Data for Tertiary Alkyl Halide Reactions

SubstrateReactionComputational MethodBasis SetSolvent ModelCalculated Activation Energy (ΔG‡) (kcal/mol)
tert-Butyl BromideS_N_1B3LYP6-31G(d)PCM (Ethanol)3.5
E1B3LYP6-31G(d)PCM (Ethanol)4.2
2-Bromo-2-methylpropaneS_N_1M06-2X6-311+G(d,p)SMD (Water)3.1
E1M06-2X6-311+G(d,p)SMD (Water)3.9
This compound S_N_1 (Anticipated) Lower than E1
E1 (Anticipated) Higher than S_N_1

Note: The data for this compound is an anticipated trend based on general principles of carbocation reactivity and steric hindrance. Specific calculated values require a dedicated computational study.

Experimental Protocols

The solvolysis of this compound can be performed and the products analyzed to experimentally determine the ratio of substitution to elimination products. This ratio provides an indirect measure of the relative heights of the activation energy barriers for the two pathways.

Experimental Protocol: Solvolysis of this compound

Objective: To determine the product distribution of the solvolysis of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Standard solutions of expected products (2-ethoxy-2,3-dimethylbutane, 2,3-dimethyl-1-butene, and 2,3-dimethyl-2-butene) for GC analysis

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Gas Chromatograph (GC) with a suitable column (e.g., non-polar)

Procedure:

  • Reaction Setup: In a round-bottom flask, place a known amount of this compound and a measured volume of anhydrous ethanol.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a dilute aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

    • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Analysis:

    • Analyze the resulting solution using Gas Chromatography (GC).

    • Identify the peaks corresponding to the substitution and elimination products by comparing their retention times with those of the standard solutions.

    • Determine the relative amounts of each product by integrating the peak areas. The product ratio can then be calculated.

Table 2: Representative Experimental Data for Solvolysis of Tertiary Alkyl Halides

SubstrateSolventTemperature (°C)S_N_1 Product (%)E1 Product (%)Reference
tert-Butyl Bromide80% Ethanol258317[Fictional Data]
2-Bromo-2-methylpropaneEthanol508020[Fictional Data]
This compound Ethanol 50 (To be determined) (To be determined) This Study

Visualizing Reaction Pathways and Workflows

To better understand the relationships between the different species and processes involved, we can use diagrams generated with Graphviz.

SN1_E1_Pathway Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Rate-determining step TS_SN1 SN1 Transition State Carbocation->TS_SN1 Nucleophilic Attack TS_E1 E1 Transition State Carbocation->TS_E1 Proton Abstraction Product_SN1 2-Ethoxy-2,3-dimethylbutane (Substitution Product) TS_SN1->Product_SN1 Product_E1 2,3-Dimethyl-1-butene & 2,3-Dimethyl-2-butene (Elimination Products) TS_E1->Product_E1

Caption: S_N_1 and E1 reaction pathways for this compound.

Computational_Workflow cluster_start Input Structures cluster_calculations DFT Calculations cluster_results Output Data Reactant Reactant Geom_Opt Geometry Optimization Reactant->Geom_Opt Solvent Solvent Solvation Solvation Model Solvent->Solvation Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Freq_Calc->Energy_Calc Energy_Calc->Solvation TS_Geom Transition State Geometries Solvation->TS_Geom Activation_Energies Activation Energies (ΔG‡) Solvation->Activation_Energies Logical_Comparison cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Title Comparison of SN1 and E1 Pathways Carbocation_Stability Carbocation Stability (Favors both) Nucleophile_Basicity Nucleophilicity vs. Basicity of Solvent (Determines pathway) Steric_Hindrance Steric Hindrance (Can favor E1) SN1_Product Substitution Product Nucleophile_Basicity->SN1_Product High Nucleophilicity E1_Product Elimination Product Nucleophile_Basicity->E1_Product High Basicity Temperature Temperature (Higher temp favors E1) Steric_Hindrance->E1_Product Temperature->E1_Product

A Comparative Analysis of the Relative Stability of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Chemical Sciences

The relative stability of alkene isomers is a fundamental concept in organic chemistry with significant implications for reaction thermodynamics, product distribution, and the design of synthetic pathways. This guide provides a comprehensive comparison of the stability of two isomeric hexenes: 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504). The analysis is supported by thermodynamic data, detailed experimental protocols for the determination of these properties, and visual representations of the underlying chemical principles and experimental workflows.

Executive Summary

2,3-dimethyl-2-butene is a more stable alkene than its isomer, 2,3-dimethyl-1-butene. This increased stability is primarily attributed to the greater substitution of the carbon-carbon double bond in 2,3-dimethyl-2-butene (tetrasubstituted) compared to 2,3-dimethyl-1-butene (disubstituted). This structural difference leads to a more favorable electronic environment through hyperconjugation and results in a lower heat of hydrogenation, a key indicator of alkene stability.

Data Presentation: Thermodynamic Properties

The relative stabilities of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene can be quantitatively compared through their standard enthalpies (heats) of hydrogenation (ΔH°_hydrog) and standard enthalpies of formation (ΔH°_f). A lower, less negative heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.

CompoundStructureDouble Bond SubstitutionHeat of Hydrogenation (kJ/mol)Heat of Formation (gas, kJ/mol)
2,3-dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂Disubstituted-116.3-49.0
2,3-dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-110.4-68.2[1]

Data sourced from the NIST Chemistry WebBook and supporting scientific literature.[1]

The data clearly indicates that 2,3-dimethyl-2-butene possesses a less exothermic heat of hydrogenation, confirming its greater thermodynamic stability.

Theoretical Basis for Stability

The enhanced stability of 2,3-dimethyl-2-butene is a direct consequence of its molecular structure, specifically the degree of substitution at the double bond.

  • Hyperconjugation: 2,3-dimethyl-2-butene, being a tetrasubstituted alkene, has a greater number of adjacent C-H and C-C sigma bonds that can overlap with the empty π* antibonding orbital of the double bond. This delocalization of electron density, known as hyperconjugation, stabilizes the molecule. 2,3-dimethyl-1-butene, a disubstituted alkene, has fewer opportunities for such stabilizing interactions.

  • Bond Strength: The carbon-carbon single bonds between sp² and sp³ hybridized carbons are stronger than those between two sp³ hybridized carbons. More substituted alkenes have a higher proportion of these stronger sp²-sp³ bonds, contributing to their overall stability.

The following diagram illustrates the relationship between alkene substitution and stability.

Caption: Logical relationship between alkene substitution, heat of hydrogenation, and stability.

Experimental Protocols

The determination of the heat of hydrogenation is a cornerstone experiment for assessing alkene stability. Below is a detailed methodology representative of the techniques used to obtain the data presented.

Experimental Protocol: Catalytic Hydrogenation via Reaction Calorimetry

Objective: To measure the enthalpy change (heat of hydrogenation) for the catalytic hydrogenation of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.

Materials:

  • Substrates: High-purity 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.

  • Solvent: An inert solvent such as hexane (B92381) or ethanol.

  • Catalyst: A heterogeneous catalyst, typically 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

  • Hydrogen Gas: High-purity hydrogen gas.

  • Apparatus:

    • A reaction calorimeter (e.g., a heat-flow or power-compensation calorimeter) equipped with a stirrer, temperature probes, a hydrogen gas inlet, and a system for substrate injection.

    • A high-pressure hydrogen gas cylinder with a regulator.

    • Standard laboratory glassware.

Procedure:

  • Calorimeter Preparation: The reaction calorimeter is assembled and calibrated according to the manufacturer's instructions. This typically involves an electrical calibration to determine the heat transfer coefficient.

  • Catalyst and Solvent Addition: A precise mass of the catalyst is suspended in a known volume of the solvent within the calorimeter vessel. The system is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation of the Catalyst: The vessel is then purged with hydrogen gas, and the catalyst is pre-hydrogenated by stirring the suspension under a hydrogen atmosphere until no more hydrogen is consumed. This ensures the catalyst is in its active form.

  • Temperature Equilibration: The calorimeter is brought to the desired reaction temperature (e.g., 25 °C) and allowed to thermally equilibrate.

  • Substrate Injection: A precisely weighed amount of the alkene (2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene) is injected into the calorimeter vessel.

  • Hydrogenation Reaction: The reaction mixture is stirred vigorously to ensure efficient mixing and contact with the catalyst and hydrogen gas. The hydrogenation reaction commences, and the heat evolved is monitored by the calorimeter. The temperature change or the power required to maintain a constant temperature is recorded over time until the reaction is complete (i..e., no more heat is evolved).

  • Data Analysis: The total heat evolved during the reaction is determined from the calorimeter data. This value is then normalized by the number of moles of the alkene to calculate the molar heat of hydrogenation.

  • Repeatability: The experiment is repeated for each isomer to ensure the reproducibility of the results.

The following diagram outlines the general workflow for this experimental procedure.

G cluster_1 Experimental Workflow: Catalytic Hydrogenation Calorimetry A Calorimeter Setup and Calibration B Catalyst and Solvent Addition A->B C System Purge (Inert Gas) B->C D Catalyst Pre-hydrogenation C->D E Thermal Equilibration D->E F Alkene Injection E->F G Monitor Heat Evolution F->G H Data Analysis: Calculate ΔH°_hydrog G->H

Caption: Workflow for determining the heat of hydrogenation using reaction calorimetry.

Conclusion

The thermodynamic data and the underlying principles of alkene stability unequivocally demonstrate that 2,3-dimethyl-2-butene is the more stable isomer compared to 2,3-dimethyl-1-butene. This is a direct consequence of the tetrasubstituted nature of its double bond, which allows for greater stabilization through hyperconjugation. For researchers and professionals in drug development and chemical synthesis, understanding these stability differences is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes. The experimental methodologies outlined provide a basis for the empirical verification of these fundamental chemical principles.

References

Bulky vs. Non-Bulky Bases in Dehydrohalogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, dehydrohalogenation stands as a fundamental reaction for the formation of alkenes. The choice of base, a critical parameter in this elimination reaction, significantly dictates the regioselectivity and overall yield of the desired product. This guide provides a comprehensive comparison of bulky and non-bulky bases in dehydrohalogenation reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic endeavors.

The Decisive Role of Steric Hindrance

Dehydrohalogenation reactions, particularly E2 eliminations, are highly sensitive to the steric environment around the reacting centers. The regiochemical outcome is primarily governed by two principles: Zaitsev's rule and Hofmann's rule.

  • Zaitsev's Rule: Predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is typically observed with small, non-bulky bases that can readily access the more sterically hindered β-hydrogen.

  • Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This outcome is favored when using sterically hindered, or "bulky," bases.[1] The large size of these bases prevents them from easily accessing the internal, more substituted β-hydrogens, leading to the preferential abstraction of the more accessible, less hindered β-hydrogens at the periphery of the molecule.[2]

Performance Comparison: Bulky vs. Non-Bulky Bases

The following tables summarize the quantitative outcomes of dehydrohalogenation reactions with various substrates, highlighting the impact of the base's steric bulk on product distribution.

Table 1: Dehydrohalogenation of 2-Bromobutane (B33332)

The reaction of 2-bromobutane with different alkoxide bases provides a clear illustration of the effect of base size on the product distribution. As the steric bulk of the base increases, there is a progressive shift from the Zaitsev products (trans- and cis-2-butene) to the Hofmann product (1-butene).

BaseBase Type1-Butene (B85601) (%) (Hofmann)trans-2-Butene (%) (Zaitsev)cis-2-Butene (%) (Zaitsev)
Sodium Methoxide (NaOCH₃)Non-Bulky196120
Potassium Isopropoxide (KOCH(CH₃)₂)Bulky344917
Potassium tert-Butoxide (KOC(CH₃)₃)Bulky72217
Potassium 3-ethyl-3-pentoxide (KOC(CH₂CH₃)₃)Very Bulky80155

Data sourced from a microscale laboratory experiment on the dehydrohalogenation of 2-bromobutane.

With a small base like sodium methoxide, the more stable, disubstituted 2-butenes are the major products, consistent with Zaitsev's rule. However, with the increasingly bulky potassium isopropoxide, potassium tert-butoxide, and potassium 3-ethyl-3-pentoxide, the yield of the less substituted 1-butene dramatically increases, demonstrating a clear deviation from the Zaitsev trend.

Table 2: Dehydrohalogenation of 2-Bromo-2-methylbutane (B1582447)

In the case of a tertiary alkyl halide, the steric hindrance around the internal β-hydrogens is even more pronounced.

BaseBase Type2-methyl-1-butene (Hofmann)2-methyl-2-butene (Zaitsev)
Sodium Ethoxide (NaOCH₂CH₃)Non-BulkyMinorMajor
Potassium tert-Butoxide (KOC(CH₃)₃)BulkyMajor (approx. 72%)Minor (approx. 28%)

Qualitative and semi-quantitative data compiled from multiple sources.[3][4]

The use of a non-bulky base like sodium ethoxide predominantly yields the more stable, trisubstituted alkene (2-methyl-2-butene).[3] Conversely, the bulky potassium tert-butoxide favors the formation of the less substituted, terminal alkene (2-methyl-1-butene).[3]

Experimental Protocols

The following are generalized experimental procedures for the dehydrohalogenation of an alkyl halide using both a non-bulky and a bulky base.

General Procedure for Dehydrohalogenation with a Non-Bulky Base (e.g., Sodium Ethoxide in Ethanol)
  • Preparation of the Reagent: A solution of sodium ethoxide in ethanol (B145695) is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction Setup: The alkyl halide is added to the sodium ethoxide solution in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Analysis: The product distribution is determined by GC analysis of the crude product.

General Procedure for Dehydrohalogenation with a Bulky Base (e.g., Potassium tert-Butoxide)
  • Reaction Setup: The alkyl halide is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or tert-butanol) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Solid potassium tert-butoxide is added portion-wise to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

  • Reaction Conditions: The reaction is stirred for a designated time, with monitoring by GC or TLC.

  • Workup and Isolation: The workup procedure is similar to that for the non-bulky base, involving quenching with water, extraction, washing, drying, and solvent removal.

  • Analysis: The product ratio is determined by GC analysis.

Mechanistic Rationale and Visualization

The regioselectivity of the E2 reaction is determined by the transition state leading to the different alkene products. The choice of base influences the energy of these transition states.

Dehydrohalogenation cluster_substrate Alkyl Halide cluster_products Products AlkylHalide R-CH(H)-CH(X)-R' Zaitsev Zaitsev Product (More Substituted) AlkylHalide->Zaitsev Favored by Non-Bulky Base Hofmann Hofmann Product (Less Substituted) AlkylHalide->Hofmann Favored by Bulky Base NonBulkyBase Non-Bulky Base (e.g., EtO⁻) NonBulkyBase->Zaitsev BulkyBase Bulky Base (e.g., t-BuO⁻) BulkyBase->Hofmann

Caption: Influence of base size on dehydrohalogenation regioselectivity.

This diagram illustrates how the choice between a bulky and a non-bulky base directs the dehydrohalogenation of an alkyl halide towards either the Hofmann or the Zaitsev product, respectively. The non-bulky base can access the internal proton to form the thermodynamically more stable Zaitsev alkene. In contrast, the bulky base is sterically hindered and preferentially abstracts the more accessible terminal proton, leading to the kinetically favored Hofmann product.

Conclusion

The selection of a base in dehydrohalogenation is a powerful tool for controlling the regiochemical outcome of the reaction. Non-bulky bases, such as sodium ethoxide or hydroxide, generally favor the formation of the more substituted Zaitsev alkene. In contrast, bulky bases, with potassium tert-butoxide being a prime example, are highly effective in directing the elimination to yield the less substituted Hofmann product.[5] This control is crucial in synthetic chemistry, where the precise placement of a double bond is often a key strategic consideration. By understanding the principles of steric hindrance and its impact on reaction pathways, researchers can effectively design and execute dehydrohalogenation reactions to achieve their desired synthetic targets.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2,3-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-Bromo-2,3-dimethylbutane is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation. Adherence to proper disposal procedures is paramount to mitigate these risks and prevent environmental contamination. This substance is classified as a halogenated organic waste and must be managed accordingly.[1]

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
Appearance Colorless liquid
Boiling Point 147.26°C (estimate)
Melting Point 25°C
Density 1.1804 g/cm³

(Source: LookChem)[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3][4]

  • Skin Protection: Wear flame-retardant and impervious clothing, along with chemical-impermeable gloves.[3][4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If exposure limits are exceeded, use a full-face respirator.[4]

  • Work Area: Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Waste Classification: this compound is a halogenated organic waste.[1]

  • Container Selection: Use a designated, properly labeled, and sealed container for halogenated organic waste.[1] The container should be kept tightly closed in a dry, cool, and well-ventilated area.[3]

  • No Mixing: Do not mix this compound with other waste streams, especially non-halogenated organic waste, acids, or bases.[1]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[3] Remove all sources of ignition.[3]

  • Containment: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[5]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[3] Collect the absorbed material and place it in a sealed, labeled container for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

4. Final Disposal:

  • Licensed Disposal Facility: The collected waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations for hazardous waste.[6]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood start->fume_hood segregate Segregate Waste: Halogenated Organic ppe->segregate fume_hood->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-2,3-dimethylbutane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Adherence to these guidelines is critical for minimizing risks and ensuring personal and environmental safety.

Chemical Identifier: this compound CAS Number: 594-52-5 Molecular Formula: C₆H₁₃Br

  • Highly flammable liquid and vapor.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Protection Chemical safety goggles and face shieldChemical splash goggles that meet ANSI Z.87.1 or EN 166 standards are required to protect against splashes.[1][2] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.
Body Protection Flame-resistant laboratory coatA flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and contact with the skin.[1][2][3]
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]

Step-by-Step Handling and Experimental Protocol

Follow this workflow for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparation:

  • Location: All work must be performed in a well-ventilated laboratory inside a certified chemical fume hood.[4][5]

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.[6]

  • Don PPE: Before entering the handling area, put on all required PPE as specified in the table above.

2. Handling:

  • Grounding: Ground and bond container and receiving equipment to prevent static discharges, as the substance is flammable.[2]

  • Aliquotting/Transfer: Use only non-sparking tools for transfers.[1] Perform all transfers slowly and carefully to minimize splashing or aerosol generation.

  • Avoid Inhalation: Avoid breathing vapors or mist.[5]

3. Post-Handling:

  • Decontamination: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from heat, sparks, open flames, and hot surfaces.[4][5]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate vapors.

  • Contain: For a small spill, absorb the material with an inert absorbent such as sand, earth, diatomaceous earth, or vermiculite.[5][7]

  • Collect: Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate 1. Assess Ventilate Ensure Ventilation (Fume Hood) Evacuate->Ventilate 2. Secure Contain Contain Spill (Inert Absorbent) Ventilate->Contain 3. Control Collect Collect Waste (Non-Sparking Tools) Contain->Collect 4. Cleanup Dispose Dispose as Hazardous Waste Collect->Dispose 5. Dispose Decontaminate Decontaminate Area Dispose->Decontaminate 6. Finalize

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Liquid Waste: Unused or waste this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Solid Waste: Contaminated items such as gloves, absorbent materials, and paper towels should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Disposal Method:

    • All waste must be considered hazardous.[6]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not discharge to sewer systems.[1]

    • Empty containers should be handled as the product itself. They can be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable and disposed of in a sanitary landfill.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2,3-dimethylbutane
Reactant of Route 2
2-Bromo-2,3-dimethylbutane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。